molecular formula C9H7NO3 B3154072 2-Methoxy-5-nitrophenylacetylene CAS No. 77123-62-7

2-Methoxy-5-nitrophenylacetylene

Cat. No.: B3154072
CAS No.: 77123-62-7
M. Wt: 177.16 g/mol
InChI Key: CBPBUPVYLMUBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitrophenylacetylene is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. As a multifunctional building block, this acetylene-containing compound is valuable in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction for creating carbon-carbon bonds. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in the development of pharmaceutical candidates, advanced materials, and liquid crystals. The acetylene group allows for further functionalization through cycloaddition reactions or serves as a terminal alkyne precursor. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the safety data sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBUPVYLMUBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-methoxy-5-nitrophenylacetylene, a valuable substituted arylalkyne intermediate for drug discovery and materials science. This document outlines a robust, three-step synthetic sequence commencing from commercially available 2-hydroxybenzaldehyde. The chosen pathway ensures high regiochemical control and employs reliable, well-documented transformations. Key steps include electrophilic nitration, Williamson ether synthesis, and a final, pivotal Ohira-Bestmann homologation. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern the synthesis.

Retrosynthetic Strategy and Pathway Selection

The synthesis of terminal arylacetylenes can be approached through several established methods. The two most logical retrosynthetic disconnections for this compound are:

  • C-C Bond Formation via Homologation: Disconnecting the alkyne at the C(sp)-C(sp²) bond, leading back to the corresponding aldehyde, 2-methoxy-5-nitrobenzaldehyde. This aldehyde can then be synthesized from simpler precursors. This route offers the advantage of building the desired functionality from a readily available carbonyl group.

  • C-C Bond Formation via Cross-Coupling: A Sonogashira coupling approach, which would disconnect the molecule to an aryl halide (e.g., 2-iodo-4-nitroanisole) and an acetylene equivalent. While powerful, this route can sometimes be complicated by homocoupling side reactions and the need for multi-component catalyst systems.[1]

For this guide, we have selected the homologation pathway. This strategy provides superior control over regiochemistry and utilizes the highly efficient and mild Ohira-Bestmann reaction for the critical alkyne formation step.[2][3] The synthesis of the key aldehyde intermediate is designed to proceed from an inexpensive starting material, 2-hydroxybenzaldehyde, ensuring a logical and cost-effective workflow.

Retrosynthetic Analysis Target This compound Aldehyde 2-Methoxy-5-nitrobenzaldehyde Target->Aldehyde Ohira-Bestmann Homologation Phenol 2-Hydroxy-5-nitrobenzaldehyde Aldehyde->Phenol Williamson Ether Synthesis (Methylation) StartingMaterial 2-Hydroxybenzaldehyde Phenol->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocols

This synthesis is presented in three distinct parts, detailing the preparation of each key intermediate and the final product.

Part I: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

This initial step involves the electrophilic nitration of 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde is a deactivating meta-director. The combined influence directs the incoming nitro group predominantly to the 5-position, para to the hydroxyl group, yielding the desired isomer.[4]

Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and glacial acetic acid (50 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-hydroxybenzaldehyde over 60 minutes. Causality: This slow, controlled addition is critical to prevent overheating and the formation of undesired byproducts from over-nitration or oxidation of the aldehyde. The internal temperature must be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected product is a yellow solid.

Part II: Synthesis of 2-Methoxy-5-nitrobenzaldehyde

The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde is methylated in this step via a Williamson ether synthesis. A mild base is used to deprotonate the phenol, forming a nucleophilic phenoxide which then reacts with an electrophilic methyl source.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol), anhydrous potassium carbonate (12.4 g, 89.7 mmol), and acetone (100 mL). Causality: Potassium carbonate is a suitable base for deprotonating the phenol without affecting the aldehyde group. Acetone is an ideal polar aprotic solvent for this SN2 reaction.

  • Addition of Methylating Agent: Add iodomethane (CH₃I) (5.6 mL, 89.7 mmol) to the suspension. Alternatively, dimethyl sulfate can be used, but iodomethane is often preferred for its higher reactivity at lower temperatures.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Let the reaction proceed for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization from an ethanol/water mixture to afford 2-methoxy-5-nitrobenzaldehyde as a pale yellow solid.

Part III: Synthesis of this compound via Ohira-Bestmann Homologation

This final, crucial step converts the aldehyde into the terminal alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[5] This reaction proceeds under mild, basic conditions, making it superior to harsher methods like the Corey-Fuchs reaction, especially for substrates with sensitive functional groups.[6]

Protocol:

  • Reaction Setup: Assemble a 250 mL three-neck flask, flushed with argon, and equipped with a magnetic stirrer. Add 2-methoxy-5-nitrobenzaldehyde (5.0 g, 27.6 mmol) and anhydrous potassium carbonate (7.6 g, 55.2 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add the Ohira-Bestmann reagent (6.4 g, 33.1 mmol, 1.2 equivalents) dropwise to the mixture at room temperature. Causality: The reaction is typically initiated at room temperature; the mild conditions (K₂CO₃ in methanol) are sufficient to generate the reactive dimethyl (diazomethyl)phosphonate anion in situ, which then reacts with the aldehyde.[2]

  • Reaction: Stir the reaction mixture under an argon atmosphere at room temperature for 12-16 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (150 mL) and water (100 mL). Separate the layers.

  • Washing: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Mechanism Spotlight: The Ohira-Bestmann Reaction

The trustworthiness of this synthesis hinges on the reliability of the Ohira-Bestmann reaction. Its mechanism proceeds through several well-understood steps:

  • Reagent Activation: In the presence of methanol and potassium carbonate, the Ohira-Bestmann reagent is cleaved to generate the key reactive intermediate, the anion of dimethyl (diazomethyl)phosphonate.

  • Nucleophilic Addition: This anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxy-5-nitrobenzaldehyde.

  • Cyclization & Elimination: The resulting alkoxide intermediate undergoes a sequence analogous to a Horner-Wadsworth-Emmons reaction, eliminating dimethyl phosphate to form a vinyl diazo species.

  • Rearrangement: This intermediate loses molecular nitrogen (N₂) to form a vinylidene carbene, which then undergoes a 1,2-hydride shift (rearrangement) to furnish the final terminal alkyne product.

Ohira-Bestmann Mechanism cluster_0 Reagent Activation cluster_1 Alkyne Formation BOR Ohira-Bestmann Reagent Anion Diazomethylphosphonate Anion BOR->Anion K₂CO₃, MeOH Adduct Alkoxide Adduct Anion->Adduct + Aldehyde Aldehyde_mech Aldehyde VinylDiazo Vinyl Diazo Intermediate Adduct->VinylDiazo - Dimethyl Phosphate Carbene Vinylidene Carbene VinylDiazo->Carbene - N₂ Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Hydride Shift

Caption: Simplified mechanism of the Ohira-Bestmann homologation.

Data Presentation & Characterization

The following table summarizes the key physical properties and expected analytical data for the compounds in this synthetic pathway.

Compound NameStructureMol. FormulaMW ( g/mol )Expected YieldPredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-Hydroxy-5-nitrobenzaldehyde ![2-Hydroxy-5-nitrobenzaldehyde](--INVALID-LINK--0&cht=tx&chl=O%3DCHC1%3DCC(C%3DC1O)%5BN%2B%5D(%3DO)%5BO-%5D)C₇H₅NO₄167.12~85%11.0 (s, 1H, -OH), 10.0 (s, 1H, -CHO), 8.5 (d, 1H), 8.3 (dd, 1H), 7.2 (d, 1H)
2-Methoxy-5-nitrobenzaldehyde ![2-Methoxy-5-nitrobenzaldehyde](--INVALID-LINK--0&cht=tx&chl=COC1%3DCC(%3DCC(C1%3DO)%5BN%2B%5D(%3DO)%5BO-%5D))C₈H₇NO₄181.15>90%10.5 (s, 1H, -CHO), 8.6 (d, 1H), 8.4 (dd, 1H), 7.2 (d, 1H), 4.0 (s, 3H, -OCH₃)
This compound ![this compound](--INVALID-LINK--0&cht=tx&chl=COC1%3DCC(%3DCC(C1C%E2%89%A1CH)%5BN%2B%5D(%3DO)%5BO-%5D))C₉H₇NO₃177.1675-85%8.3 (d, 1H), 8.1 (dd, 1H), 7.0 (d, 1H), 4.0 (s, 3H, -OCH₃), 3.4 (s, 1H, -C≡CH)

Note: NMR data for the final product is predicted based on analogous structures and requires experimental confirmation.[4]

Overall Synthetic Workflow

The complete, validated workflow for the synthesis of this compound is visualized below.

Synthetic Workflow Start {<p><b>Startb><br/>2-Hydroxybenzaldehydep>} Step1 Step1 Start->Step1 Intermediate1 Intermediate1 Step1->Intermediate1 Step2 Step2 Intermediate1->Step2 Intermediate2 Intermediate2 Step2->Intermediate2 Step3 Step3 Intermediate2->Step3 End {<p><b>Final Productb><br/>2-Methoxy-5-nitrophenylacetylenep>} Step3->End

Caption: Complete workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Utility of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Arylacetylenes, in particular, represent a class of compounds with immense synthetic potential, serving as versatile intermediates for the construction of complex molecular architectures. 2-Methoxy-5-nitrophenylacetylene emerges as a noteworthy synthon, distinguished by its unique electronic profile. The presence of a terminal alkyne provides a reactive handle for a multitude of coupling and cycloaddition reactions. Simultaneously, the phenyl ring is functionalized with a potent electron-withdrawing nitro group and an electron-donating methoxy group. This push-pull electronic arrangement not only modulates the reactivity of the aromatic system and the alkyne but also opens avenues for creating novel heterocyclic systems and conjugated materials with tailored optoelectronic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and core chemical properties of this valuable, yet under-documented, chemical entity.

Synthesis via Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The most direct and efficient method for synthesizing arylacetylenes like this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 2-bromo-1-methoxy-4-nitrobenzene or the corresponding iodide). This forms a Pd(II) intermediate.[1][6]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide intermediate.[2][6] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[6]

  • Reductive Elimination : The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

While the copper co-catalyst is traditional, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[2][7] Consequently, copper-free Sonogashira protocols have been developed, which are particularly valuable for ensuring high purity of the desired cross-coupled product.[3]

Mechanistic Diagram: Sonogashira Coupling

Sonogashira_Coupling cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation cu_acetylide Cu(I)-C≡CR pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_x Cu(I)X cu_x->cu_acetylide Base cu_acetylide->pd_ox cu_acetylide->cu_x alkyne H-C≡CR cu_acetylielde cu_acetylielde caption Fig 1: The dual catalytic cycles of the Sonogashira reaction. Cycloaddition_Workflow start This compound (Dipolarophile/Dienophile) reaction1 [3+2] Cycloaddition start->reaction1 reaction2 [4+2] Cycloaddition (Diels-Alder) start->reaction2 dipole 1,3-Dipole (e.g., Azide) dipole->reaction1 diene Diene (e.g., Furan) diene->reaction2 product1 5-Membered Heterocycle (e.g., Triazole) reaction1->product1 product2 6-Membered Ring (e.g., Substituted Benzene) reaction2->product2 caption Fig 2: Synthetic pathways using cycloaddition reactions.

References

An In-Depth Technical Guide to 2-Methoxy-5-nitrophenylacetylene: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenylacetylene, a compound of interest in synthetic chemistry and drug discovery. Due to its nascent status in commercially available databases, a registered CAS number for this specific molecule has not been identified at the time of this publication. This guide, therefore, presents a robust and detailed proposed synthetic pathway for its preparation, leveraging the well-established Sonogashira coupling reaction. Furthermore, this document offers a thorough discussion of the expected physicochemical and spectroscopic properties of the target molecule, providing a foundational resource for researchers seeking to synthesize and utilize this compound in their work. The content herein is curated to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction and Scientific Context

Phenylacetylene derivatives are a cornerstone in modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including pharmaceuticals, functional materials, and agrochemicals. The introduction of the ethynyl group onto an aromatic scaffold provides a reactive handle for further chemical transformations, such as cycloadditions, metal-catalyzed cross-couplings, and polymerization reactions.

The subject of this guide, this compound, incorporates several key functional groups that impart distinct chemical properties. The methoxy group is a well-known electron-donating group, influencing the electronic nature of the aromatic ring and directing electrophilic substitution. Conversely, the nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic system and can serve as a precursor for the introduction of an amino group through reduction. The interplay of these functionalities makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic compounds and as a scaffold in medicinal chemistry.

As of the latest review of chemical databases, this compound is not a commercially available compound, and a specific CAS number has not been assigned. This guide aims to bridge this gap by providing a detailed, scientifically-grounded protocol for its synthesis from readily available starting materials.

Physicochemical Properties of Key Precursors

A successful synthesis of the target molecule relies on a thorough understanding of its precursors. The following table summarizes the key properties of commercially available compounds that are structurally related and serve as logical starting points for the synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Bromo-1-methoxy-4-nitrobenzene5197-28-4C₇H₆BrNO₃232.03White to brown crystalline powder
2-Methoxy-5-nitroaniline99-59-2C₇H₈N₂O₃168.15Orange-red needles or powder
2-Methoxy-5-nitrophenol636-93-1C₇H₇NO₄169.13Powder

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For the synthesis of this compound, a one-pot Sonogashira coupling of the commercially available 2-bromo-1-methoxy-4-nitrobenzene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ deprotection, is the proposed and most logical route.

The use of TMSA is advantageous as it prevents the undesired homocoupling of the terminal alkyne. The subsequent removal of the trimethylsilyl group can be achieved under mild conditions, often in the same reaction vessel, to yield the desired terminal alkyne.

Synthetic Pathway Proposed Synthesis of this compound cluster_conditions Sonogashira Coupling & In-situ Deprotection start 2-Bromo-1-methoxy-4-nitrobenzene (CAS: 5197-28-4) product This compound start->product 1. Sonogashira Coupling 2. In-situ Deprotection reagent Trimethylsilylacetylene (TMSA) catalyst PdCl₂(PPh₃)₂ / CuI CsF, Et₃N/H₂O/PEG-200

Caption: Proposed synthetic route to this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the Sonogashira coupling of aryl bromides with in-situ desilylation of TMS-alkynes.[2][3]

Materials:

  • 2-Bromo-1-methoxy-4-nitrobenzene (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Cesium fluoride (CsF) (2.0 eq)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Polyethylene glycol 200 (PEG-200)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-methoxy-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and CsF (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add a solvent mixture of triethylamine, deionized water, and PEG-200. Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Characterization Data

In the absence of experimental data for this compound, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural confirmation of the synthesized product.

NMR_Workflow NMR Analysis Workflow sample Synthesized Product dissolve Dissolve in CDCl₃ sample->dissolve nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr analysis Spectral Analysis and Structure Confirmation nmr->analysis

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Acetylenic H~3.2Singlet
Methoxy (OCH₃)~4.0Singlet
Aromatic H (adjacent to OCH₃)~7.0Doublet
Aromatic H (adjacent to NO₂)~8.1Doublet of doublets
Aromatic H (between alkyne and NO₂)~7.8Doublet

Predicted ¹³C NMR Spectrum (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methoxy (OCH₃)~56
Acetylenic C-H~80
Acetylenic C-Ar~85
Aromatic C-H~110-130
Aromatic C-OCH₃~160
Aromatic C-NO₂~145
Aromatic C-Alkyne~115
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • ≡C-H stretch: A sharp, characteristic absorption is expected around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium absorption is anticipated in the range of 2100-2150 cm⁻¹.

  • NO₂ stretches: Strong, asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-O-C stretch: A strong absorption band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

  • Ar-H bends: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 700-900 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound. The expected exact mass for C₉H₇NO₃ would be a key confirmatory data point. The fragmentation pattern in the mass spectrum would also provide structural information.

Conclusion

While this compound is not yet a staple in chemical catalogs, its synthesis is readily achievable through established and reliable synthetic methodologies, most notably the Sonogashira coupling. This guide provides a comprehensive and actionable framework for its preparation and characterization, empowering researchers to access this potentially valuable synthetic intermediate. The detailed protocol, coupled with the predicted spectroscopic data, offers a solid foundation for the successful synthesis and structural confirmation of this compound, paving the way for its exploration in various fields of chemical research and development.

References

A-Technical-Guide-to-the-Stability-and-Storage-of-2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Methoxy-5-nitrophenylacetylene. While specific long-term stability data for this compound is not extensively published, this guide synthesizes information based on the known chemical reactivity of its constituent functional groups: a terminal alkyne, a nitroaromatic system, and a methoxy-substituted phenyl ring. We will explore the primary degradation pathways, including oxidation, polymerization, and photodegradation, and provide field-proven protocols for handling and storage to ensure the compound's integrity for research and development applications. This document is intended for researchers, chemists, and professionals in drug development who utilize this and structurally related compounds.

Introduction and Chemical Profile

This compound is a specialized organic compound valued as a building block in medicinal chemistry and materials science. Its utility stems from the unique combination of functional groups, which allows for diverse chemical transformations. However, these same groups dictate its stability profile.

  • Terminal Alkyne (-C≡CH): The acetylenic proton is weakly acidic, and the triple bond is electron-rich. This makes it susceptible to deprotonation by strong bases and reactions like oxidative coupling (e.g., Glaser or Eglinton coupling) in the presence of oxygen and catalytic metals (like copper), which can lead to the formation of diacetylene impurities.[1]

  • Nitroaromatic System (-NO₂ on a Phenyl Ring): The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Nitroaromatic compounds are known to be sensitive to light (UV radiation) and can undergo photochemical reactions.[2][3] They can also be reduced under certain conditions. While generally stable, the presence of the nitro group can contribute to thermal instability, especially at elevated temperatures.[4][5][6]

  • Methoxy Phenyl Ether (-OCH₃): The methoxy group is an electron-donating group. Aryl ethers are generally quite stable and resistant to hydrolysis under neutral or basic conditions.[7] Cleavage typically requires harsh acidic conditions, which are not encountered during standard storage.[8][9]

A holistic view of the molecule suggests that the primary stability concerns arise from the terminal alkyne and the nitroaromatic functionalities.

Key Factors Influencing Stability

The long-term integrity of this compound is contingent on controlling several environmental factors that can initiate degradation.

Oxygen (Air)

Oxygen is a critical factor, primarily due to the reactivity of the terminal alkyne. The presence of O₂ can facilitate the oxidative dimerization of the alkyne, leading to the formation of 1,4-bis(2-methoxy-5-nitrophenyl)buta-1,3-diyne. This process is often catalyzed by trace amounts of metal ions. Phenylacetylene and its derivatives are known to undergo autoxidation.[10]

Light

Nitroaromatic compounds are notoriously susceptible to photodegradation.[11] Exposure to light, particularly in the UV spectrum, can excite the nitro group and initiate radical reactions or intramolecular rearrangements, leading to decomposition and the formation of colored impurities.[2][3] The ICH Q1B guidelines for photostability testing underscore the importance of protecting light-sensitive materials.[12][13]

Temperature

Elevated temperatures can accelerate all degradation reactions. While the methoxy ether linkage is thermally robust, nitroaromatic compounds can exhibit exothermic decomposition at high temperatures.[5][6][14] For storage purposes, avoiding heat sources and maintaining consistently low temperatures is crucial to minimize kinetic degradation and potential polymerization of the alkyne.

Moisture and pH

The methoxy ether group is generally stable to hydrolysis except under strong acidic conditions.[8] However, the compound should be protected from moisture to prevent potential side reactions and to maintain its physical state as a free-flowing solid.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, the following multi-faceted storage strategy is recommended.

Primary Container

The compound should be stored in an amber glass vial or a container made of inert material that completely blocks UV and visible light. The container should have a tight-fitting cap, preferably with a PTFE (Teflon) liner to ensure an airtight seal and prevent chemical interaction with the cap material.

Atmosphere

For optimal long-term stability, the air in the container's headspace should be displaced with an inert gas.

Protocol for Inert Gas Blanketing:

  • Place the required amount of this compound into the amber vial.

  • Insert a needle connected to a vacuum line and another needle connected to a source of dry argon or nitrogen.

  • Gently pull a vacuum for 1-2 minutes to remove the air.

  • Backfill the vial with the inert gas.

  • Repeat this vacuum/backfill cycle 2-3 times.

  • After the final backfill, remove the needles and immediately seal the vial tightly.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

Temperature Conditions

The ideal storage temperature is crucial for minimizing degradation.

Storage DurationRecommended TemperatureRationale
Short-Term (< 3 months) 2-8 °C (Refrigerated)Slows down most degradation pathways effectively for routine use.
Long-Term (> 3 months) -20 °C (Frozen)Significantly halts kinetic processes like oxidation and potential oligomerization, preserving the highest purity over extended periods.

Important Note: When removing the compound from cold storage, always allow the container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water contamination.

Summary of Storage Conditions
ParameterRecommendationJustification
Temperature -20 °C for long-term; 2-8 °C for short-termMinimizes reaction kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the terminal alkyne.[10]
Light Protect from light (Amber vial)Prevents photodegradation of the nitroaromatic system.[2][3]
Container Tightly sealed glass with PTFE-lined capEnsures chemical inertness and prevents moisture ingress.

Visualization of Degradation Factors and Stability Workflow

To better illustrate the key concepts, the following diagrams are provided.

Factors Leading to Degradation of this compound Compound This compound Light Light / UV Radiation Photo Photodegradation (Nitro Group) Light->Photo Oxygen Oxygen (Air) Oxidation Oxidative Coupling (Alkyne Group) Oxygen->Oxidation Heat Heat (Elevated Temp.) Polymerization Thermal Polymerization (Alkyne Group) Heat->Polymerization Moisture Moisture Hydrolysis Hydrolysis (Minor Pathway) Moisture->Hydrolysis Metals Trace Metal Ions (e.g., Cu+, Cu2+) Metals->Oxidation Photo->Compound Degrades Oxidation->Compound Degrades Polymerization->Compound Degrades Hydrolysis->Compound Degrades cluster_prep 1. Sample Preparation cluster_conditions 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_eval 4. Evaluation start Start with High-Purity This compound aliquot Aliquot into 4 Sets of Amber Vials start->aliquot c1 Condition 1: -20°C, Inert Gas, Dark (Control) c2 Condition 2: 2-8°C, Inert Gas, Dark c3 Condition 3: 25°C / 60% RH, Air, Dark c4 Condition 4: ICH Photostability Chamber (Light Exposure) tp Pull Samples at Time Points (T=0, 1, 3, 6 months) c1->tp c2->tp c3->tp c4->tp analysis Analyze Purity by HPLC-UV and Characterize by LC-MS tp->analysis data Compare Purity Data vs. T=0 Identify Degradants analysis->data report Generate Stability Report and Determine Shelf-Life data->report

References

Safety and handling of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitrophenylacetylene

Introduction:

This compound is a substituted aromatic alkyne of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex organic molecules is predicated on the unique reactivity conferred by its constituent functional groups: a methoxy ether, a nitro group, and a terminal alkyne. However, the very features that make this compound synthetically valuable also introduce substantial safety and handling challenges. The presence of both a nitro group and a high-energy alkyne moiety within the same molecule flags it as a potentially energetic material. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety for hazardous and energetic compounds. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related molecules.

Section 1: Core Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks can be categorized into two primary areas: energetic potential and toxicological effects.

Energetic Hazard Assessment

The molecular structure of this compound incorporates two functional groups known to contribute to energetic properties: the nitro group (-NO₂) and the acetylene group (-C≡CH). The combination of an oxidizing nitro group and a fuel-like alkyne can lead to rapid, exothermic decomposition.[1][2] Such compounds can be sensitive to initiation by:

  • Heat: Elevated temperatures can initiate thermal decomposition.[2][3]

  • Impact and Friction: Mechanical shock or friction can provide the activation energy for decomposition.[4]

  • Electrostatic Discharge (ESD): The compound may be sensitive to static electricity.[4]

While specific thermal stability data for this compound is not widely published, the general class of nitroalkynes is recognized for its potential as energetic materials.[1] Therefore, it is imperative to treat this compound as potentially explosive and to implement controls that mitigate the risk of unintentional initiation.[5][6]

Toxicological Profile

Direct toxicological data for this compound is limited. Therefore, a conservative assessment must be based on analogous structures.

  • Precursor Toxicity: The common precursor, 2-Methoxy-5-nitrophenol, is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9][10] It may also cause respiratory irritation.[8][10]

  • Parent Compound Toxicity: Phenylacetylene, the parent alkyne, is a flammable liquid that can cause skin and eye irritation.[11][12][13] It is also an aspiration hazard.[11][12]

Given this information, it is prudent to assume that this compound is, at a minimum, harmful if swallowed or inhaled and a skin and eye irritant. All handling procedures should be designed to prevent direct contact and aerosol generation.[7][14]

Section 2: Risk Management and Control Hierarchy

A multi-layered approach to safety is essential when working with potentially energetic and toxic compounds. The hierarchy of controls, from most to least effective, should be applied.[5]

Elimination and Substitution

The most effective control is to avoid using the hazardous substance if possible. Before proceeding, a thorough risk assessment should determine if a less hazardous alternative could achieve the desired scientific outcome.

Engineering Controls

Engineering controls are designed to physically separate the operator from the hazard.[5]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to control vapor and dust exposure.[14][15]

  • Blast Shield: A portable, sufficiently rated blast shield must be placed between the experiment and the operator at all times.[6][14] This is critical for any operation involving heating, concentration, or reaction of the material.

  • Grounding and Bonding: To mitigate the risk of electrostatic discharge, all equipment and containers should be properly grounded, especially during transfers of the solid material.[4][16] Anti-static mats and wrist straps should be used.[4]

Administrative Controls

These are work practices and procedures that reduce the risk.

  • Minimize Quantities: Use the smallest amount of material necessary for the experiment.[6]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked with warning signs.[6]

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before any work begins.[5][6] This SOP should cover all aspects of the workflow, from material receipt to waste disposal.

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area while experiments are in progress.[4][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[5]

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][14]Protects against splashes, aerosols, and potential projectiles from rapid decomposition.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Check manufacturer's compatibility data.Prevents skin contact and absorption.[7][15]
Body Protection Flame-resistant (FR) lab coat, fully buttoned.[4]Provides a barrier against splashes and offers protection in case of a flash fire.
Footwear Closed-toe leather shoes. Conductive-sole shoes are recommended in ESD-sensitive areas.[4]Protects against spills and helps dissipate static charge.

Section 3: Experimental Protocols and Workflows

The following protocols are generalized and must be adapted into a specific, detailed SOP for your laboratory's conditions.

Risk Assessment and Control Workflow

The following diagram illustrates the essential decision-making process that must precede any experimental work.

A Start: Propose Experiment with this compound B Hazard Identification - Energetic Potential (Nitro + Alkyne) - Toxicological Profile (Irritant, Harmful) A->B C Risk Assessment Can a less hazardous alternative be used? B->C D Yes C->D Yes E No C->E No F Substitute Compound and Re-evaluate D->F G Implement Control Hierarchy E->G H Engineering Controls - Fume Hood - Blast Shield - ESD Grounding G->H I Administrative Controls - Minimize Quantity - Write SOP - Designate Area H->I J Personal Protective Equipment - Face Shield & Goggles - FR Lab Coat - Gloves I->J K Proceed with Experiment Following Approved SOP J->K

Workflow for Risk Assessment and Control Implementation.
Safe Handling and Transfer Protocol

  • Preparation: Don all required PPE. Ensure the fume hood sash is at the lowest practical height. Place a blast shield between you and the workspace. Ground all equipment.

  • Weighing: If weighing the solid, use a static-dissipative spatula and weigh boat. Perform this action in the fume hood. Do not use a brush to clean up spills; instead, gently wipe with a damp cloth, which must then be treated as hazardous waste.

  • Transfer: To add the solid to a reaction vessel, do so slowly and carefully to avoid creating dust. If transferring a solution, use a syringe or cannula.

  • Reaction Setup: Equip the reaction vessel with a condenser and an inert gas inlet/outlet as needed. Ensure the setup is secure and behind the blast shield. Any heating should be done with a well-controlled heating mantle or oil bath, with temperature probes to prevent overheating.[17]

  • Monitoring: Never leave the reaction unattended. Monitor temperature and any pressure changes closely.

The logical flow for handling the compound is as follows:

cluster_hood Inside Chemical Fume Hood (Behind Blast Shield) A 1. Retrieve Compound from Locked Storage B 2. Weigh Required Amount (Use anti-static tools) A->B C 3. Transfer to Reaction Vessel B->C D 4. Add Solvents/Reagents (Slowly, with cooling if needed) C->D E 5. Secure Reaction Setup and Begin Monitoring D->E

Step-by-step workflow for safe handling and transfer.
Storage Requirements

  • Store in a tightly closed, clearly labeled container.[18]

  • Keep in a cool, dark, and well-ventilated area.

  • Store away from heat, sparks, and open flames.

  • Incompatible materials such as strong oxidizing agents, acids, and metals must be stored separately.[12][18]

  • Due to its hazardous nature, the compound should be stored in a locked cabinet or a designated, secure area with restricted access.[6][7]

Waste Disposal

Chemical waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[15][17]

  • Segregation: Collect all waste (solid, liquid, and contaminated materials like gloves and wipes) in a dedicated, properly labeled hazardous waste container.[15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Keep the waste container closed and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[19]

A Generate Waste (e.g., residual solid, contaminated gloves, reaction mixture) B Is the waste container compatible and properly labeled? A->B C Yes/No B->C D Obtain and label a new, appropriate hazardous waste container C->D No E Segregate and place waste into the container C->E Yes D->E F Store container in designated satellite accumulation area E->F G Arrange for pickup by EHS / Licensed Contractor F->G

Decision workflow for the disposal of hazardous waste.

Section 4: Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, use an absorbent, non-combustible material (like vermiculite or sand) to contain it.[15] Place the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Fire: Use a CO₂, dry chemical, or foam extinguisher.[12] Do not use water jets, as this may spread the material. If the fire involves the compound, evacuate the lab and contact emergency services, informing them of the nature of the material.

Conclusion

This compound is a valuable research chemical that demands the highest level of respect and caution. Its potential energetic nature, combined with its presumed toxicity, necessitates a rigorous and proactive approach to safety. By implementing the hierarchy of controls—prioritizing engineering and administrative measures and supplementing them with appropriate PPE—researchers can mitigate the risks associated with this compound. Adherence to detailed, site-specific SOPs is not merely a recommendation but a requirement for the safe pursuit of scientific discovery.

References

A Technical Guide to Sourcing 2-Methoxy-5-nitrophenylacetylene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Commercial Availability Assessment

As of the date of this publication, a thorough search of major chemical supplier databases indicates that 2-Methoxy-5-nitrophenylacetylene is not a stock item. Researchers seeking to acquire this compound will likely need to pursue custom synthesis or in-house preparation. This guide focuses on the latter, providing a reliable and reproducible synthetic route.

Recommended Synthetic Pathway: A Two-Step Approach

We propose a robust and efficient two-step synthesis to obtain this compound. The pathway involves the diazotization of commercially available 2-Methoxy-5-nitroaniline followed by a Sandmeyer reaction to yield 2-Bromo-4-nitroanisole. This intermediate is then subjected to a Sonogashira coupling with a suitable acetylene source to produce the final product.

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Sonogashira Coupling A 2-Methoxy-5-nitroaniline B 2-Bromo-4-nitroanisole A->B C 2-Bromo-4-nitroanisole D This compound E Trimethylsilylacetylene E->D

Figure 1: Proposed two-step synthesis of this compound.

Sourcing of Starting Materials and Reagents

The successful synthesis of this compound hinges on the quality and availability of its precursors. The following table summarizes the required starting materials and reagents, all of which are readily available from major chemical suppliers.

Compound Name CAS Number Typical Purity Notes
2-Methoxy-5-nitroaniline99-59-2>98%Commercially available from suppliers like Oakwood Chemical and Benchchem.[1][2]
Sodium Nitrite (NaNO₂)7632-00-0>99%Standard laboratory reagent.
Hydrobromic Acid (HBr)10035-10-648% aqueous solutionStandard laboratory reagent.
Copper(I) Bromide (CuBr)7787-70-4>98%Standard laboratory reagent.
2-Bromo-4-nitroanisole5197-28-4>95%Can be synthesized or purchased from suppliers like CymitQuimica.[3]
Trimethylsilylacetylene1066-54-2>98%Common reagent for Sonogashira couplings.
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2>98%Common palladium catalyst for cross-coupling reactions.[4]
Copper(I) Iodide (CuI)7681-65-4>98%Co-catalyst for Sonogashira reactions.[5]
Triethylamine (Et₃N)121-44-8>99%Anhydrous grade recommended.
Potassium Carbonate (K₂CO₃)584-08-7>99%Anhydrous grade recommended.
Methanol (MeOH)67-56-1Anhydrous gradeStandard laboratory solvent.
Dichloromethane (DCM)75-09-2Anhydrous gradeStandard laboratory solvent.
Diethyl Ether60-29-7Anhydrous gradeStandard laboratory solvent.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroanisole

This procedure is adapted from a known method for the synthesis of 2-bromo-4-nitrophenol, with modifications for the desired product.[6][[“]]

Protocol:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-nitroaniline (1 equivalent) in a 1:1 mixture of 48% hydrobromic acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2-bromo-4-nitroanisole.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol utilizes the Sonogashira coupling, a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[5][8]

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-nitroanisole (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine as the solvent and base.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Deprotection: Upon completion of the coupling reaction, add methanol and potassium carbonate (2 equivalents) to the reaction mixture to effect the in-situ deprotection of the silyl group.

  • Stir for an additional 2-4 hours at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow cluster_sandmeyer Sandmeyer Reaction Workflow cluster_sonogashira Sonogashira Coupling Workflow start1 Dissolve 2-Methoxy-5-nitroaniline diazotization Diazotization with NaNO₂/HBr start1->diazotization sandmeyer Reaction with CuBr diazotization->sandmeyer workup1 Aqueous Work-up & Extraction sandmeyer->workup1 purify1 Column Chromatography workup1->purify1 product1 2-Bromo-4-nitroanisole purify1->product1 start2 Combine 2-Bromo-4-nitroanisole, Catalysts, and TMSA coupling Sonogashira Coupling start2->coupling deprotection In-situ Deprotection coupling->deprotection workup2 Aqueous Work-up & Extraction deprotection->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9][10][11] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the acetylenic proton. The ¹³C NMR spectrum will confirm the presence of the alkyne carbons and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C≡C triple bond (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Methoxy-5-nitroaniline: This compound is a suspected carcinogen and may cause skin irritation. Handle with care and avoid inhalation of dust.

  • Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

  • Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.

  • Solvents: The organic solvents used are flammable and may have associated health risks.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While this compound is not commercially available off-the-shelf, this guide provides a detailed and reliable synthetic route for its in-house preparation. By following the outlined protocols, researchers can access this important building block for their studies in drug discovery and materials science. The use of readily available starting materials and well-established reaction methodologies makes this synthesis accessible to a broad range of organic chemistry laboratories.

References

Harnessing Polarity: A Technical Guide to the Electronic Effects of the Nitro Group on the Phenylacetylene System

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of rigid molecular scaffolds is a cornerstone of modern chemistry, enabling the fine-tuning of electronic properties for applications ranging from materials science to pharmacology. The phenylacetylene framework, a simple yet versatile conjugated system, undergoes a profound electronic transformation upon introduction of a nitro (–NO₂) group. As one of the most potent electron-withdrawing groups, the nitro moiety fundamentally alters the electron density distribution across the entire molecule, dramatically influencing its spectroscopic signature, chemical reactivity, and utility as a synthetic building block. This guide provides an in-depth analysis of these electronic effects, offering field-proven insights into the synthesis, characterization, and reaction chemistry of nitrophenylacetylenes. We will explore the causality behind its enhanced reactivity towards nucleophiles and in cycloadditions, detail validated experimental protocols, and illustrate key mechanistic concepts, providing a comprehensive resource for professionals leveraging this powerful chemical system.

Introduction: The Interplay of a Rigid Scaffold and a Powerful Effector

The phenylacetylene system presents a unique combination of a delocalized aromatic π-system and a linear, sp-hybridized alkyne moiety. This extended conjugation imparts rigidity and specific electronic characteristics. The introduction of a substituent onto the phenyl ring can dramatically perturb this system. The nitro group (–NO₂) is an exceptionally strong electron-withdrawing group, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent.

  • Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the ring onto itself, particularly when positioned at the ortho or para positions. This creates regions of significant positive charge on the aromatic ring and renders the entire conjugated system electron-deficient.[1]

This powerful combination of effects transforms the nitrophenylacetylene molecule from a relatively modest system into a highly polarized and reactive entity, opening avenues for unique chemical transformations. This guide will dissect these transformations, providing the technical foundation necessary for their exploitation.

Synthesis of Nitrophenylacetylenes: The Sonogashira Cross-Coupling

The most reliable and versatile method for constructing the nitrophenylacetylene scaffold is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed, copper(I)-co-catalyzed reaction efficiently forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5][6] The use of nitro-substituted aryl halides is well-tolerated, making it the premier choice for synthesizing these target molecules.[7][8]

Diagram: The Sonogashira Catalytic Cycle

The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle orchestrates the main cross-coupling events, while the copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.

Sonogashira_Cycle Figure 1: The Catalytic Cycles of the Sonogashira Reaction. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Ar-C≡C-R Transmetal->RedElim Reductive Elimination CuX CuX Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R CuAcetylide->Transmetal CuAcetylide->CuX Transmetalation to Pd Alkyne->CuAcetylide Base (-HB⁺X⁻)

Figure 1: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of 4-Nitrophenylacetylene

This two-step protocol involves the Sonogashira coupling of 1-iodo-4-nitrobenzene with trimethylsilylacetylene (TMSA), followed by a base-mediated desilylation. Using TMSA initially prevents the self-coupling (Glaser coupling) of the terminal alkyne.

Step 1: Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed triethylamine (TEA, 4.0 eq) and anhydrous, degassed tetrahydrofuran (THF, 0.2 M relative to aryl halide) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield trimethyl((4-nitrophenyl)ethynyl)silane.

Step 2: Desilylation

  • Setup: Dissolve the purified silyl-protected alkyne from Step 1 in a 2:1 mixture of methanol and THF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-nitrophenylacetylene, often as a light yellow solid.[9]

Quantifying the Electronic Impact: Spectroscopic and Physicochemical Properties

The strong electron-withdrawing nature of the nitro group imparts distinct and measurable characteristics to the phenylacetylene system.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic influence on a reaction center.[10][11] The substituent constant, σ, is a powerful descriptor. The nitro group possesses large, positive σ values, confirming its status as a potent electron-withdrawing group through both resonance (σₚ) and induction (σₘ).

Table 1: Hammett Constants for Common Substituents

Substituent σ_meta (σₘ) σ_para (σₚ) Electronic Effect
-NO₂ +0.71 +0.78 Strongly Withdrawing
-CN +0.56 +0.66 Strongly Withdrawing
-CF₃ +0.43 +0.54 Strongly Withdrawing
-Br +0.39 +0.23 Withdrawing (Inductive)
-H 0.00 0.00 Reference
-CH₃ -0.07 -0.17 Donating
-OCH₃ +0.12 -0.27 Donating (Resonance)
-NH₂ -0.16 -0.66 Strongly Donating

Data sourced from representative literature values.[12][13][14]

Spectroscopic Signatures

The electronic perturbation is clearly visible in standard spectroscopic analyses.

  • NMR Spectroscopy: The electron-withdrawing effect deshields the aromatic protons and carbons, shifting their signals downfield in ¹H and ¹³C NMR spectra compared to phenylacetylene. The effect is most pronounced for protons and carbons ortho and para to the nitro group due to the resonance effect.

  • Infrared (IR) Spectroscopy: Aromatic nitro compounds exhibit two strong, characteristic N–O stretching vibrations.[15][16] These bands are invaluable for confirming the presence of the group.

    • Asymmetric Stretch: 1550-1475 cm⁻¹

    • Symmetric Stretch: 1360-1290 cm⁻¹[17] The alkyne C≡C stretch (around 2100-2150 cm⁻¹) and terminal ≡C-H stretch (around 3300 cm⁻¹) are also present but may be weaker in intensity.

  • UV-Visible Spectroscopy: The extended π-system of nitrophenylacetylene, coupled with the strong intramolecular charge-transfer character from the phenyl ring to the nitro group, results in a significant bathochromic (red) shift of the main absorption bands compared to unsubstituted phenylacetylene.

A Paradigm Shift in Reactivity

The electron-deficient nature of the nitrophenylacetylene system fundamentally alters its chemical reactivity, transforming the alkyne from a nucleophile (in some reactions) into a potent electrophile.

Nucleophilic Addition to the Alkyne Moiety

Perhaps the most significant consequence of the nitro group's electronic pull is the activation of the alkyne towards nucleophilic attack.[18] The π-system becomes highly polarized and electron-poor, making it an excellent Michael acceptor for a wide range of soft nucleophiles like thiols, amines, and phosphines.[19][20][21] This reaction is a powerful tool for C-S, C-N, and C-P bond formation.

Mechanism: Nucleophilic Conjugate Addition

The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-acetylenic carbon, and the resulting negative charge is stabilized by delocalization onto the electron-withdrawing nitro group.

Figure 2: Mechanism of nucleophilic addition to 4-nitrophenylacetylene.
Enhanced Reactivity in Cycloaddition Reactions

In cycloaddition reactions, the electronic nature of the reactants is paramount. By lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), the nitro group makes nitrophenylacetylene a much more potent and reactive dienophile (in [4+2] Diels-Alder reactions) and dipolarophile (in [3+2] cycloadditions) towards electron-rich reaction partners.[22][23][24][25] This enhanced reactivity allows for cycloadditions to proceed under milder conditions and with higher efficiency than with electron-neutral or electron-rich alkynes.

Applications in Science and Technology

The unique combination of a rigid, conjugated rod and powerful electronic polarization makes nitrophenylacetylenes valuable intermediates in several advanced fields.[2][7]

Diagram: Application Workflow

Applications Figure 3: Applications stemming from nitrophenylacetylene. Core Nitrophenylacetylene Props Key Properties: • Electron-Deficient Alkyne • Rigid Conjugated Structure • Reducible Nitro Group Core->Props Materials Materials Science Props->Materials Pharma Drug Development Props->Pharma Polymers Conjugated Polymers Materials->Polymers Sensors Organic Electronics & Sensors Materials->Sensors BuildingBlock Versatile Building Block Pharma->BuildingBlock AminePrecursor Aminophenyl Precursor Pharma->AminePrecursor

Figure 3: Applications stemming from nitrophenylacetylene.
  • Materials Science: The rigid, polarizable structure of nitrophenylacetylenes makes them excellent monomers for the synthesis of conjugated polymers.[2] These materials exhibit interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[2]

  • Drug Development: Nitrophenylacetylenes are crucial building blocks for synthesizing complex pharmaceutical targets.[7] The alkyne provides a handle for "click" chemistry or further coupling reactions, while the nitro group serves two purposes. It can act as a key pharmacophore in certain drug classes, or it can be readily reduced to an aniline (–NH₂), a functional group that is ubiquitous in medicinal chemistry and provides a vector for further diversification.[2][26][27] While the nitro group can be a "structural alert" for potential toxicity, modern medicinal chemistry has developed strategies to mitigate these risks, and numerous nitro-containing drugs are in clinical use.[26][27][28]

Conclusion

The introduction of a nitro group onto the phenylacetylene core is not a minor perturbation but a fundamental electronic overhaul. It transforms the system into a highly polarized, electron-deficient scaffold with dramatically altered spectroscopic properties and chemical reactivity. By activating the alkyne towards nucleophilic attack and enhancing its participation in cycloaddition reactions, the nitro group unlocks synthetic pathways that are otherwise inaccessible. This understanding is critical for researchers in materials science and drug discovery, who can leverage these predictable electronic effects to design and synthesize novel functional molecules with precision and purpose. The nitrophenylacetylene system stands as a testament to the power of substituent effects in molecular engineering.

References

The Strategic Utility of 2-Methoxy-5-nitrophenylacetylene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methoxy-5-nitrophenylacetylene, a versatile yet underutilized building block in modern organic synthesis. We will delineate a robust synthetic pathway to this molecule, starting from the readily available 2-Methoxy-5-nitrophenol. The core of this guide will focus on the untapped potential of this compound in various research applications, driven by the unique electronic interplay of its methoxy, nitro, and acetylene functionalities. Detailed experimental protocols for its synthesis and proposed applications in cycloaddition reactions, heterocyclic synthesis, and materials science are provided, underpinned by mechanistic insights and supported by authoritative references. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for innovative molecular design and discovery.

Introduction: Unveiling a Multifaceted Building Block

This compound is a strategically functionalized aromatic alkyne. Its structure is characterized by a phenyl ring substituted with a methoxy group (an electron-donating group), a nitro group (a powerful electron-withdrawing group), and a terminal acetylene. This "push-pull" electronic arrangement imparts distinct reactivity to the molecule, making it a highly attractive substrate for a variety of chemical transformations. The presence of the terminal alkyne provides a handle for numerous coupling and cycloaddition reactions, while the nitro and methoxy groups can be used to tune the electronic properties of resulting molecules or can be further functionalized.

This guide will first establish a reliable synthetic route to this compound and then delve into its potential applications, providing detailed experimental procedures to facilitate its adoption in the research community.

Synthesis of this compound: A Three-Step Approach

A practical and efficient synthesis of this compound can be achieved from the commercially available 2-Methoxy-5-nitrophenol in three key steps:

  • Triflation of 2-Methoxy-5-nitrophenol: The phenolic hydroxyl group is converted to a triflate, an excellent leaving group for subsequent cross-coupling reactions.

  • Sonogashira Coupling: The resulting aryl triflate is coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium-catalyzed cross-coupling reaction.

  • Deprotection: The silyl protecting group is removed to yield the terminal alkyne, this compound.

Synthesis_Pathway cluster_0 Step 1: Triflation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection Start 2-Methoxy-5-nitrophenol Reagent1 Triflic Anhydride (Tf2O) Pyridine Start->Reagent1 Intermediate1 2-Methoxy-5-nitrophenyl triflate Reagent1->Intermediate1 Reagent2 TMS-acetylene Pd(PPh3)4, CuI, Et3N Intermediate1->Reagent2 Intermediate2 Trimethyl((2-methoxy-5-nitrophenyl)ethynyl)silane Reagent2->Intermediate2 Reagent3 TBAF or K2CO3/MeOH Intermediate2->Reagent3 Final_Product This compound Reagent3->Final_Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of 2-Methoxy-5-nitrophenyl trifluoromethanesulfonate

This protocol is adapted from a general procedure for the triflation of electron-deficient phenols.[1][2]

  • Materials: 2-Methoxy-5-nitrophenol, Triflic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methoxy-5-nitrophenol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.2 eq) to the stirred solution.

    • Add triflic anhydride (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl triflate.

Protocol 2.1.2: Sonogashira Coupling with Trimethylsilylacetylene

This protocol is based on established Sonogashira coupling procedures for aryl triflates.[3][4][5]

  • Materials: 2-Methoxy-5-nitrophenyl trifluoromethanesulfonate, Trimethylsilylacetylene (TMS-acetylene), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous toluene.

  • Procedure:

    • To a Schlenk flask, add 2-Methoxy-5-nitrophenyl trifluoromethanesulfonate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene and degassed triethylamine (2.0 eq).

    • Add TMS-acetylene (1.5 eq) via syringe.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2.1.3: Deprotection of the Trimethylsilyl Group

A mild deprotection method using TBAF is described below.[6][7][8][9]

  • Materials: Trimethyl((2-methoxy-5-nitrophenyl)ethynyl)silane, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the silylated alkyne (1.0 eq) in THF in a round-bottom flask.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 30-60 minutes, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography on silica gel to yield this compound.

Potential Research Applications

The unique structural features of this compound open up a wide range of possibilities for its application in various fields of chemical research.

Cycloaddition Reactions: A Gateway to Novel Heterocycles

The terminal alkyne functionality makes this compound an excellent substrate for cycloaddition reactions, particularly the [3+2] cycloaddition with azides, commonly known as the Huisgen 1,3-dipolar cycloaddition or "Click Chemistry".[10][11][12][13][14] The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.[15][16][17][18][19] The electron-withdrawing nitro group can enhance the reactivity of the alkyne in certain cycloadditions.

Cycloaddition Alkyne This compound Catalyst Cu(I) catalyst Alkyne->Catalyst Azide R-N3 Azide->Catalyst Product 1,4-disubstituted 1,2,3-triazole Catalyst->Product

Caption: CuAAC reaction with this compound.

Protocol 3.1.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: this compound, Benzyl azide, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, t-Butanol, Water.

  • Procedure:

    • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Synthesis of Substituted Indoles

Ortho-alkynyl nitroarenes are valuable precursors for the synthesis of substituted indoles through reductive cyclization.[20][21][22][23] this compound can be coupled with various partners via its alkyne terminus, and the resulting internal alkyne can undergo intramolecular cyclization upon reduction of the nitro group to an amine. This provides a modular approach to a wide range of functionalized indole scaffolds, which are prevalent in pharmaceuticals and natural products.

Indole_Synthesis Start This compound Coupling Sonogashira Coupling with R-X Start->Coupling Intermediate o-Alkynyl-nitroarene Coupling->Intermediate Reduction Reduction of NO2 (e.g., Fe/AcOH) Intermediate->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product Substituted Indole Cyclization->Product

Caption: Synthesis of substituted indoles.

Protocol 3.2.1: Synthesis of a 6-Methoxy-4-nitro-2-substituted Indole

  • Materials: this compound, Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N, Toluene, Iron powder, Acetic acid, Ethanol.

  • Procedure (Two Steps):

    • Sonogashira Coupling: Perform a Sonogashira coupling between this compound and iodobenzene as described in Protocol 2.1.2 to obtain 1-methoxy-2-(phenylethynyl)-4-nitrobenzene.

    • Reductive Cyclization: a. In a round-bottom flask, suspend the o-alkynyl-nitroarene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid. b. Heat the mixture to reflux and stir for 2-4 hours. c. Monitor the reaction by TLC. Upon completion, cool to room temperature and filter through Celite. d. Neutralize the filtrate with saturated NaHCO₃ solution and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to yield the substituted indole.

Materials Science Applications

Phenylacetylene derivatives are important monomers for the synthesis of conjugated polymers with interesting optical and electronic properties.[24][25] The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound makes it a promising candidate for the synthesis of "push-pull" polymers. These materials can exhibit unique photophysical properties, such as large Stokes shifts and solvatochromism, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Medicinal Chemistry and Drug Discovery

The nitroaromatic moiety is present in a number of approved drugs and is a recognized pharmacophore.[3][26][27][28] The nitro group can act as a bioisostere for other functional groups and can be crucial for target binding. The acetylene unit can serve as a rigid linker to orient pharmacophores in a desired conformation or can be used for bioconjugation via click chemistry to attach the molecule to a carrier or a biological target. Therefore, this compound represents a valuable scaffold for the design and synthesis of novel bioactive compounds.

Conclusion

This compound is a versatile and strategically designed building block with significant potential for a wide range of research applications. This guide has provided a clear and detailed synthetic pathway to this compound, starting from a readily available precursor. Furthermore, we have outlined its potential in cycloaddition reactions, the synthesis of complex heterocyclic systems like indoles, the development of novel organic materials, and its application in medicinal chemistry. The detailed experimental protocols provided herein are intended to empower researchers to readily synthesize and explore the rich chemistry of this promising molecule, thereby accelerating innovation in their respective fields.

References

Methodological & Application

Application Note: A Robust Protocol for the Sonogashira Coupling of 2-Bromo-1-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol and theoretical background for the Sonogashira coupling of 2-bromo-1-methoxy-4-nitrobenzene, an electron-deficient aryl halide. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group presents a unique substrate for this reaction, making it a valuable transformation for synthesizing complex molecules in pharmaceuticals, materials science, and natural product chemistry.[1][3][4] We will delve into the mechanistic intricacies, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible and high-yielding results.

Theoretical Background and Mechanistic Insights

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

The Role of the Substrate: 2-Bromo-1-methoxy-4-nitrobenzene

The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general reactivity trend for the halide is I > OTf > Br > Cl.[7][8] For aryl bromides, the oxidative addition step can be rate-limiting.[9][10] However, the electronic nature of the aromatic ring significantly influences this step. In our substrate, 2-bromo-1-methoxy-4-nitrobenzene, the potent electron-withdrawing nitro group (-NO₂) at the para position activates the C-Br bond, making it more susceptible to oxidative addition by the palladium(0) catalyst. The methoxy group (-OCH₃) at the ortho position, while electron-donating, has a lesser electronic influence compared to the nitro group. This electronic profile makes 2-bromo-1-methoxy-4-nitrobenzene a favorable substrate for this transformation.

Catalytic Cycles

The generally accepted mechanism involves two key cycles:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl bromide to form a Pd(II) complex. This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][6]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6][11] This intermediate is crucial for the transmetalation step in the palladium cycle. The base, typically an amine, also serves to neutralize the hydrogen halide byproduct.[1][5]

While the copper co-catalyst is traditional, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2][7] Copper-free Sonogashira protocols have been developed to mitigate this side reaction, though they may require different ligands or conditions.[2][12]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Base, R-C≡CH Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡CH R-C≡CH Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Purge B 2. Add Reagents (Aryl Halide, Pd/Cu, Solvent) A->B C 3. Degas Mixture (Freeze-Pump-Thaw x3) B->C D 4. Add Base & Alkyne (via Syringe) C->D E 5. Reaction (Stir at RT to 60°C) D->E F 6. Monitor by TLC E->F F->E Continue if incomplete G 7. Quench & Work-up (Filter, Wash, Extract) F->G Upon completion H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

References

Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-Methoxy-5-nitrophenylacetylene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-5-nitrophenylacetylene, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Sonogashira cross-coupling reaction, a highly efficient palladium- and copper-catalyzed method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] We present a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of functionalized arylalkynes.

Introduction: The Significance of the Arylalkyne Motif

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The Sonogashira reaction, first reported in 1975, remains one of the most robust and versatile methods for their synthesis.[1][4] It allows for the coupling of aryl or vinyl halides with terminal alkynes under remarkably mild conditions, a feat made possible by the synergistic action of a palladium catalyst and a copper(I) co-catalyst.[1][2] This protocol details the synthesis of this compound from 2-iodo-4-nitroanisole and trimethylsilylacetylene (TMSA), a stable and easy-to-handle acetylene surrogate.[5]

Overall Reaction Scheme:

(Self-generated image, not from search results)

The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from two interconnected catalytic cycles operating in concert: a primary palladium cycle and a co-catalytic copper cycle.[4][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The process begins with the activation of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine or phosphine ligand to the catalytically active palladium(0) species, [Pd(0)L₂].[1]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-I) to form a square planar Pd(II) intermediate.[1][4] This is often the rate-determining step for less reactive halides like bromides or chlorides.

    • Transmetalation: The copper acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.[4][7] This step is considered the rate-determining step in many cases.[7]

    • Reductive Elimination: The cis-isomer of the Pd(II)-alkynyl complex undergoes reductive elimination to yield the final arylalkyne product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[4]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne to form a π-alkyne-copper complex.[6]

    • Deprotonation: The presence of the copper ion increases the acidity of the terminal alkyne proton, facilitating its removal by a mild base (e.g., triethylamine).[4][6]

    • Copper Acetylide Formation: This deprotonation results in the formation of a copper(I) acetylide intermediate, the key species that participates in the transmetalation step of the palladium cycle.[1][6]

The synergistic relationship between these two cycles allows the reaction to proceed efficiently at or near room temperature.[4]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII_ArX trans-Ar-Pd(II)L₂(X) (B) Pd0->PdII_ArX Oxidative Addition PdII_Alkynyl trans-Ar-Pd(II)L₂(C≡CR) (C) PdII_ArX->PdII_Alkynyl Transmetalation PdII_cis cis-Ar-Pd(II)L₂(C≡CR) (D) PdII_Alkynyl->PdII_cis cis/trans Isomerization PdII_cis->Pd0 Reductive Elimination Product Ar-C≡CR PdII_cis->Product Product CuX CuX Cu_pi π-Alkyne Complex CuX->Cu_pi Complexation Cu_acetylide Cu-C≡CR (F) Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->PdII_Alkynyl Transfers Acetylide Cu_acetylide->CuX Regenerates CuX ArX Ar-X ArX->Pd0 Aryl Halide (Ar-I) Alkyne H-C≡CR Alkyne->CuX Terminal Alkyne (H-C≡CR)

Caption: Fig. 1: The Dual Catalytic Cycle of Sonogashira Coupling

Critical Experimental Parameters: The Rationale Behind the Protocol

The success of the synthesis hinges on the careful selection of each component. Here, we explain the reasoning behind the choices made in our protocol.

  • Aryl Halide (2-Iodo-4-nitroanisole): The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > OTf >> Cl.[1] Aryl iodides are the most reactive substrates, often allowing the reaction to proceed at room temperature with low catalyst loadings.[4] 2-Iodo-4-nitroanisole is an ideal starting material and can be synthesized from 2-methoxy-5-nitroaniline.[8]

  • Alkyne (Trimethylsilylacetylene, TMSA): Acetylene gas is flammable, explosive, and difficult to handle in a laboratory setting.[9] TMSA is a liquid, making it a much safer and more convenient surrogate.[5][10] The trimethylsilyl (TMS) group protects the terminal alkyne, preventing the undesirable side reaction of oxidative homocoupling (Glaser coupling).[5][11] This protecting group can be easily removed at the end of the reaction or in situ using a mild base like potassium carbonate in methanol.[11]

  • Catalyst System:

    • Palladium Precatalyst (PdCl₂(PPh₃)₂): Dichlorobis(triphenylphosphine)palladium(II) is an air-stable, commercially available, and reliable precatalyst. It is readily reduced in situ to the active Pd(0) species.[1][4]

    • Copper(I) Co-catalyst (CuI): Copper(I) iodide is essential for activating the alkyne, which dramatically increases the reaction rate and allows for mild reaction conditions.[1][7] It is crucial to use an oxygen-free environment, as oxygen can promote the homocoupling of the alkyne.[11]

    • Ligands (Triphenylphosphine, PPh₃): Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[4][12][13] The PPh₃ ligands are already present in the chosen precatalyst.

  • Base (Triethylamine, Et₃N): An amine base is required to neutralize the HX acid produced during the reaction and to deprotonate the alkyne in the copper cycle.[2][4] Triethylamine serves this purpose well and can also act as the solvent.

  • Solvent (Tetrahydrofuran, THF): THF is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and the catalyst complex. It is crucial to use anhydrous and degassed solvent to prevent side reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

Table 1: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount UsedMoles (mmol)Equiv.CAS No.
2-Iodo-4-nitroanisole279.031.395 g5.01.05399-03-1
Trimethylsilylacetylene (TMSA)98.220.74 mL (0.59 g)6.01.21066-54-2
PdCl₂(PPh₃)₂701.9088 mg0.1250.02513965-03-2
Copper(I) Iodide (CuI)190.4524 mg0.1250.0257681-65-4
Triethylamine (Et₃N)101.1915 mL--121-44-8
Tetrahydrofuran (THF), anhydrous72.1125 mL--109-99-9
Potassium Carbonate (K₂CO₃)138.21~2.0 g~15~3.0584-08-7
Methanol (MeOH)32.0420 mL--67-56-1

Equipment:

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Septa

  • Nitrogen or Argon gas inlet

  • Schlenk line or glovebox

  • Syringes and needles

Procedure:

  • Setup: Assemble the two-neck flask with a condenser and a rubber septum under a positive pressure of inert gas (Nitrogen or Argon). Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 2-iodo-4-nitroanisole (1.395 g), PdCl₂(PPh₃)₂ (88 mg), and CuI (24 mg).

  • Solvent Addition: Add anhydrous THF (25 mL) and triethylamine (15 mL) via syringe.

  • Degassing: Bubble inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed. The solution should appear as a yellow suspension.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (0.74 mL) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvents.

    • Dissolve the residue in ethyl acetate (50 mL) and water (50 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (25 mL each).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude TMS-protected product.

  • Deprotection:

    • Dissolve the crude product in methanol (20 mL).

    • Add potassium carbonate (~2.0 g) and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the silylated intermediate is fully converted.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the resulting residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.

Table 2: Summary of Typical Reaction Parameters

ParameterValue
Scale5.0 mmol
TemperatureRoom Temperature
Reaction Time2-4 hours
Deprotection Time1-2 hours
Expected Yield80-95%
AppearanceYellow Crystalline Solid

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic. Triethylamine is corrosive and flammable. THF can form explosive peroxides.

  • Troubleshooting:

    • Low Yield: May be caused by insufficient degassing (leading to homocoupling) or inactive catalyst. Ensure the inert atmosphere is maintained and use fresh, high-quality reagents.

    • Reaction Stalls: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. Ensure the base has been added and is of good quality.

    • Homocoupling Product Observed: This is the primary side product (a di-yne) and is favored by the presence of oxygen.[11] Improve the degassing procedure. In some cases, a copper-free Sonogashira protocol may be necessary, although this often requires harsher conditions.[1][6]

References

Copper-free Sonogashira reaction for 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Robust Copper-Free Sonogashira Protocol for the Synthesis of 2-Methoxy-5-nitrophenylacetylene

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of this compound via a copper-free Sonogashira cross-coupling reaction. The elimination of the copper co-catalyst addresses the persistent issue of alkyne homocoupling (Glaser coupling), leading to cleaner reaction profiles and simplified purification procedures.[1][2][3] We will delve into the mechanistic underpinnings of the copper-free pathway, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and present a step-by-step, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of functionalized arylalkynes.

Mechanistic Insights: The Rationale for a Copper-Free Approach

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The classical method employs a dual-catalyst system comprising a palladium complex and a copper(I) salt, typically copper(I) iodide.

While highly effective, the copper co-catalyst is a primary contributor to the formation of a significant byproduct: the homocoupled dimer of the terminal alkyne (Glaser coupling).[1][2] This side reaction not only consumes the valuable alkyne substrate but also complicates product purification due to the similar chromatographic mobility of the byproduct and the desired product.[4]

By eliminating copper, the reaction mechanism is altered, mitigating the risk of homocoupling. The copper-free Sonogashira reaction proceeds through a monometallic palladium catalytic cycle, which can be broadly understood in three key phases:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][5]

  • Deprotonation & Alkyne Coordination: A base deprotonates the terminal alkyne, forming an acetylide anion. This species then coordinates to the Pd(II) complex, displacing a ligand.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Alkyne) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

This streamlined catalytic cycle provides a more direct and cleaner pathway to the desired cross-coupled product.

Copper_Free_Sonogashira_Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_B Ar-Pd(II)L₂-X (Complex B) oxidative_addition->pd_complex_B  Ar-X dummy1 pd_complex_B->dummy1  -X⁻ deprotonation Base (e.g., Et₃N) Alkyne (R-C≡C-H) deprotonation->dummy1 pd_complex_C Ar-Pd(II)L₂(C≡C-R) (Complex C) reductive_elimination Reductive Elimination pd_complex_C->reductive_elimination reductive_elimination->pd0  Ar-C≡C-R (Product) dummy1->pd_complex_C  R-C≡C⁻ dummy2

Figure 1. Simplified catalytic cycle for the copper-free Sonogashira reaction.

Key Parameters for Reaction Optimization

The success of a copper-free Sonogashira coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterSelection Rationale & Field Insights
Palladium Precatalyst The choice of precatalyst dictates the ease of formation of the active Pd(0) species. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. While Pd(PPh₃)₄ is a Pd(0) source, it suffers from poor air stability.[6] For this protocol, we select PdCl₂(PPh₃)₂ as it is air-stable, cost-effective, and reliably forms the active catalyst in situ.
Ligand Ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is often sufficient and is already present in our chosen precatalyst. For more challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[6][7][8]
Base The base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also effective, particularly in polar aprotic solvents, and can be advantageous when amines might interfere with substrate functionality.[5][9][10] We will use triethylamine for its dual role as a base and solvent component.
Solvent The solvent must solubilize all reactants and facilitate the catalytic cycle. Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are excellent choices.[6][9] The use of an amine base like Et₃N often negates the need for a large volume of an additional solvent. For this protocol, THF is used as a co-solvent to ensure complete dissolution of the aryl halide.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of 2-iodo-1-methoxy-4-nitrobenzene with trimethylsilylacetylene, followed by in-situ desilylation to yield the target product. Using a silyl-protected alkyne is a standard, safe, and effective strategy to handle the otherwise volatile and gaseous acetylene.

3.1. Materials and Reagents

ReagentFormulaMWCAS No.Notes
2-Iodo-1-methoxy-4-nitrobenzeneC₇H₆INO₃279.0354595-65-8Aryl halide substrate
TrimethylsilylacetyleneC₅H₁₀Si98.221066-54-2Alkyne coupling partner
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.9013965-03-2Palladium precatalyst
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, reaction solvent
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous, base/solvent
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.46429-41-41.0 M solution in THF, desilylating agent
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction
Saturated NaCl solution (Brine)NaCl(aq)--For workup
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent

3.2. Step-by-Step Procedure

References

Cycloaddition Reactions of 2-Methoxy-5-nitrophenylacetylene: A Comprehensive Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Alkyne

2-Methoxy-5-nitrophenylacetylene is a highly functionalized alkyne that serves as a valuable building block in the synthesis of complex heterocyclic structures. The strategic placement of a methoxy group, an electron-donating substituent, and a nitro group, a potent electron-withdrawing substituent, on the phenyl ring imparts unique reactivity and regiochemical control in cycloaddition reactions. This push-pull electronic environment makes the acetylenic bond particularly susceptible to concerted and stepwise cycloaddition pathways, opening avenues for the creation of diverse molecular architectures relevant to drug discovery, materials science, and chemical biology.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in key cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, ensuring reproducibility and success in your synthetic endeavors.

[3+2] Cycloaddition Reactions: Constructing Five-Membered Heterocycles

The [3+2] cycloaddition, a powerful class of pericyclic reactions, involves the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring.[1] this compound, with its electron-deficient alkyne, is an excellent dipolarophile for a variety of 1,3-dipoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," a concept lauded for its high efficiency, broad scope, and stereospecificity.[2] The copper(I)-catalyzed variant of this reaction (CuAAC) proceeds with exceptional regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing nitro group on the this compound substrate enhances its reactivity in this transformation.

The currently accepted mechanism for the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate. This species then reacts with the organic azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, to yield the stable 1,4-disubstituted triazole product upon protonolysis.[3] The high regioselectivity is a hallmark of the copper-catalyzed process, in contrast to the thermal Huisgen cycloaddition which often yields a mixture of regioisomers.[4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide R-N3 SixMemberedIntermediate Six-Membered Cu Intermediate Azide->SixMemberedIntermediate Cu(II) Cu(II) Source (e.g., CuSO4) Cu(I) Cu(I) Catalyst Cu(II)->Cu(I) Reduction ReducingAgent Reducing Agent (e.g., Na Ascorbate) ReducingAgent->Cu(I) Ligand Stabilizing Ligand (optional) Cu(I)->Cu_Acetylide Cu_Acetylide->SixMemberedIntermediate TriazoleProduct 1,4-Disubstituted 1,2,3-Triazole SixMemberedIntermediate->TriazoleProduct Protonolysis TriazoleProduct->Cu(I) Catalyst Regeneration

Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol provides a general method for the CuAAC reaction between this compound and a substituted aryl azide.

Materials:

  • This compound

  • Substituted aryl azide (e.g., 4-fluorophenyl azide, 4-(trifluoromethyl)phenyl azide)

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium ascorbate

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the desired substituted aryl azide (1.0 mmol) in a 1:2 mixture of acetone and water (15 mL), add this compound (1.0 mmol).

  • To this mixture, add copper(II) acetate (0.1 mmol, 10 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-aryl-4-(2-methoxy-5-nitrophenyl)-1H-1,2,3-triazole.[4]

Expected Results and Characterization:

The reaction typically proceeds to completion within a few hours, providing the 1,4-disubstituted triazole in good to excellent yields. The products can be characterized by standard spectroscopic techniques.

Compound ExampleYieldKey ¹H NMR Signals (DMSO-d₆, δ ppm)Key ¹³C NMR Signals (DMSO-d₆, δ ppm)
7e : 1-(4-(Trifluoromethyl)phenyl)-4-(2-methoxy-5-nitrophenyl)-1H-1,2,3-triazoleHigh9.30 (s, 1H), 8.75 (s, 1H), 8.11 (d, J=8.5 Hz, 2H), 7.96 (d, J=8.6 Hz, 2H)165.2, 152.2, 150.2, 144.3, 144.0, 139.7, 132.2
7j : 1-(4-Fluorophenyl)-4-(2-methoxy-5-nitrophenyl)-1H-1,2,3-triazoleHigh9.36 (s, 1H), 8.63 (s, 1H), 7.93–7.79 (m, 3H), 7.59 (d, J=7.9 Hz, 2H)165.2, 152.2, 150.5, 149.5, 143.8, 127.5, 125.8

Note: The characterization data is based on analogous compounds reported in the literature and serves as a representative example.[4]

Nitrile Oxide Cycloaddition: Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and highly efficient method for the synthesis of isoxazoles, five-membered aromatic heterocycles with significant applications in medicinal chemistry.[5][6] The reaction of this compound with in situ generated nitrile oxides is expected to proceed with high regioselectivity due to the electronic polarization of the alkyne.

The cycloaddition of a nitrile oxide to an alkyne is a concerted pericyclic reaction.[7] The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne). For electron-deficient alkynes like this compound, the reaction is typically controlled by the interaction of the HOMO of the nitrile oxide and the LUMO of the alkyne. This generally leads to the formation of 3-aryl-5-(2-methoxy-5-nitrophenyl)isoxazoles as the major regioisomer.

NitrileOxide_Cycloaddition cluster_reactants Reactants cluster_reagents Reagents Alkyne This compound Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxidePrecursor Aldoxime (Ar-CH=NOH) NitrileOxide Nitrile Oxide (Ar-C≡N⁺-O⁻) NitrileOxidePrecursor->NitrileOxide In situ generation OxidizingAgent Oxidizing Agent (e.g., Chloramine-T) OxidizingAgent->NitrileOxide Base Base (e.g., Et3N) Base->NitrileOxide NitrileOxide->Cycloaddition IsoxazoleProduct 3,5-Disubstituted Isoxazole Cycloaddition->IsoxazoleProduct Diels_Alder_Reaction cluster_reactants Reactants Diene Electron-rich Diene (e.g., Furan, Cyclopentadiene) TransitionState [4+2] Pericyclic Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Cycloadduct Substituted Cyclohexadiene Derivative TransitionState->Cycloadduct

References

Application Note: Strategic Application of 2-Methoxy-5-nitrophenylacetylene in Diels-Alder Cycloadditions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Methoxy-5-nitrophenylacetylene as a highly activated dienophile in [4+2] Diels-Alder cycloaddition reactions. We present a detailed synthetic protocol for the preparation of this novel dienophile from commercially available precursors. Furthermore, we outline a robust, step-by-step protocol for its use in Diels-Alder reactions, with a focus on predicting and controlling regioselectivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique electronic properties of this dienophile for the efficient construction of complex cyclic and aromatic scaffolds.

Introduction: The Diels-Alder Reaction and the Utility of Electron-Deficient Alkynes

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereospecific formation of six-membered rings through the concerted cycloaddition of a conjugated diene and a dienophile.[1][2] The efficiency and selectivity of this reaction are profoundly influenced by the electronic nature of the reactants.[3][4] "Normal-electron-demand" Diels-Alder reactions are typically accelerated when the diene is electron-rich and the dienophile is electron-poor.[4] Acetylenic dienophiles, in particular, are valuable as they lead to the formation of cyclohexadiene products, which can serve as precursors to aromatic compounds.

This compound is a bespoke dienophile engineered for high reactivity in Diels-Alder reactions. Its unique electronic architecture, featuring a potent electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃) on the phenyl ring, creates a highly polarized and electron-deficient alkyne. This polarization not only enhances the rate of the cycloaddition but also provides a powerful tool for controlling the regiochemical outcome of the reaction with unsymmetrical dienes.[5][6]

This application note will first detail a reliable synthetic route to this compound. Subsequently, a general protocol for its application in Diels-Alder reactions will be presented, including a discussion on the expected regioselectivity based on frontier molecular orbital (FMO) theory.

Synthesis of the Dienophile: this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-methoxy-5-nitrobenzaldehyde. The methodology leverages the well-established Corey-Fuchs reaction for the conversion of an aldehyde to a terminal alkyne.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Corey-Fuchs Reaction - Dibromoalkene Formation cluster_1 Step 2: Alkyne Formation start 2-Methoxy-5-nitrobenzaldehyde reagents1 CBr4, PPh3 DCM, 0 °C to rt start->reagents1 Reacts with product1 1-(2,2-Dibromovinyl)-2-methoxy-5-nitrobenzene reagents1->product1 Forms reagents2 n-BuLi THF, -78 °C to rt product1->reagents2 Reacts with product2 This compound reagents2->product2 Forms

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2-methoxy-5-nitrobenzene

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (PPh₃, 2.1 eq.) in anhydrous dichloromethane (DCM, 100 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath and add carbon tetrabromide (CBr₄, 1.1 eq.) portion-wise. The solution will turn from colorless to a yellow-orange ylide suspension. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of 2-methoxy-5-nitrobenzaldehyde (1.0 eq.) in anhydrous DCM (50 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding water (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2,2-dibromovinyl)-2-methoxy-5-nitrobenzene as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the 1-(2,2-dibromovinyl)-2-methoxy-5-nitrobenzene (1.0 eq.) from the previous step in anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.2 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. A color change is typically observed.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Diels-Alder Reaction Protocol with this compound

The high reactivity of this compound allows for Diels-Alder reactions to proceed under relatively mild conditions. The following is a general protocol using cyclopentadiene as a model diene.

General Experimental Procedure
  • Diene Preparation: If using cyclopentadiene, it should be freshly cracked from its dimer, dicyclopentadiene, by heating to ~180 °C and collecting the monomer by distillation. Keep the cyclopentadiene monomer on ice.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or dichloromethane (DCM).

  • Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 1.2-1.5 eq.) to the solution of the dienophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. For less reactive dienes, gentle heating (e.g., 40-80 °C) may be required.

  • Workup and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the Diels-Alder adduct.

Data Presentation: Expected Reactivity and Conditions
DieneDienophileSolventTemperature (°C)Expected Reaction TimeExpected Yield
CyclopentadieneThis compoundToluene252-4 hoursHigh (>90%)
1,3-ButadieneThis compoundDCM (sealed tube)6012-18 hoursModerate to High
FuranThis compoundToluene8024-48 hoursModerate
AnthraceneThis compoundXylene14012-24 hoursModerate to High

Scientific Rationale: Predicting Regioselectivity

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and this compound can be reliably predicted by considering the electronic effects of the substituents on the dienophile. The nitro group at the 5-position is a strong electron-withdrawing group, while the methoxy group at the 2-position is an electron-donating group.

Through resonance, the nitro group withdraws electron density from the phenyl ring, particularly from the ortho and para positions. Conversely, the methoxy group donates electron density, primarily to the ortho and para positions relative to itself. The interplay of these effects results in a significant polarization of the alkyne, making one of the acetylenic carbons more electrophilic than the other.

Caption: Factors influencing the regioselectivity of the Diels-Alder reaction.

For a 1-substituted diene with an electron-donating group (e.g., 1-methoxy-1,3-butadiene), the terminal carbon (C4) will be more nucleophilic (possessing a partial negative charge, δ-). The acetylenic carbon of the dienophile closer to the electron-withdrawing nitro group will be more electrophilic (possessing a greater partial positive charge, δ++). The favored transition state will involve the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile, leading to the formation of the "ortho" regioisomer as the major product.

Conclusion

This compound is a highly promising dienophile for Diels-Alder reactions, offering enhanced reactivity and a high degree of regiocontrol. The synthetic route provided is straightforward and utilizes well-established organic transformations. The outlined protocol for its use in cycloaddition reactions serves as a robust starting point for the synthesis of a wide array of complex cyclic and aromatic molecules. The predictable regioselectivity, governed by the electronic nature of the substituents, makes this dienophile a valuable tool for strategic and efficient molecular construction in various fields of chemical research.

References

Synthesis of Bio-relevant Heterocyclic Scaffolds from 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of valuable heterocyclic compounds utilizing 2-Methoxy-5-nitrophenylacetylene as a versatile starting material. We delve into field-proven methodologies, emphasizing the strategic importance of the nitro and methoxy functionalities in directing cyclization pathways. Detailed, step-by-step protocols for transition metal-catalyzed indole synthesis and reductive cyclization strategies are presented. The causality behind experimental choices, such as catalyst selection and reaction conditions, is explained to ensure both reproducibility and a deeper mechanistic understanding. This guide is designed to be a self-validating system, grounded in authoritative literature, to empower scientists in the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.

Introduction: Strategic Importance of this compound

This compound is a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: the terminal alkyne, the electron-withdrawing nitro group, and the electron-donating methoxy group. The alkyne serves as a reactive handle for a multitude of cyclization reactions, including transition-metal-catalyzed annulations and cycloadditions[1][2][3]. The nitro group is not merely a substituent; it is a critical control element. It powerfully activates the aromatic ring and, more importantly, serves as a latent amino group, which can be unmasked under reductive conditions to trigger intramolecular cyclization cascades[4]. The methoxy group, through its electronic influence, can modulate the reactivity of the aromatic ring and influence the regioselectivity of cyclization reactions.

This combination makes the title compound an ideal precursor for synthesizing substituted indoles and quinolines, which are "privileged structures" frequently found in pharmaceuticals, natural products, and agrochemicals[5][6]. This application note will detail two robust and widely applicable synthetic strategies starting from this compound: Palladium-catalyzed indole synthesis and reductive cyclization to form quinoline scaffolds.

General Workflow Overview

The synthesis of diverse heterocyclic systems from this compound typically follows a multi-step sequence. The initial and crucial step is the synthesis of the starting material itself, usually achieved via a Sonogashira coupling. From there, divergent pathways can be accessed depending on the desired heterocyclic core.

Synthesis_Workflow Start Commercially Available 2-Iodo-4-nitroanisole SM This compound (Starting Material) Start->SM Sonogashira Coupling Alkyne Trimethylsilylacetylene Alkyne->SM Indole_Path Pathway A: Pd-Catalyzed Indole Synthesis SM->Indole_Path Intramolecular Cyclization Quinoline_Path Pathway B: Reductive Cyclization to Quinolines SM->Quinoline_Path Reductive Cyclization Indole_Het Substituted Indoles Indole_Path->Indole_Het C-N Bond Formation Quinoline_Het Substituted Quinolines Quinoline_Path->Quinoline_Het C-C & C-N Bond Formation

Caption: General synthetic pathways from 2-iodo-4-nitroanisole.

Synthesis of the Starting Material: this compound

The precursor, this compound, is typically not commercially available and must be synthesized. The most reliable method is the Sonogashira cross-coupling reaction between a suitable halo-aromatic and a terminal alkyne.[2][7]

Protocol: Sonogashira Coupling

This protocol describes the synthesis from 2-iodo-4-nitroanisole and trimethylsilylacetylene (TMSA), followed by desilylation.

Materials:

  • 2-Iodo-4-nitroanisole

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 2-iodo-4-nitroanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and anhydrous TEA (2.0 eq).

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification (Coupling):

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

  • Desilylation:

    • Dissolve the TMS-protected alkyne in methanol.

    • Add potassium carbonate (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor by TLC for the disappearance of the starting material.

    • Once complete, neutralize the mixture with 1M HCl.

    • Remove methanol under reduced pressure.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to afford pure this compound.

Pathway A: Transition Metal-Catalyzed Synthesis of 6-Methoxy-5-nitroindoles

The intramolecular cyclization of 2-alkynylanilines is a powerful method for constructing the indole nucleus.[5][8] While our starting material contains a nitro group instead of an amine, certain transition metal catalysts, particularly gold and copper, can facilitate the cyclization of the corresponding N-protected aniline derivatives. For this application, we will first perform a reduction of the nitro group to an aniline, followed by N-protection and subsequent cyclization. A more direct approach involves a reductive cyclization, which is also a common strategy.[4] However, for accessing a wider variety of N-substituted indoles, the stepwise approach is highly versatile. Here we focus on a copper-catalyzed cyclization of the corresponding N-sulfonylated aniline.

Mechanism: Copper-Catalyzed Indole Synthesis

The reaction proceeds via a 5-endo-dig cyclization. The copper(II) salt acts as a Lewis acid, activating the alkyne towards nucleophilic attack by the sulfonamide nitrogen.

Cu_Catalyzed_Indole_Synthesis Start N-Sulfonyl-2-alkynylaniline Cu_Complex Alkyne-Cu(II) Complex Start->Cu_Complex + Cu(OAc)₂ Cyclization 5-endo-dig Nucleophilic Attack Cu_Complex->Cyclization Intramolecular Intermediate Vinylic Copper Intermediate Cyclization->Intermediate C-N Bond Formation Protodemetalation Protodemetalation Intermediate->Protodemetalation + H⁺ Product Substituted Indole Protodemetalation->Product - Cu(II)

Caption: Mechanism for Copper-Catalyzed Indole Synthesis.

Protocol: Synthesis of 6-Methoxy-5-nitro-1-(p-tolylsulfonyl)indole

This protocol involves three stages: (1) Reduction of the nitro group, (2) Sulfonylation of the resulting aniline, and (3) Copper-catalyzed cyclization.

Stage 1: Reduction to 2-Amino-4-methoxyphenylacetylene

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

Procedure:

  • Suspend this compound (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline, which is often used directly in the next step.

Stage 2: N-Sulfonylation

Materials:

  • Crude 2-Amino-4-methoxyphenylacetylene

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude aniline (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add anhydrous pyridine (2.0 eq).

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1M HCl and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate and purify by column chromatography to obtain the N-tosylated substrate.

Stage 3: Copper(II)-Catalyzed Cyclization

Materials:

  • N-(2-ethynyl-4-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of the N-tosylated substrate (1.0 eq) in anhydrous acetonitrile, add Cu(OAc)₂ (0.1 eq).[9]

  • Heat the reaction mixture to reflux (approx. 82 °C) for 4-6 hours.

  • Monitor the reaction by TLC for the formation of the indole product.

  • Upon completion, cool the mixture and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the target indole.

Parameter Stage 1: Reduction Stage 2: Sulfonylation Stage 3: Cyclization
Key Reagent Fe / NH₄Clp-Toluenesulfonyl chlorideCu(OAc)₂
Solvent Ethanol/WaterDCM / PyridineAcetonitrile
Temperature Reflux (80 °C)0 °C to RTReflux (82 °C)
Typical Yield >90% (crude)75-85%70-90%
Reference General ReductionStandard Protection[9]

Pathway B: Gold-Catalyzed Reductive Cyclization to Quinolines

A highly efficient strategy for synthesizing quinolines from 2-alkynyl-nitroaromatics is the gold-catalyzed reductive cyclization. This atom-economical process involves the reduction of the nitro group and subsequent intramolecular cyclization onto the alkyne, which is activated by a gold catalyst.

Mechanism: Gold-Catalyzed Cyclization

In this cascade, the nitro group is first reduced in situ to an amine. The gold(I) or gold(III) catalyst then acts as a potent π-acid, coordinating to the alkyne. This coordination renders the alkyne highly electrophilic, facilitating a 6-endo-dig intramolecular attack by the newly formed aniline nitrogen. Subsequent steps lead to the aromatic quinoline core.[10][11][12]

Au_Catalyzed_Quinoline_Synthesis Start This compound Reduction Nitro Reduction (e.g., with Fe/AcOH) Start->Reduction Aniline In situ generated 2-alkynylaniline Reduction->Aniline Au_Activation Alkyne Activation with Au(I)/Au(III) Aniline->Au_Activation + [Au] cat. Cyclization 6-endo-dig Intramolecular Attack Au_Activation->Cyclization C-N Bond Formation Intermediate Dihydroquinoline Intermediate Cyclization->Intermediate Aromatization Oxidative Aromatization Intermediate->Aromatization [O] Product 7-Methoxyquinoline Aromatization->Product

References

The Versatile Alkyne: 2-Methoxy-5-nitrophenylacetylene as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-5-nitrophenylacetylene, a bespoke substituted aryl alkyne, has emerged as a highly valuable and versatile intermediate. Its unique electronic and structural features—a terminal alkyne for diverse coupling and cycloaddition reactions, a nitro group amenable to reduction and further transformation, and a methoxy group influencing regioselectivity—render it a powerful tool for medicinal chemists, materials scientists, and synthetic organic chemists. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on established substituent effects on aromatic systems. These predictions are invaluable for reaction monitoring and product characterization.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic~8.1d~2.5H-6
Aromatic~8.0dd~9.0, 2.5H-4
Aromatic~7.0d~9.0H-3
Methoxy~3.9s--OCH₃
Acetylenic~3.1s--C≡CH
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~160C-2
Aromatic~141C-5
Aromatic~128C-1
Aromatic~125C-6
Aromatic~120C-4
Aromatic~110C-3
Alkynyl~82Ar-C≡C-H
Alkynyl~79Ar-C≡C-H
Methoxy~56-OCH₃

Proposed Synthesis of this compound

A 2-Bromo-4-nitroanisole C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Trimethylsilylacetylene B->C D Intermediate C->D E K₂CO₃, MeOH D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Sonogashira Coupling of 2-Bromo-4-nitroanisole with Trimethylsilylacetylene

  • To a dry, argon-purged Schlenk flask, add 2-bromo-4-nitroanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (2.0 eq) and anhydrous THF as the solvent.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the silyl-protected intermediate.

Step 2: Desilylation to Yield this compound

  • Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until complete conversion is observed.

  • Remove the methanol under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield this compound.

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for a range of important chemical transformations.

Sonogashira Cross-Coupling Reactions

The terminal alkyne functionality is primed for palladium- and copper-catalyzed Sonogashira cross-coupling reactions, enabling the formation of internal alkynes which are precursors to a variety of complex molecules.[1][2]

A This compound C Pd Catalyst, CuI, Base A->C B Aryl/Vinyl Halide B->C D Diaryl/Aryl-vinylacetylene C->D

Caption: Sonogashira coupling workflow.

  • In a dry Schlenk flask under an argon atmosphere, dissolve the aryl iodide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a suitable solvent such as THF or DMF.

  • Add a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired diarylacetylene derivative.

The yields for Sonogashira couplings are generally high, often exceeding 80%, depending on the nature of the aryl halide and the specific reaction conditions employed.[3]

Synthesis of Indole Scaffolds

The 2-methoxy-5-nitrophenyl moiety is a valuable precursor for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry. A particularly elegant approach is the Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of an o-nitrostyrene derivative.[4][5] this compound can be readily converted to the requisite o-nitrostyrene precursor via a hydroboration-protonolysis or a stereoselective reduction of the alkyne.

A This compound B Reduction/Hydration A->B C o-Nitrostyrene Derivative B->C D P(OEt)₃, Heat C->D E Substituted Indole D->E

Caption: Indole synthesis via the Cadogan-Sundberg reaction.

Step 1: Conversion to the o-Nitrostyrene Derivative

  • A variety of methods can be employed for the stereoselective reduction of the alkyne to the corresponding (Z)-alkene. For example, catalytic hydrogenation using Lindlar's catalyst or hydroboration-protonolysis.

Step 2: Cadogan-Sundberg Cyclization

  • In a round-bottom flask equipped with a reflux condenser, dissolve the o-nitrostyrene derivative (1.0 eq) in triethyl phosphite (P(OEt)₃) (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (typically 150-170 °C) under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction can take several hours to reach completion.

  • After completion, cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted indole.

The mechanism of the Cadogan-Sundberg reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent alkene.[5]

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a cornerstone of "click chemistry."[6] This reaction is prized for its high efficiency, broad substrate scope, and the formation of a stable, aromatic triazole linkage.

A This compound C Cu(I) Catalyst A->C B Organic Azide B->C D 1,4-Disubstituted 1,2,3-Triazole C->D

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • To a solution of the organic azide (1.0 eq) and this compound (1.0 eq) in a mixture of t-butanol and water (1:1), add a solution of sodium ascorbate (0.1 eq) in water.

  • To this mixture, add a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product can often be obtained in high purity without chromatography, but can be further purified by recrystallization or column chromatography if necessary.

This reaction provides a highly efficient method for the synthesis of functionalized triazoles, which have found widespread applications in medicinal chemistry and materials science.

[4+2] Cycloaddition Reactions (Diels-Alder Reaction)

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing nitro group, makes it a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8] This allows for the construction of highly functionalized six-membered rings.

A This compound (Dienophile) C Heat A->C B Diene B->C D Cycloadduct C->D

Caption: Diels-Alder reaction workflow.

  • In a sealed tube, combine this compound (1.0 eq) and the diene (1.0-2.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and any excess diene.

  • Purify the resulting cycloadduct by flash column chromatography or recrystallization.

Transformations of the Nitro Group

A key feature of this compound and its derivatives is the presence of the nitro group, which can be readily transformed into other functional groups, most notably an amino group. This reduction is a pivotal step in many synthetic sequences, opening up a vast array of subsequent chemical modifications.

A Nitro-substituted Arylacetylene B Reducing Agent A->B C Amino-substituted Arylacetylene B->C

Caption: Reduction of the nitro group to an amine.

Protocol 6: Reduction of the Nitro Group to an Amine

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation:

    • Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalyst, such as 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

  • Metal-Mediated Reduction:

    • To a solution of the nitro compound in ethanol or acetic acid, add a metal such as iron powder, zinc dust, or tin(II) chloride.

    • Heat the reaction mixture, if necessary, and monitor by TLC.

    • Upon completion, filter the reaction mixture and neutralize the filtrate with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the amine.

Conclusion

This compound is a strategically designed building block that offers a wealth of synthetic possibilities. Its trifunctional nature allows for a modular and divergent approach to the synthesis of a wide range of complex organic molecules. From the construction of intricate polycyclic aromatic systems via Sonogashira couplings and Diels-Alder reactions to the synthesis of medicinally relevant indole and triazole scaffolds, this versatile alkyne is a valuable addition to the synthetic chemist's toolbox. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this powerful building block.

References

Application Notes & Protocols: Strategic Synthesis of Substituted Alkynes Utilizing 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Methoxy-5-nitrophenylacetylene as a pivotal building block for the synthesis of diverse substituted alkynes. The unique electronic properties conferred by the methoxy and nitro substituents make this reagent a valuable tool in carbon-carbon bond formation. We present detailed protocols, mechanistic insights, and practical considerations for its application, with a primary focus on the Sonogashira cross-coupling reaction. The methodologies described herein are designed to be robust and reproducible, offering a self-validating framework for laboratory execution.

Introduction: The Strategic Value of Substituted Alkynes

Alkynes are fundamental motifs in organic chemistry, serving as versatile precursors for a vast array of molecular architectures. Their linear geometry and reactive triple bond are features that medicinal chemists exploit to enhance binding affinity, improve metabolic stability, and optimize the pharmacokinetic profiles of drug candidates.[][2] The carbon-carbon triple bond is present in numerous marketed pharmaceuticals, including the antiretroviral Efavirenz and the antifungal Terbinafine.[] Furthermore, terminal alkynes are indispensable components in "click chemistry," a powerful methodology for the rapid and efficient assembly of complex molecules.[2][3]

This compound is a particularly valuable reagent. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system that influences the reactivity of the alkyne, making it an excellent coupling partner in various synthetic transformations. This guide focuses on its application in the palladium-catalyzed Sonogashira reaction, a cornerstone of modern organic synthesis for constructing C(sp)-C(sp²) bonds.[4]

Preparation of the Key Reagent: this compound

The target alkyne is not commonly available commercially and is typically prepared in a multi-step sequence. A reliable and scalable approach begins with a suitable precursor, such as 1-iodo-2-methoxy-5-nitrobenzene, which is then coupled with a protected acetylene source, followed by deprotection.

Workflow for Reagent Synthesis

G cluster_synthesis Synthesis of 1-Iodo-2-methoxy-5-nitrobenzene cluster_coupling Sonogashira Coupling & Deprotection A 2-Methoxy-5-nitroaniline B Diazotization (NaNO2, HCl) A->B C Arenediazonium Salt B->C D Sandmeyer Reaction (KI) C->D E 1-Iodo-2-methoxy-5-nitrobenzene D->E F 1-Iodo-2-methoxy-5-nitrobenzene H Pd/Cu Catalysis F->H G Trimethylsilylacetylene (TMSA) G->H I Silyl-Protected Alkyne H->I J Deprotection (K2CO3, MeOH) I->J K This compound (Target Reagent) J->K

Caption: Overall workflow for the synthesis of the target alkyne.

Protocol 2.1: Synthesis of (2-Methoxy-5-nitrophenyl)(trimethylsilyl)acetylene

This protocol details the Sonogashira coupling of the corresponding aryl iodide with trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling (Hay coupling).[5]

Materials:

  • 1-Iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-iodo-2-methoxy-5-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the silyl-protected alkyne.

Protocol 2.2: Deprotection to Yield this compound

The removal of the trimethylsilyl group is readily achieved under mild basic conditions.[5]

Materials:

  • (2-Methoxy-5-nitrophenyl)(trimethylsilyl)acetylene (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the silyl-protected alkyne in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Once complete, remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure terminal alkyne, this compound. This product is often a solid and can be recrystallized if necessary.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[6][7] The presence of an electron-withdrawing group on the aryl halide partner generally promotes the initial oxidative addition step, accelerating the reaction.

Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X(L2) (Complex A) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡CR'(L2) (Complex B) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X Cu_Alkyne π-Alkyne Complex CuX->Cu_Alkyne + R'C≡CH Cu_Acetylide Cu(I)-C≡CR' (Copper Acetylide) Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_A Transfers Acetylide Cu_Acetylide->CuX Regenerates Cu(I)

Caption: The dual catalytic cycle of the Sonogashira reaction.

Protocol 3.1: Standard Palladium/Copper-Cocatalyzed Coupling

This protocol provides a general procedure for coupling this compound with various aryl iodides or bromides. Aryl iodides are typically more reactive and may allow for milder reaction conditions.[7]

Materials & Equipment:

  • Aryl or Vinyl Halide (e.g., 4-Iodotoluene) (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine the aryl halide, Pd(PPh₃)₄, and CuI.

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Add the anhydrous solvent and amine base via syringe. Stir for 10-15 minutes.

  • Add a solution of this compound in a small amount of the reaction solvent.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting substituted alkyne by flash column chromatography.

Protocol 3.2: Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free variant can be employed.[5][8] This is particularly useful when working with sensitive substrates.

Materials & Equipment:

  • Aryl or Vinyl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Phosphine Ligand (e.g., PPh₃ or XPhos) (0.04 equiv)

  • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)[9]

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and inorganic base.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.[6]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify by flash column chromatography.

Data Summary: Representative Sonogashira Couplings
EntryAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ / CuITEATHF60492
21-Bromo-4-methoxybenzenePd(OAc)₂ / PPh₃K₂CO₃DMF1001285
33-BromopyridinePd(PPh₃)₄ / CuIDIPATHF70688
44-VinylbromidePd(OAc)₂ / XPhosCs₂CO₃Dioxane90878

Note: Yields are for isolated, purified products. Conditions are representative and may require optimization for specific substrates.

Safety & Handling

Prudent laboratory practice is paramount when working with the chemicals described in these protocols.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11] Work should be conducted in a well-ventilated chemical fume hood.

  • Nitroaromatic Compounds: Compounds containing nitro groups can be energetic and should be handled with care. Avoid excessive heat and mechanical shock. Refer to the Safety Data Sheet (SDS) for detailed handling information.[12][13]

  • Alkynes: Lower molecular weight alkynes can be flammable.[14] Always handle in a well-ventilated area away from ignition sources.

  • Reagents: Palladium catalysts, copper salts, and organic solvents have associated hazards. Review the SDS for each chemical before use.[12] Amines like TEA and DIPA are corrosive and volatile; handle with care in a fume hood.

References

Application Notes & Protocols: Synthesis of Poly(2-methoxy-5-nitrophenylacetylene) via Rhodium-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Substituted polyacetylenes are a class of conjugated polymers distinguished by their unique optical, electronic, and chemical properties. The introduction of specific functional groups onto the phenylacetylene backbone allows for the fine-tuning of these characteristics, opening avenues for applications in chemosensors, nonlinear optics, and specialized membrane technologies. This document provides a comprehensive guide to the synthesis of poly(2-methoxy-5-nitrophenylacetylene), a polymer where the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group create a "push-pull" electronic structure. This configuration is of significant scientific interest for its potential to influence the polymer's conformation and impart unique photophysical properties.

This guide details a robust protocol for the polymerization of the this compound monomer using a rhodium-based catalyst system, specifically chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂. We will delve into the mechanistic underpinnings of the catalytic cycle, provide step-by-step experimental procedures, outline essential characterization techniques, and discuss the rationale behind the selected experimental parameters.

Introduction: The Scientific Rationale

The polymerization of substituted acetylenes is a powerful method for creating structurally defined conjugated polymers. The choice of catalyst is paramount, as it dictates the stereoregularity (cis/trans-isomerism of the double bonds) and, consequently, the macroscopic properties of the resulting polymer. Rhodium(I) complexes, particularly those of the type [Rh(diene)Cl]₂, are exceptionally effective for the polymerization of phenylacetylenes.

Why a Rhodium(I) Catalyst?

Rhodium-based catalysts are preferred for this type of synthesis due to several key advantages:

  • High Activity: They exhibit high catalytic activity for a wide range of substituted acetylenes, including those with sterically demanding or electronically diverse functional groups.

  • Stereospecificity: Rhodium catalysts are renowned for promoting the formation of high-cis-transoidal polyacetylene structures. This specific geometry results in a helical polymer chain, which can impart chiroptical properties and influence polymer solubility and processability.

  • Functional Group Tolerance: These catalysts demonstrate remarkable tolerance to various functional groups, including the nitro and methoxy moieties present in our target monomer. This tolerance obviates the need for protection/deprotection steps, simplifying the synthetic route.

The polymerization mechanism is believed to proceed via an "insertion-coordination" pathway. The acetylene monomer coordinates to the rhodium metal center, followed by insertion into the Rh-C bond of the growing polymer chain. This cycle repeats, leading to the formation of a long, conjugated polymer.

Diagram: Proposed Catalytic Cycle

Rhodium_Catalyzed_Polymerization Fig 1. Proposed mechanism for Rh(I)-catalyzed polymerization. catalyst [Rh]-Polymer Chain coord Coordination Complex catalyst->coord 1. Coordination monomer Monomer (this compound) monomer->coord insert Insertion Step (Chain Growth) coord->insert 2. Migratory Insertion new_chain [Rh]-Polymer Chain (n+1) insert->new_chain 3. Regeneration of Active Site new_chain->catalyst Cycle Repeats

Caption: Fig 1. Proposed mechanism for Rh(I)-catalyzed polymerization.

Experimental Protocol: Step-by-Step Synthesis

This section provides a detailed workflow for the polymerization reaction. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent deactivation of the catalyst.

Materials and Reagents
ReagentAcronymPuritySupplier (Example)Notes
This compoundMonomer>98%Sigma-AldrichSynthesize or purchase. Must be pure for optimal results.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer[Rh(cod)Cl]₂>98%Strem ChemicalsHighly air-sensitive. Store and handle under inert gas.
TriethylamineTEAAnhydrous, >99.5%Acros OrganicsUse freshly distilled TEA over CaH₂. Acts as a co-catalyst.
Toluene-Anhydrous, >99.8%Fisher ScientificUse from a solvent purification system or freshly distilled.
MethanolMeOHACS GradeVWRUsed for polymer precipitation.
Nitrogen or Argon GasN₂ / ArHigh PurityAirgasFor maintaining an inert atmosphere.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Schlenk Flask (Dry & Purge with N₂/Ar) add_monomer 1. Add Monomer & Toluene via Syringe start->add_monomer add_tea 2. Add Triethylamine (TEA) via Syringe add_monomer->add_tea dissolve 3. Stir until Monomer Dissolves (Clear yellow solution) add_tea->dissolve prep_catalyst 4. Prepare Catalyst Solution in a separate vial: [Rh(cod)Cl]₂ in Toluene dissolve->prep_catalyst initiate 5. Initiate Polymerization: Inject Catalyst Solution prep_catalyst->initiate react 6. Stir at 40°C for 24h (Solution becomes viscous, dark red) initiate->react precipitate 7. Precipitate Polymer: Pour reaction mixture into stirring Methanol react->precipitate filter 8. Isolate Polymer: Filter the solid precipitate precipitate->filter wash 9. Wash with Methanol filter->wash dry 10. Dry Polymer in Vacuum Oven at 40°C overnight wash->dry end_node End: Obtain Poly(this compound) as a solid powder dry->end_node

Caption: Fig 2. Step-by-step workflow for the synthesis process.

Detailed Synthesis Procedure

Note: All glassware must be oven-dried and cooled under a stream of inert gas (N₂ or Ar) before use. All liquid transfers should be performed using gas-tight syringes.

  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 500 mg, 2.82 mmol).

  • Solvent and Co-catalyst Addition: Add anhydrous toluene (10 mL) to the flask via syringe to dissolve the monomer. Follow this by adding freshly distilled triethylamine (TEA, e.g., 0.4 mL, 2.87 mmol). Stir the mixture at room temperature until a clear, homogeneous solution is obtained.

    • Causality Note: Toluene is chosen as the solvent due to its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature. TEA acts as a co-catalyst or activator, often facilitating the formation of the active rhodium species.

  • Catalyst Preparation: In a separate, small vial under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (e.g., 7.0 mg, 0.014 mmol Rh) in anhydrous toluene (2 mL). This corresponds to a Monomer-to-Rhodium ratio of approximately 200:1. The solution should be a bright yellow.

    • Causality Note: The monomer-to-catalyst ratio is a critical parameter that influences the final molecular weight of the polymer. A higher ratio generally leads to higher molecular weight, but may require longer reaction times or result in a broader molecular weight distribution.

  • Initiation and Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution in the Schlenk flask.

  • Reaction Conditions: Immediately place the flask in a preheated oil bath at 40°C. Allow the reaction to proceed for 24 hours under a positive pressure of inert gas.

    • Observation: A successful polymerization is typically indicated by a significant increase in the viscosity of the solution and a color change to a deep red or brown.

  • Polymer Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the viscous reaction mixture into a beaker containing a large volume of vigorously stirring methanol (e.g., 200 mL).

    • Causality Note: The polymer is insoluble in methanol, causing it to precipitate out of the solution as a solid. This step effectively terminates the polymerization and separates the polymer from the unreacted monomer, catalyst residues, and solvent.

  • Purification: Allow the precipitate to stir in methanol for 30 minutes to ensure complete precipitation and washing. Collect the solid polymer by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid generously with fresh methanol (3 x 30 mL) to remove any remaining impurities. Dry the polymer in a vacuum oven at 40°C overnight to yield the final product, poly(this compound), as a solid powder.

Characterization and Expected Results

Proper characterization is essential to confirm the identity, purity, and polymeric nature of the synthesized material.

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Typical Conditions: THF as eluent, polystyrene standards for calibration.

  • Expected Results: For a successful polymerization using the described protocol, one can expect a number-average molecular weight (Mₙ) in the range of 10,000 to 50,000 g/mol and a PDI between 1.5 and 2.5. The PDI value reflects the distribution of polymer chain lengths.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Used to confirm the polymer structure. The complex, overlapping signals in the aromatic region (typically 6.5-8.0 ppm) and the disappearance of the acetylenic proton signal (if present in the monomer) are indicative of polymerization. The methoxy protons should appear as a singlet around 3.8-4.0 ppm.

  • FT-IR Spectroscopy: The disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) from the monomer spectrum confirms that polymerization has occurred.

  • UV-Vis Spectroscopy: The polymer should exhibit broad absorption bands in the visible region, characteristic of a conjugated polymer backbone. The exact position of the absorption maximum (λₘₐₓ) will depend on the polymer's conformation and conjugation length.

Table: Summary of Expected Analytical Data
Analysis TechniqueParameterExpected Outcome
GPC Number-Average MW (Mₙ)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
¹H NMR Acetylenic ProtonSignal from monomer disappears.
Aromatic/Vinylic ProtonsBroad, overlapping signals in the 6.0 - 8.5 ppm range.
FT-IR C≡C StretchPeak around 2100 cm⁻¹ (present in monomer) should be absent or significantly diminished in the polymer.
UV-Vis Absorption Maximum (λₘₐₓ)Broad absorption band extending into the visible region (>400 nm), indicating extensive conjugation.
Appearance Physical StateDark red to brown solid powder.
Solubility Common SolventsExpected to be soluble in common organic solvents like THF, chloroform, and toluene.

Safety and Handling

  • Catalyst: [Rh(cod)Cl]₂ is air and moisture sensitive and should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvents: Toluene is flammable and toxic. Methanol is flammable and toxic. Both should be handled in a well-ventilated fume hood.

  • Monomer: While specific toxicity data for this compound may not be widely available, it should be handled with care. Nitro-aromatic compounds can be toxic.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Application Notes and Protocols: Derivatization of the Nitro Group on 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methoxy-5-nitrophenylacetylene Derivatization

This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of three distinct functional groups—the methoxy, nitro, and terminal alkyne—offers a rich platform for molecular elaboration. The nitro group, in particular, serves as a versatile precursor to a wide array of functionalities, most notably the amino group. The selective transformation of this nitro group, while preserving the reactive acetylene moiety, is a critical challenge and a key strategic step in the synthesis of complex target molecules.[1][2][3] This guide provides a detailed exploration of the derivatization of the nitro group on this compound, focusing on scientifically robust protocols and the underlying chemical principles.

PART 1: Core Directive - A Modular Approach to Derivatization

This guide is structured to provide a modular yet interconnected understanding of the derivatization strategies for this compound. We will begin with the most fundamental and widely employed transformation—the reduction of the nitro group to an amine. This is followed by a detailed exploration of subsequent functionalizations of the resulting amine, effectively creating a "hub and spoke" model of derivatization. Each section will provide not only step-by-step protocols but also the rationale behind the choice of reagents and conditions, empowering the researcher to adapt and troubleshoot as needed.

PART 2: Scientific Integrity & Logic - Ensuring Chemoselectivity and Robustness

The primary challenge in the derivatization of this compound lies in achieving high chemoselectivity.[1][2] The terminal alkyne is susceptible to reduction under many standard hydrogenation conditions. Therefore, the selection of a reduction method that selectively targets the nitro group is paramount.[3][4] This principle of chemoselectivity extends to all subsequent derivatization steps. The protocols outlined herein have been chosen for their proven reliability and selectivity, grounded in established chemical literature.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

Simply following a recipe is insufficient for robust scientific inquiry. Understanding the mechanistic underpinnings of a reaction allows for informed optimization and troubleshooting. For instance, the choice between catalytic transfer hydrogenation and metal-acid reduction for the nitro-to-amine transformation is not arbitrary; it depends on factors such as substrate compatibility, scale, and desired purity profile. We will delve into these considerations throughout the protocols.

Pillar 2: Trustworthiness - Self-Validating Protocols

Each protocol is designed to be a self-validating system. This means that clear benchmarks for reaction monitoring (e.g., TLC, LC-MS), purification, and characterization are provided. Expected yields and potential pitfalls are also discussed to provide a realistic experimental framework.

Pillar 3: Authoritative Grounding & Comprehensive References

All key mechanistic claims and procedural standards are supported by citations to peer-reviewed literature and authoritative chemical databases. This ensures that the information presented is not anecdotal but is built upon a foundation of verified scientific research.

Section 1: The Gateway Transformation - Reduction of the Nitro Group to 2-Methoxy-5-aminophenylacetylene

The conversion of the nitro group to an amine is the most common and pivotal derivatization of this compound. The resulting aniline is a versatile intermediate for a vast range of subsequent reactions.

Diagram 1: Workflow for Nitro Group Reduction

Reduction_Workflow Start This compound Reduction Chemoselective Reduction Start->Reduction SnCl2·2H2O, EtOH or Fe/NH4Cl, EtOH/H2O Product 2-Methoxy-5-aminophenylacetylene Reduction->Product Analysis Purification & Characterization Product->Analysis Column Chromatography, NMR, MS Amine_Derivatization cluster_reactions Derivatization Reactions Start 2-Methoxy-5-aminophenylacetylene Acylation Acylation Start->Acylation Acyl chloride or anhydride, base Sulfonylation Sulfonylation Start->Sulfonylation Sulfonyl chloride, base Alkylation Reductive Alkylation Start->Alkylation Aldehyde or ketone, reductant Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogash-ira Coupling for 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Sonogashira coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as 2-Methoxy-5-nitrophenylacetylene. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group on the phenylacetylene ring can introduce unique challenges in achieving high yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling reaction with this compound giving a low yield?

A1: Low yields in this specific coupling can be multifactorial. The electronic nature of your substrate is a key consideration. The electron-withdrawing nitro group can decrease the electron density of the alkyne, potentially affecting its reactivity. Conversely, the ortho-methoxy group can introduce steric hindrance. Key areas to investigate include the activity of your palladium catalyst, the choice of ligand, the base, solvent, and reaction temperature. A systematic optimization of these parameters is often necessary.[1][2]

Q2: I'm observing a significant amount of a dark, insoluble material in my reaction. What is it and how can I prevent it?

A2: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst.[1] This can be triggered by several factors, including impurities in your reagents or solvents, an inappropriate choice of solvent (anecdotally, THF can sometimes promote this), or suboptimal reaction temperatures.[1][3] To mitigate this, ensure you are using high-purity, anhydrous, and degassed reagents and solvents. If using a Pd(0) source like Pd(PPh₃)₄, be particularly mindful of its sensitivity to air and moisture.[1]

Q3: My primary side product appears to be the homocoupling of this compound. What causes this and how can I minimize it?

A3: The formation of a diyne byproduct through alkyne homocoupling is known as the Glaser coupling.[4][5][6] This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5] To reduce Glaser coupling, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[7] Alternatively, you can explore copper-free Sonogashira protocols, which have been developed specifically to avoid this issue.[4][6][8][9][10]

Q4: What is the general order of reactivity for aryl halides in the Sonogashira coupling, and how does this influence my reaction setup?

A4: The reactivity of the aryl or vinyl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1][8] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature.[8] Aryl bromides may require heating to facilitate the oxidative addition step, which is often the rate-determining step.[5][8][11] Aryl chlorides are the least reactive and typically demand more forcing conditions, including higher temperatures and more specialized catalyst systems.[2]

Q5: Can I perform the Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of homocoupling byproducts.[1][4][6][8][9][10][12] These reactions may necessitate adjustments to other parameters, such as the use of specific ligands or different bases, to achieve efficient coupling.[13]

Troubleshooting Guide

Problem: Low or No Product Yield

A low or nonexistent yield is a common issue that requires a systematic approach to diagnose.

1. Catalyst System Integrity:

  • Palladium Catalyst Activity: The heart of the reaction is the palladium catalyst. If you are using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], ensure it has been stored under an inert atmosphere and is not degraded. Pd(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are generally more stable to air.[1]

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient aryl halides, which may be used in conjunction with your electron-rich alkyne, bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[13][14] Consider ligands like XPhos or SPhos for challenging couplings.

  • Copper Co-catalyst: If using a traditional Sonogashira setup, ensure your copper(I) iodide (CuI) is fresh, as it can degrade over time.[1]

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted Glaser coupling.[5] It is imperative to thoroughly degas your solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Solvent Choice: The solvent can significantly influence the reaction's success. Amine bases like triethylamine or diisopropylethylamine are often used as both the base and the solvent.[2][8] For more challenging substrates, polar aprotic solvents like DMF, NMP, or THF in combination with an appropriate base may be more effective.[2][8][15]

  • Base Selection: An amine base is typically required to deprotonate the terminal alkyne.[1][8] Ensure the base is dry and used in a suitable excess. For less reactive partners, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[2][8][16]

  • Temperature Optimization: While many Sonogashira couplings proceed at room temperature, reactions involving less reactive coupling partners, such as aryl bromides or chlorides, often require elevated temperatures to overcome the activation barrier for oxidative addition.[2][8][11] A gradual increase in temperature (e.g., to 50-80 °C) can improve both the rate and the yield.[2][15]

Problem: Significant Homocoupling of the Alkyne (Glaser Coupling)

The formation of 1,4-bis(2-methoxy-5-nitrophenyl)buta-1,3-diyne is a common side reaction.

1. Minimize Oxygen Exposure:

  • As mentioned, rigorous exclusion of oxygen is the first line of defense against Glaser coupling.[5] Employ freeze-pump-thaw cycles for solvent degassing for the most stringent applications.

2. Adopt a Copper-Free Protocol:

  • The most direct way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[4][6][8][9][10][12] These methods have been extensively developed to circumvent this specific issue.

3. Hydrogen Atmosphere:

  • Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can suppress homocoupling.[17][18]

Problem: Catalyst Decomposition (Black Precipitate)

The appearance of palladium black is a clear sign of catalyst instability.

  • Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed reagents and solvents to avoid introducing impurities that can poison the catalyst.[1]

  • Solvent Considerations: Be aware that certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in some systems.[1][3] If you are experiencing this issue, consider switching to an alternative solvent like DMF or dioxane.[11][19]

  • Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound
ParameterRecommendationRationale
Aryl Halide Aryl Iodide or BromideHigher reactivity compared to chlorides.[8]
Palladium Source PdCl₂(PPh₃)₂ (1-5 mol%)Air-stable Pd(II) precatalyst.
Copper Co-catalyst CuI (2-10 mol%)For traditional Sonogashira; can be omitted.[8]
Ligand PPh₃ (2-4 eq. relative to Pd)Standard, effective ligand for many systems.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both base and solvent.[1][8]
Solvent Et₃N/THF or Et₃N/DMF (e.g., 2:1 v/v)Provides good solubility for reactants.
Temperature Room Temperature to 60 °CStart at RT and increase if no reaction occurs.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent side reactions.[7]
Step-by-Step Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add the degassed solvent (e.g., a mixture of THF and triethylamine).

  • Add this compound (1.2 equiv).

  • Stir the reaction mixture at room temperature or the desired temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Visualizing the Reaction Mechanisms

To better understand the processes at play, the following diagrams illustrate the key catalytic cycles.

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡C-R² Sonogashira_Copper_Free pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pi_alkyne [R¹-Pd(II)(H-C≡C-R²)L]⁺X⁻ pd_complex->pi_alkyne Alkyne Coordination pd_acetylide R¹-Pd(II)(C≡CR²)L pi_alkyne->pd_acetylide Deprotonation (Base) pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination Glaser_Coupling alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu alkyne->cu_acetylide Cu(I), Base diyne R-C≡C-C≡C-R cu_acetylide->diyne O₂ (Oxidant)

References

Technical Support Center: Recrystallization of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-nitrophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. As Senior Application Scientists, we aim to explain not just the steps, but the causality behind them, ensuring a successful and repeatable purification process.

Section 1: Foundational Principles

Understanding the Molecule: this compound

Successful purification begins with understanding the molecule's characteristics. This compound possesses a combination of functional groups that dictate its solubility and behavior:

  • Phenylacetylene Group: This large, non-polar aromatic system contributes to solubility in non-polar organic solvents.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Methoxy Group (-OCH₃): A moderately polar ether group.

The presence of both polar (nitro, methoxy) and non-polar (phenylacetylene) regions means the molecule has an intermediate polarity. This is a critical consideration for solvent selection, as the ideal solvent must effectively solvate the entire molecule at elevated temperatures but not at room temperature.[1]

The Core Principle of Recrystallization

Recrystallization is a powerful purification technique based on differential solubility.[2] The ideal solvent for this compound will exhibit the following properties:

  • High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[3]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease sharply, causing it to crystallize out of the solution.[3]

  • Impurities Remain in Solution: Soluble impurities should remain dissolved in the cold solvent (the "mother liquor"), allowing them to be separated by filtration.[4]

  • Inertness: The solvent must not react with the compound.

Section 2: Experimental Protocols

Protocol 1: Single-Solvent Screening

The most critical step in recrystallization is selecting an appropriate solvent.[5] A systematic screening process is the most reliable method.

Objective: To identify a single solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of solvents (see Table 1)

  • Glass stirring rod

  • Heat source (hot plate or steam bath)

  • Ice bath

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition, until about 0.5 mL has been added. Observe the solubility. If the compound dissolves completely, the solvent is unsuitable as it is too effective a solvent at room temperature.[3]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[1]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Potential Outcome
Ethanol 78Polar ProticOften a good starting point for moderately polar compounds. May show high solubility even when cold.
Methanol 65Polar ProticSimilar to ethanol but more polar. May be too effective a solvent.
Ethyl Acetate 77Polar AproticAn ester with intermediate polarity; a strong candidate.[6]
Toluene 111Non-polarThe aromatic nature may effectively solvate the phenylacetylene group.[7] May require a co-solvent.
Hexane / Heptane 69 / 98Non-polarLikely to have very low solubility due to the polar nitro and methoxy groups. Could be useful as an anti-solvent in a mixed-solvent system.[8]
Acetone 56Polar AproticA strong, polar solvent. Often dissolves compounds too well, leading to poor recovery.[7]
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility profile.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't dissolve, even in a large amount of boiling solvent.

  • Causality: You have selected a solvent in which your compound is poorly soluble at all temperatures. This is an unsuitable solvent.[3] Alternatively, the "insoluble" material may be an impurity.

  • Solution:

    • Re-evaluate Your Solvent: Refer to your solvent screening results and choose a more polar solvent.

    • Consider Insoluble Impurities: If most of the compound dissolves but a small amount of solid remains, this is likely an insoluble impurity. You should perform a hot gravity filtration to remove it before allowing the solution to cool.[9]

Q2: No crystals are forming, even after cooling the solution in an ice bath.

  • Causality: This is a very common issue with two primary causes:

    • Too much solvent was used: The solution is not saturated, so the compound remains dissolved even when cold.[10][11]

    • Supersaturation: The solution contains more dissolved compound than it should at that temperature, but crystallization has not been initiated.[10]

  • Solution:

    • Induce Crystallization:

      • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a nucleation point for crystal growth.[1]

      • Seed Crystal: Add a tiny crystal of the crude this compound to the solution. This provides a perfect template for further crystallization.[1][10]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until the solution becomes slightly cloudy at the boiling point, then add a drop or two of hot solvent to clarify before cooling.[10][11]

Troubleshooting Workflow: No Crystal Formation

The following diagram outlines the decision-making process when crystallization fails to occur.

G start Hot, clear solution is cooled. No crystals form. supersat Is the solution supersaturated? start->supersat induce Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. supersat->induce Yes too_much_solvent Too much solvent was used. supersat->too_much_solvent No crystals_form Crystals Form Successfully induce->crystals_form reduce_solvent Gently boil off a portion of the solvent to concentrate the solution. too_much_solvent->reduce_solvent Yes re_cool Allow to cool again reduce_solvent->re_cool re_cool->supersat

Caption: A decision tree for troubleshooting the failure of crystal formation.

Q3: My compound has "oiled out" into a liquid layer instead of forming solid crystals.

  • Causality: This typically occurs when a compound's melting point is lower than the temperature of the solution from which it is separating. The saturated solution cools to a point where the compound is no longer soluble, but the temperature is still above the compound's melting point, causing it to separate as a liquid.[2] This can also happen if the solution cools too rapidly or if the compound is significantly impure.[10]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature.[11]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it. Very slow cooling is crucial to favor the formation of a stable crystal lattice over an oil.[10]

    • Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

Q4: My final yield is very low.

  • Causality:

    • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your product remaining in the mother liquor upon cooling.[11]

    • Premature Crystallization: Crystals may have formed during a hot filtration step and were unintentionally discarded.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product.

  • Solution:

    • Use Minimal Solvent: During dissolution, add hot solvent in small portions until the solid just dissolves.[12]

    • Second Crop: The mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

    • Wash Correctly: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without significantly dissolving the product.[12]

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent to test for this compound? A: Based on the molecule's intermediate polarity, ethyl acetate or isopropanol are excellent starting points. They balance the ability to dissolve the non-polar phenylacetylene ring with the polar nitro and methoxy groups.

Q: My crystals are still colored. How can I improve this? A: If the pure compound is expected to be colorless or pale yellow, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before cooling.[2] Use charcoal sparingly, as it can also adsorb your desired product.

Q: When should I use a mixed-solvent system? A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[9] For this compound, a good combination could be Toluene-Hexane or Ethanol-Water.

  • Procedure: Dissolve the compound in a minimal amount of the "good" solvent (e.g., boiling Toluene). Then, add the "bad" or "anti-solvent" (e.g., hot Hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly.[8]

Q: How do I properly dry my final crystals? A: After vacuum filtration, press the crystals firmly on the filter paper to remove as much solvent as possible. Then, transfer the crystals to a watch glass and allow them to air dry. For faster and more complete drying, use a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter the common challenge of homocoupling byproducts. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding homocoupling byproducts.

Q1: What exactly are "homocoupling byproducts" in the context of a Sonogashira reaction?

A1: Homocoupling byproducts are undesired molecules formed when two molecules of your terminal alkyne starting material couple with each other, instead of with the intended aryl or vinyl halide.[1] This side reaction, often called Glaser or Hay coupling, results in a symmetrical 1,3-diyne (or butadiyne) derivative.[2][3] For example, if you are reacting phenylacetylene, the homocoupling byproduct would be diphenylbutadiyne. The formation of this dimer is considered wasteful as it consumes your often-valuable alkyne.[2]

Q2: What are the primary chemical drivers for the formation of these homocoupling byproducts?

A2: The formation of these alkyne dimers is primarily driven by two factors: the presence of the copper(I) co-catalyst and exposure to oxygen.[4] The copper(I) salt, while added to increase the rate of the desired Sonogashira reaction, can form a copper acetylide intermediate.[3][5] In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization to form the diyne byproduct.[3][6] Therefore, any reaction conditions that favor this oxidative pathway will increase the yield of the unwanted homocoupled product.

Q3: How can I quickly determine if my reaction has produced a significant amount of homocoupling byproduct?

A3: Thin-Layer Chromatography (TLC) is the most immediate method. The homocoupled diyne is typically much less polar than the desired cross-coupled product and will, therefore, have a higher Rf value (it will run further up the plate). Spot your crude reaction mixture alongside your alkyne and aryl halide starting materials. A new, high-Rf spot that is UV active is often indicative of the homocoupling byproduct. Confirmation can then be achieved via LC-MS or ¹H NMR analysis of the crude mixture.

Part 2: Troubleshooting Guide: Prevention Strategies

Proactive prevention is the most efficient strategy. This section details experimental modifications to suppress byproduct formation from the outset.

Issue: My TLC/LC-MS analysis shows a significant amount of homocoupling byproduct (>10%).

Solution 1: Rigorous Exclusion of Oxygen

Causality: Oxygen is the primary oxidant that drives the Glaser coupling side reaction.[4][6] The palladium(0) catalytic species is also sensitive to air.[6] Therefore, establishing and maintaining a strictly inert atmosphere is the single most critical factor in suppressing homocoupling in copper-catalyzed Sonogashira reactions.

Recommended Actions:

  • Degassing: Before adding catalysts, thoroughly degas your solvent and amine base. The "freeze-pump-thaw" method (three cycles) is highly effective. For less sensitive reactions, sparging with argon or nitrogen for 20-30 minutes may suffice.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a high-purity inert gas like argon or nitrogen.

  • Advanced Technique: For extremely sensitive substrates, some protocols recommend using a dilute hydrogen atmosphere (mixed with nitrogen or argon).[2] The hydrogen may reduce residual oxygen in the vicinity of the catalyst.[2]

Solution 2: Implement Copper-Free Conditions

Causality: Since the copper(I) co-catalyst is essential for the Glaser homocoupling pathway, its complete removal from the reaction is a highly effective strategy to prevent it.[6][7][8] Numerous modern protocols have been developed that proceed efficiently without a copper co-catalyst.[9][10]

Recommended Actions:

  • Catalyst System: Employ a palladium catalyst, often with bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the reaction without copper.[11][12]

  • Base and Solvent: Copper-free reactions often require a specific base and solvent system to proceed efficiently. Common bases include cesium carbonate (Cs₂CO₃) or organic amines like pyrrolidine.[9][11]

  • Benefit: A major advantage of this approach is the reduced sensitivity to air, as the primary mechanism for oxidative homocoupling is eliminated.[9] Some copper-free systems can even be run under aerobic conditions.[7][9]

Solution 3: Optimize Reaction Parameters

Causality: The kinetics of the desired cross-coupling versus the undesired homocoupling can be influenced by reagent concentration, temperature, and the specific reagents used.

ParameterRecommendationRationale
Alkyne Addition Add the terminal alkyne slowly via syringe pump over several hours.Maintaining a low instantaneous concentration of the alkyne disfavors the bimolecular homocoupling reaction and favors its reaction with the aryl halide-palladium complex.[1][4]
Base Selection Use an excess of a secondary or tertiary amine base (e.g., triethylamine, diisopropylamine).The base is crucial for neutralizing the HX byproduct.[6] Amines can also serve as ligands for the palladium center, influencing its reactivity. The optimal base can be substrate-dependent.
Solvent Choice Ensure reactants are fully solvated. Common solvents include THF, DMF, and acetonitrile.Poor solubility can lead to localized high concentrations, potentially increasing side reactions. For specific substrates, the choice of solvent can be critical.[2]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature).The Sonogashira reaction can often be carried out under mild conditions.[6] Higher temperatures can sometimes accelerate side reactions more than the desired coupling.
Solution 4: Employ Protecting Groups

Causality: By temporarily blocking the acidic terminal proton of the alkyne, it is physically impossible for it to participate in the homocoupling reaction.

Recommended Actions:

  • TMS Protection: Use trimethylsilylacetylene (TMSA) or another TMS-protected alkyne in the Sonogashira coupling. The bulky TMS group effectively prevents dimerization.[1][6]

  • In-situ or Ex-situ Deprotection: The TMS group can be easily removed after the coupling reaction is complete using a mild base (like K₂CO₃ in methanol) or a fluoride source (like TBAF) to yield the desired terminal alkyne product.[6] This adds a step to the synthesis but can be a robust solution for preventing byproduct formation.[13]

Part 3: Troubleshooting Guide: Removal & Purification Strategies

If prevention strategies were not fully successful, the following methods can be used to isolate the desired product.

Issue: My crude product is a mixture of the desired cross-coupled product and the homocoupling byproduct.

Solution 1: Flash Column Chromatography

Applicability: This is the most common and widely applicable method for separating Sonogashira products from diyne byproducts.[1][14]

Methodology:

  • TLC Analysis: Develop a solvent system (typically a mixture of hexanes and ethyl acetate or dichloromethane) that provides good separation between your product spot and the higher-Rf byproduct spot. An ideal Rf for the desired product is between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column based on the scale of your reaction.

  • Loading: Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides better separation than loading the sample as a concentrated liquid solution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure desired product.[15]

Solution 2: Recrystallization

Applicability: This technique is highly effective if your desired product is a solid and has a significantly different solubility profile from the homocoupling byproduct.[16][17] It is an excellent method for purification on a large scale.[18]

Methodology:

  • Solvent Screening: Find a solvent or solvent system in which your desired product is soluble when hot but poorly soluble when cold.[19] The byproduct should ideally remain soluble at cold temperatures or be completely insoluble.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot (near-boiling) solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[19]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[16]

Part 4: Visual Guides & Mechanisms

Diagram 1: Competing Catalytic Cycles

Sonogashira_vs_Glaser Fig 1. The desired Sonogashira cycle competes with the Glaser homocoupling pathway. cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Coupling Cycle (Undesired) Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)(C≡CR)L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Product Ar-C≡CR (Product) Pd_trans->Product Reductive Elimination Cu_acetylide_trans R-C≡C-Cu(I) Cu_acetylide_trans->Pd_add Alkyne R-C≡C-H Alkyne->Cu_acetylide_trans Cu(I)X, Base Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Cu(I)X, Base Dimer_radical [Dimer Intermediate] Cu_acetylide->Dimer_radical O₂ (Oxidation) Byproduct R-C≡C-C≡C-R (Byproduct) Dimer_radical->Byproduct Troubleshooting_Workflow Fig 2. Decision-making workflow for addressing homocoupling byproducts. start Homocoupling byproduct detected by TLC/LC-MS? prevention Focus on Prevention (Next Reaction) start->prevention Yes removal Focus on Removal (Current Batch) start->removal Yes inert 1. Ensure Rigorous Inert Atmosphere prevention->inert copper_free 2. Switch to Copper-Free Conditions inert->copper_free params 3. Optimize Parameters (Slow Addition, Base) copper_free->params protect 4. Use TMS Protecting Group params->protect is_solid Is desired product solid? removal->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No recrystallize->chromatography Fails success Pure Product recrystallize->success Succeeds chromatography->success

References

Catalyst selection for the synthesis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-5-nitrophenylacetylene

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions to synthesize this key intermediate. As your partner in scientific discovery, we aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound typically proceeds via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with a terminal alkyne, but its success is highly dependent on the careful selection of the catalytic system and reaction conditions.[1][2] The electronic nature of the 2-methoxy-5-nitrophenyl halide—possessing both an electron-donating methoxy group and a strong electron-withdrawing nitro group—presents unique challenges and opportunities for catalyst selection.

This guide is structured into a troubleshooting Q&A, a broader FAQ section for strategic planning, detailed protocols, and a summary of catalyst systems to address the common issues and questions that arise during this synthesis.

Troubleshooting Guide: Addressing Common In-Lab Issues

This section addresses specific problems you might encounter during the experiment.

Q1: My reaction has stalled, and a black precipitate has formed. What is this, and how can I prevent it?

A1: The black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[3] This removes the active Pd(0) species from the catalytic cycle, halting the reaction.

  • Causality: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: While aryl bromides often require heat, excessive temperatures can accelerate catalyst degradation, especially with less stable ligands.[4]

    • Solvent Choice: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[3][5]

    • Impurities: Oxygen or other impurities in reagents or solvents can lead to unwanted side reactions and catalyst decomposition.[6][7] The use of anhydrous and anaerobic (degassed) conditions is critical.[3]

    • Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state.[1][8] This reduction is typically accomplished by an amine base or a phosphine ligand.[1][9] If this process is inefficient, side reactions can lead to aggregation.

  • Solutions & Prevention:

    • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent(s) and reaction mixture using methods like freeze-pump-thaw or by bubbling with argon/nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Use High-Purity Reagents: Use fresh, high-purity palladium catalysts, copper co-catalysts, and solvents.[3]

    • Optimize Temperature: If using an aryl bromide, start at a moderate temperature (e.g., 50-60 °C) and only increase if necessary. Aryl iodides are more reactive and can often be coupled at room temperature.[1][3]

Q2: My reaction is complete, but I have a significant amount of a byproduct with roughly double the mass of my alkyne. What is it?

A2: This is a classic sign of alkyne homocoupling, also known as Glaser coupling.[3][10] This side reaction produces a symmetrical di-yne (R-C≡C-C≡C-R) and is the most common side reaction in copper-catalyzed Sonogashira couplings.[2][6]

  • Causality: Glaser coupling is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[6][10] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization if oxygen is present.

  • Solutions & Prevention:

    • Strict Oxygen Exclusion: This is the most critical factor. As mentioned in Q1, ensure your reaction is performed under strictly anaerobic conditions.

    • Minimize Copper Loading: Use the lowest effective concentration of the copper(I) co-catalyst (typically 1-5 mol%).

    • Switch to a Copper-Free Protocol: For sensitive substrates where homocoupling is persistent, a copper-free Sonogashira is the best solution.[1][3] These systems often require different ligands, bases, or slightly higher temperatures to facilitate the direct reaction between the palladium complex and the alkyne.[1]

Q3: The reaction is clean, but the yield is very low despite extended reaction times. What factors could be limiting the conversion?

A3: Low reactivity in an otherwise clean reaction points to a suboptimal choice of reagents or conditions for your specific substrate.

  • Causality & Optimization:

    • Aryl Halide Reactivity: The choice of halide is paramount. The general reactivity order is I > OTf > Br >> Cl.[1][3] For 2-methoxy-5-nitrobenzene, using the iodide (2-iodo-1-methoxy-4-nitrobenzene) will provide the highest reactivity, often allowing for room temperature conditions. The bromide will likely require heating, and the chloride is generally not reactive enough for standard Sonogashira conditions.[11]

    • Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. The electron-withdrawing nitro group on your aryl halide promotes oxidative addition, which is favorable. However, a more electron-rich phosphine ligand can further accelerate this rate-limiting step.[12] Sterically bulky ligands can also increase the activity of the catalyst.[12]

    • Base Strength & Sterics: The base (typically an amine like triethylamine or diisopropylethylamine) deprotonates the terminal alkyne.[3] It must be strong enough and non-coordinating to the palladium center. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).

  • Troubleshooting Workflow:

    G start Low / No Yield q1 Is Palladium Black visible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Cause: Catalyst Decomposition a1_yes->cause1 q2 Is Alkyne Homocoupling observed? a1_no->q2 sol1 Solution: - Improve inert atmosphere - Check reagent/solvent purity - Optimize temperature cause1->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause2 Cause: Glaser Coupling a2_yes->cause2 q3 Reaction clean, but stalled? a2_no->q3 sol2 Solution: - Strict O₂ exclusion - Minimize CuI loading - Switch to Cu-free protocol cause2->sol2 cause3 Cause: Suboptimal Conditions q3->cause3 sol3 Solution: - Use more reactive halide (I > Br) - Use electron-rich/bulky ligand - Check base strength/purity cause3->sol3

    Caption: Troubleshooting Decision Tree for Sonogashira Reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligands are best for coupling with 2-iodo/bromo-1-methoxy-4-nitrobenzene?

A1: The choice depends on balancing reactivity, stability, and cost.

  • Palladium Sources:

    • Pd(PPh₃)₄ (Tetrakis): A Pd(0) source, ready to enter the catalytic cycle directly. It is highly effective but can be sensitive to air and moisture.[3] Best used when purchased fresh and handled quickly.

    • PdCl₂(PPh₃)₂: A Pd(II) precatalyst that is more stable to air and has a longer shelf-life.[12] It requires in-situ reduction to Pd(0), which is usually not an issue as the amine base or phosphine ligands facilitate this.[1] This is often a reliable choice for general use.

    • Pd₂(dba)₃: A common Pd(0) source used in combination with a separate phosphine ligand. This allows for modularity, where you can pair the palladium source with a more specialized ligand.[12]

  • Ligand Selection: While triphenylphosphine (PPh₃) is the classic choice, modern ligands can offer significant advantages.

    • Electron-Rich Phosphines: Ligands like P(t-Bu)₃ are more electron-donating than PPh₃, which can increase the rate of oxidative addition, the first step of the catalytic cycle.[12]

    • Bulky Phosphines (e.g., Buchwald-type): Sterically demanding ligands promote the formation of highly active, monoligated palladium species, which can accelerate the reaction.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and highly active palladium complexes, often allowing for lower catalyst loadings and the coupling of less reactive aryl chlorides.[1][12]

Q2: Should I use a standard copper co-catalyzed system or a copper-free system?

A2: This is a critical decision based on your specific needs for purity and process robustness.

  • Standard Cu-Catalyzed Sonogashira:

    • Pros: Generally faster reaction rates and often proceeds under milder conditions (room temperature is common for aryl iodides).[1][2] The mechanism is well-understood.

    • Cons: The primary drawback is the potential for Glaser homocoupling, which requires strict oxygen exclusion.[10] Copper can also be difficult to remove from the final product, which is a major concern in pharmaceutical applications.

  • Copper-Free Sonogashira:

    • Pros: Eliminates the Glaser homocoupling side reaction, leading to a cleaner reaction profile and simplifying purification.[1][3] This is highly advantageous for drug development.

    • Cons: May require higher temperatures, stronger bases, or more specialized (and often more expensive) ligands to achieve comparable reaction rates to the copper-catalyzed version.[13]

Q3: Which alkyne coupling partner should I use: acetylene gas, a protected alkyne like TMS-acetylene, or an alternative?

A3: Using acetylene gas directly is hazardous and difficult to handle on a lab scale. The standard and recommended approach is to use a protected alkyne.

  • Trimethylsilylacetylene (TMS-acetylene): This is the most common and practical choice. It is a liquid, easy to handle, and the TMS group is readily removed in situ with a mild base (like the amine used in the reaction) or during workup with K₂CO₃ in methanol.[6][14]

  • 2-Methyl-3-butyn-2-ol: An inexpensive alternative where the protecting group is removed under more forceful conditions, which can sometimes be complicated.[14] For most applications, TMS-acetylene is more reliable.

Catalyst System Comparison

The following table summarizes common catalyst systems for the Sonogashira coupling. Loadings are typical starting points and may require optimization.

Catalyst System ComponentExample(s)Typical Loading (mol%)Key Characteristics & Rationale
Palladium Source Pd(PPh₃)₄1-5%Pd(0) source, directly active. Air-sensitive.[12]
PdCl₂(PPh₃)₂1-5%Air-stable Pd(II) precatalyst. Reliable and common.[12]
Pd₂(dba)₃ / Ligand0.5-2%Pd(0) source. Used with specialized ligands for higher activity.[12]
Copper Co-catalyst Copper(I) Iodide (CuI)2-10%Activates the alkyne to increase reaction rate.[9] Can cause homocoupling.[10]
Ligand PPh₃ (Triphenylphosphine)(Part of Pd complex)Standard, widely available, and effective for many substrates.
P(t-Bu)₃ (Tri-tert-butylphosphine)1-2x Pd loadingElectron-rich and bulky; increases rate of oxidative addition.[12]
NHC Ligands (e.g., IPr)1-2x Pd loadingStrong σ-donors forming highly active and stable catalysts.[1]
Base Triethylamine (Et₃N)2-3 equivalentsCommon, effective base and solvent.[3]
Diisopropylamine (i-Pr₂NH)2-3 equivalentsOften used, can also act as a solvent.
Solvent THF, DMF, Acetonitrile-Choice depends on substrate solubility and temperature requirements.

Visualizing the Catalytic Cycle

The Sonogashira reaction operates via two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR' Pd_alkyne->Product Reductive Elimination CuX CuX Pd_alkyne->CuX From Pd Cycle Product->Pd0 Catalyst Regeneration Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex To Pd Cycle Cu_acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Alkyne Deprotonation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.[12]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is a representative starting point for the synthesis of this compound from 2-iodo-1-methoxy-4-nitrobenzene and TMS-acetylene.

Materials:

  • 2-Iodo-1-methoxy-4-nitrobenzene (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Toluene or THF

Procedure:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1-methoxy-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or THF) via cannula or syringe, followed by triethylamine.

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction with the aryl iodide should be complete within 2-4 hours. If using an aryl bromide, heating to 50-70 °C may be required.

  • Workup & Deprotection:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Dissolve the crude residue in methanol and add potassium carbonate (K₂CO₃, ~2 eq). Stir at room temperature for 1-2 hours to effect deprotection of the silyl group.

  • Purification: After deprotection is complete (monitored by TLC), remove the methanol, add water, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.[15]

References

Technical Support Center: Solvent Effects on 2-Methoxy-5-nitrophenylacetylene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-5-nitrophenylacetylene is a highly activated alkyne of significant interest in medicinal chemistry and materials science. Its unique electronic structure, featuring a potent electron-donating methoxy group and a powerful electron-withdrawing nitro group, renders the acetylenic bond highly susceptible to nucleophilic attack. However, this reactivity is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource to navigate the complexities of solvent selection, troubleshoot common experimental issues, and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind the fix.

Issue 1: Low or No Product Yield

You've set up a nucleophilic addition reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe primarily unreacted starting material.

Potential Cause Scientific Rationale Recommended Solution
Incorrect Solvent Polarity The mechanism of nucleophilic addition to this activated alkyne involves the formation of a charge-separated intermediate or transition state. Nonpolar solvents (e.g., Toluene, Hexane) cannot adequately stabilize this state, leading to a high activation energy barrier and a sluggish or stalled reaction.Switch to a polar aprotic solvent. Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices. They possess large dipole moments that can stabilize charged intermediates, thereby accelerating the reaction rate.[1][2]
Solvent-Nucleophile Incompatibility (Protic Solvents) You are using a polar protic solvent (e.g., Methanol, Ethanol, Water) with a strong, anionic nucleophile (e.g., thiolate, alkoxide). Protic solvents form a "solvation shell" around the nucleophile via hydrogen bonding, which blunts its reactivity and sterically hinders its approach to the alkyne.[3]Use a polar aprotic solvent. If the nucleophile's counter-ion solubility is an issue, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a crown ether to assist in dissolving the salt in a less polar medium.
Presence of Water or Protic Impurities Trace amounts of water or other protic impurities in your solvent can protonate highly basic nucleophiles, neutralizing them. This is especially problematic for organometallic reagents or acetylides.Use anhydrous solvents. Ensure solvents are rigorously dried before use, for example, by passing them through an activated alumina column or by distillation from an appropriate drying agent. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Poor Reagent Solubility One or more of your reagents (the acetylene substrate, nucleophile, or base/catalyst) is not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and drastically reduced reaction rates.Select a solvent that dissolves all components. If a single solvent is not suitable, a co-solvent system may be necessary. For instance, a mixture of THF and HMPA can be effective for reactions involving organolithium reagents.[4]
Issue 2: Formation of Multiple Unidentified Side Products

Your reaction is consuming the starting material, but instead of a clean spot on TLC, you see a complex mixture of products.

Potential Cause Scientific Rationale Recommended Solution
Solvent-Induced Side Reactions Some solvents can participate in the reaction. For example, in the presence of a strong base, DMSO can act as an oxidant or participate in Pummerer-type rearrangements. Nucleophilic solvents like alcohols may compete with your intended nucleophile.Choose an inert solvent. Review the literature for known incompatibilities between your reagent class and the solvent. Chlorinated solvents (DCM, 1,2-DCE) or ethers (THF, Dioxane) are often more inert, though their polarity must also be considered.[5]
Polymerization of the Alkyne Activated acetylenes can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts or initiators. This is often observed as an insoluble material or a baseline streak on TLC.[6]Lower the reaction temperature. Add the nucleophile or catalyst slowly to control the reaction exotherm. Ensure all reagents and solvents are free of radical initiators (e.g., peroxides).
Reaction with Solvent Impurities Peroxides in ether-based solvents (like THF or Diethyl Ether) can initiate unwanted radical side reactions.Use freshly distilled or inhibitor-free solvents. Test for peroxides before use and purify if necessary.
Troubleshooting Workflow Diagram

Here is a systematic approach to diagnosing and solving reaction problems.

G Start Reaction Issue Identified (e.g., Low Yield, Side Products) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Solvent_Issue Hypothesize Solvent-Related Problem Check_Conditions->Solvent_Issue Polarity Is Solvent Polarity Optimal? Solvent_Issue->Polarity Cause? Protic Is Solvent Protic or Aprotic? Solvent_Issue->Protic Cause? Purity_Solvent Is Solvent Anhydrous & Pure? Solvent_Issue->Purity_Solvent Cause? Solubility Are All Reagents Soluble? Solvent_Issue->Solubility Cause? Change_Polarity Action: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) Polarity->Change_Polarity Change_Protic Action: Switch to Aprotic Solvent or Add Catalyst (e.g., Phase Transfer) Protic->Change_Protic Dry_Solvent Action: Use Anhydrous Solvent Under Inert Gas Purity_Solvent->Dry_Solvent Change_Solubility Action: Use Co-Solvent System or Different Solvent Solubility->Change_Solubility Re_Evaluate Re-run Experiment & Evaluate Outcome Change_Polarity->Re_Evaluate Change_Protic->Re_Evaluate Dry_Solvent->Re_Evaluate Change_Solubility->Re_Evaluate

Caption: A workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for reactions with this compound?

The reactivity of this substrate is dominated by the strong electronic "push-pull" effect of the methoxy (donating) and nitro (withdrawing) groups. This makes the alkyne highly polarized and susceptible to nucleophilic attack, proceeding through a charged transition state. The solvent's primary role is to stabilize this transition state. A solvent with a high dielectric constant can significantly lower the activation energy, dramatically increasing the reaction rate compared to a nonpolar solvent.[1]

Q2: What is the expected mechanism of nucleophilic addition, and how does the solvent influence it?

The most likely mechanism is a direct nucleophilic attack on the alkyne, leading to a vinyl anion intermediate. The position of the attack (at the carbon proximal or distal to the phenyl ring) and the subsequent stereochemistry can be influenced by the solvent.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents excel at solvating the counter-ion of the nucleophile (e.g., Na⁺, K⁺) but poorly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, promoting a fast reaction. They are ideal for stabilizing the vinyl anion intermediate.

  • Polar Protic Solvents (Methanol, Water): These solvents can deactivate the nucleophile through hydrogen bonding.[3] However, they are very effective at protonating the vinyl anion intermediate to give the final product. If the nucleophile is weak and the reaction is acid-catalyzed, a protic solvent might be suitable.

G cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants Substrate + Nu⁻ TS [Transition State]ᵟ⁻ Reactants->TS Intermediate Vinyl Anion Intermediate TS->Intermediate Product Product Intermediate->Product PolarSolvent Polar Solvent Molecules PolarSolvent->TS lowers energy of PolarSolvent->Intermediate stabilizes Stabilization Electrostatic Stabilization

Caption: Influence of polar solvents on the reaction pathway.

Q3: How do I choose a starting solvent for screening?

For a typical nucleophilic addition (e.g., using a thiol, amine, or enolate), Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent starting points. They offer good polarity to support the reaction mechanism and have a high boiling point, allowing for a wide range of reaction temperatures. Refer to the table below for a comparison of common solvents.

Q4: Can I predict the stereochemical outcome (E vs. Z isomer) based on the solvent?

Predicting stereochemistry is complex, but the solvent plays a role. In many cases, the addition occurs in an anti fashion. The subsequent protonation of the vinyl anion intermediate can be influenced by how the solvent and counter-ion are arranged around it. Generally, polar aprotic solvents may favor the formation of the kinetic (often E) product, while conditions that allow for equilibration (higher temperatures, longer reaction times, or protic solvents) might lead to the thermodynamically more stable isomer. Empirical screening is the most reliable method.

Table 1: Impact of Solvent on a Model Nucleophilic Addition

The following table presents hypothetical, yet mechanistically plausible, data for the reaction of this compound with thiophenol at 25°C to illustrate the principles discussed.

SolventDielectric Constant (ε)Relative Rate (k_rel)Yield (%)Product Ratio (E:Z)Notes
Toluene2.41< 5-Nonpolar; insufficient stabilization of the transition state.
THF7.6456085:15Moderately polar; reaction proceeds but may be slow.
Acetonitrile (MeCN)37.58509590:10Highly polar aprotic; excellent rate and yield.[1]
DMF38.31,2009892:8Highly polar aprotic; similar to MeCN, often superior for solubility.
DMSO47.22,500>9995:5Very high polarity; often gives the fastest rates.[4]
Methanol (MeOH)32.71507570:30Polar protic; deactivates nucleophile via H-bonding, leading to slower rates and potentially lower selectivity.[3]

Experimental Protocols

This section provides a standardized, self-validating protocol for screening solvent effects.

Protocol 1: General Procedure for Screening Solvent Effects

Objective: To determine the optimal solvent for the nucleophilic addition of a generic nucleophile (Nu-H) to this compound in the presence of a base.

Self-Validation: This protocol includes a control reaction (Entry 1) in a standard solvent (DMF) to ensure all reagents are active. Consistent results for the control across multiple experimental runs validate the procedure.

Materials:

  • This compound (Substrate)

  • Nucleophile (e.g., Thiophenol, Benzylamine)

  • Base (e.g., K₂CO₃, Et₃N, DBU)

  • Anhydrous Solvents for screening (e.g., Toluene, THF, MeCN, DMF, DMSO)

  • Internal Standard for analysis (e.g., Dodecane, Biphenyl)

  • Reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

Procedure:

  • Preparation:

    • In an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv).

    • Add the base (0.12 mmol, 1.2 equiv). For liquid bases, add via syringe.

    • If using a solid internal standard, add it now (0.05 mmol, 0.5 equiv).

    • Seal the vial with a septum cap and purge with an inert gas for 5 minutes.

  • Reaction Initiation:

    • Add the anhydrous solvent (1.0 mL) via syringe.

    • If using a liquid internal standard, add it now via syringe.

    • Stir the mixture at room temperature (or the desired temperature) for 5 minutes to ensure dissolution and thermal equilibration.

    • Add the nucleophile (0.11 mmol, 1.1 equiv) via syringe.

  • Monitoring and Analysis:

    • Take an aliquot (approx. 5 µL) via syringe at timed intervals (e.g., t = 0, 1h, 4h, 12h).

    • Quench the aliquot in a vial containing 0.5 mL of a 1:1 mixture of Ethyl Acetate and water.

    • Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

    • Once the reaction is deemed complete (or has stopped), quench the entire reaction mixture by pouring it into a separatory funnel containing 20 mL of water and 20 mL of Ethyl Acetate.

    • Extract, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Analyze the crude product by ¹H NMR or GC-MS with the internal standard to determine conversion, yield, and stereoselectivity.

  • Data Compilation:

    • Repeat steps 1-3 for each solvent to be screened.

    • Compile the results in a table similar to Table 1 to directly compare the effect of each solvent.

References

Technical Support Center: Navigating the Reactivity of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-nitrophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this versatile but sensitive reagent during chemical reactions. By understanding the underlying chemical principles and adopting robust experimental techniques, you can significantly improve your reaction outcomes and ensure the integrity of your synthetic pathways.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in organic synthesis, prized for its unique electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing nitro group. However, this electronic arrangement also renders the molecule susceptible to decomposition under various reaction conditions. This guide provides a comprehensive overview of the potential degradation pathways and offers practical, field-proven strategies to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl halides. However, the electron-deficient nature of this compound can present challenges.

Symptoms:

  • Low or no formation of the desired cross-coupled product.

  • Presence of a significant amount of starting material (aryl halide).

  • Formation of a dark precipitate (palladium black).

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Ensure proper storage under an inert atmosphere.Palladium(0) catalysts can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1]
Insufficient Base Strength For less reactive aryl halides (bromides and chlorides), consider using a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF).The basicity of the reaction medium is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[2]
Inappropriate Reaction Temperature For aryl bromides and chlorides, elevated temperatures (60-120 °C) may be necessary to facilitate the oxidative addition step.[3]The carbon-halogen bond strength decreases from Cl > Br > I. More energy is required to break stronger bonds.[2]
Homocoupling (Glaser-Hay Coupling) Run the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[1][4]Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction catalyzed by copper(I) salts, leading to the formation of undesired diynes.[5][6][7]

This protocol minimizes the risk of Glaser-Hay homocoupling.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and a suitable base such as TBAF (3 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides, 60-100 °C for aryl bromides/chlorides).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

Issue 2: Product Decomposition During Work-up and Purification

The presence of the nitro group makes the molecule susceptible to degradation by strong acids or bases.

Symptoms:

  • Discoloration of the product during aqueous work-up.

  • Streaking or decomposition on silica gel during column chromatography.

  • Appearance of new, unidentified spots on TLC after purification.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Hydrolysis of Methoxy Group Avoid strongly acidic conditions during work-up. Use a mild acid like dilute citric acid for neutralization if necessary.The methoxy group can be susceptible to cleavage under harsh acidic conditions, although this is generally less of a concern than other decomposition pathways.
Reaction with Strong Bases Neutralize the reaction mixture carefully and avoid prolonged exposure to strong bases.The acetylenic proton is acidic and can be removed by strong bases. The resulting acetylide is nucleophilic and can participate in unwanted side reactions. The nitro group can also activate the aromatic ring towards nucleophilic attack.
Decomposition on Silica Gel Use a neutral or deactivated silica gel for chromatography. A quick filtration through a short plug of silica may be preferable to a long column. Alternatively, consider purification by recrystallization.Standard silica gel can be slightly acidic, which can catalyze the decomposition of sensitive compounds.
  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a neutral aqueous solution, such as brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • For purification, attempt recrystallization from a suitable solvent system first. If chromatography is necessary, use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent).

Caption: Recommended workflow for the purification of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets for structurally similar compounds, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area.[1][5][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[1][5]

Q2: Can this compound undergo polymerization?

A2: Yes, phenylacetylene and its derivatives are known to polymerize, especially at elevated temperatures or in the presence of certain transition metal catalysts. The electron-withdrawing nitro group can further activate the acetylene for polymerization. To minimize this risk, use the lowest effective reaction temperature and avoid prolonged heating.

Q3: How does the nitro group affect the stability of the acetylene?

A3: The strong electron-withdrawing nature of the nitro group increases the acidity of the acetylenic proton, making it more susceptible to deprotonation by bases. This can be advantageous in reactions where the formation of an acetylide is desired, but it can also lead to unwanted side reactions if not properly controlled. The nitro group also makes the aromatic ring electron-poor, which can influence its reactivity in cross-coupling reactions.

Q4: Are there any incompatible reagents I should avoid?

A4: Avoid strong oxidizing agents, as they can react with the acetylene moiety. Strong reducing agents may reduce the nitro group. As mentioned, strong acids and bases should be used with caution.[5]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: ¹H NMR spectroscopy is an excellent tool for assessing the purity and stability of the compound. The acetylenic proton has a characteristic chemical shift. TLC and LC-MS are also invaluable for monitoring reaction progress and detecting the formation of byproducts.

Conclusion

While this compound is a powerful synthetic intermediate, its successful application hinges on a thorough understanding of its stability and reactivity. By carefully selecting reaction conditions, minimizing exposure to harsh reagents and conditions, and employing appropriate purification techniques, researchers can effectively prevent its decomposition and achieve their desired synthetic outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitrophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory.

Core Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable and widely used method for synthesizing arylalkynes like this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[1] The following protocol outlines a standard procedure using a protected alkyne, which is often employed to prevent side reactions and improve handling.

Step 1: Sonogashira Coupling of 1-Iodo-2-methoxy-5-nitrobenzene with Trimethylsilylacetylene

This step couples the aryl iodide with trimethylsilylacetylene (TMSA). The TMS group protects the terminal alkyne, preventing the common side reaction of homocoupling.[3]

Experimental Protocol:

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-2-methoxy-5-nitrobenzene (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]) (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).

  • Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) and anhydrous, degassed tetrahydrofuran (THF) in a 2:1 ratio by volume. The solvent should be sufficient to fully dissolve the aryl iodide.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[2]

  • Reagent Addition: Add trimethylsilylacetylene (TMSA) (1.5 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A color change from a light suspension to a dark, reddish-brown or black mixture is common and often indicates catalyst activity.[4]

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product is (2-methoxy-5-nitrophenyl)(trimethylsilyl)acetylene.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl protecting group is removed under basic conditions to yield the final product.

Experimental Protocol:

  • Dissolution: Dissolve the crude silylated product from Step 1 in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification: Neutralize the reaction with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) co-catalyst necessary in the Sonogashira reaction?

A1: The copper(I) co-catalyst plays a crucial role in the mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is a much faster and more efficient process than the direct reaction of the alkyne with the palladium center.[1][5] This allows the reaction to proceed under milder conditions, such as at room temperature.[1]

Q2: Can this reaction be performed without copper? What are the advantages?

A2: Yes, copper-free Sonogashira protocols exist.[5] The primary advantage is the avoidance of the primary side-reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is catalyzed by copper in the presence of oxygen.[2] This simplifies purification. However, copper-free systems often require more forcing conditions, such as higher temperatures or the use of specific, often more expensive, phosphine ligands to facilitate the catalytic cycle.[6]

Q3: Which palladium catalyst is best? Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂?

A3: Both tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]) are commonly used and effective.[5]

  • [Pd(PPh₃)₄] is a Pd(0) source and can directly enter the catalytic cycle. However, it can be more sensitive to air and moisture.

  • [Pd(PPh₃)₂Cl₂] is a Pd(II) source and is generally more stable. It requires an in-situ reduction to the active Pd(0) species. This reduction is typically accomplished by the amine solvent or by the homocoupling of a small amount of the alkyne.[4] For scalability and stability, many prefer to start with the Pd(II) salt.

Q4: What is the optimal choice of aryl halide starting material? Iodide, Bromide, or Triflate?

A4: The reactivity order for the oxidative addition step is a key factor: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1]

  • Aryl Iodides are the most reactive and allow for the mildest reaction conditions, often proceeding smoothly at room temperature.[1]

  • Aryl Bromides are less expensive but require higher temperatures (e.g., 60-80 °C) and sometimes stronger bases or more specialized catalyst systems to achieve good yields.[4]

  • Aryl Triflates are also highly reactive but are generally more expensive than halides.

For scaling up, the choice often involves a trade-off between the cost of the starting material (bromide is cheaper) and the energy/catalyst cost associated with more demanding reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is not progressing, and I am recovering only my starting aryl halide. What are the likely causes?

A: This is a common issue often related to catalyst deactivation or poor reagent quality.

  • Cause 1: Inactive Palladium Catalyst. The active catalyst is a Pd(0) species. If you start with a Pd(II) source, it must be reduced in situ. If this reduction fails, the cycle never begins. Furthermore, Pd(0) catalysts can be oxidized and deactivated by atmospheric oxygen.

    • Solution: Ensure your reaction is rigorously degassed using freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Use fresh, high-quality palladium catalysts. If using a Pd(II) source, the formation of a small amount of black precipitate (palladium black) at the start can paradoxically be a sign of successful reduction to the active Pd(0).[4]

  • Cause 2: Poor Quality Solvents or Base. Amines like triethylamine can oxidize over time, and residual water in solvents can interfere with the catalytic cycle.

    • Solution: Use anhydrous solvents. It is highly recommended to distill the triethylamine base over a drying agent like calcium hydride before use.[4] Anecdotal evidence suggests that filtering the amine through a plug of basic alumina can also significantly improve reaction outcomes.[4]

  • Cause 3: Inactive Copper(I) Iodide. CuI is sensitive to oxidation, turning from off-white/tan to green or blue upon exposure to air and moisture. Oxidized Cu(II) is not effective in the catalytic cycle.

    • Solution: Use fresh CuI from a recently opened bottle. If the quality is suspect, you can purify commercial CuI by dissolving it in a saturated KI solution and re-precipitating with water, followed by washing and drying under vacuum.

Problem 2: Significant Formation of a Homocoupled Alkyne Byproduct

Q: I am observing a significant amount of a byproduct that I believe is the diacetylene from the homocoupling of my alkyne. How can I prevent this?

A: This side reaction, known as Glaser or Hay coupling, is the primary competing pathway and is promoted by oxygen and the copper catalyst.[2]

  • Cause 1: Presence of Oxygen. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.

    • Solution: Rigorous exclusion of air is the most critical factor. Ensure your inert gas technique is flawless and that solvents have been thoroughly degassed.

  • Cause 2: Incorrect Stoichiometry or Reaction Conditions. An excess of the copper catalyst relative to the palladium can sometimes favor the homocoupling pathway.

    • Solution: Maintain a Pd:Cu ratio of approximately 1:2. Running the reaction at a slightly higher concentration can sometimes favor the desired cross-coupling over the dimerization. If the problem persists, switching to a copper-free Sonogashira protocol is a viable, albeit potentially more demanding, alternative.

Problem 3: Formation of Palladium Black and Reaction Stalling

Q: My reaction starts but then turns black with a precipitate, and the reaction stalls. What is happening?

A: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[4]

  • Cause 1: Ligand Dissociation. The phosphine ligands stabilize the soluble Pd(0) species. At higher temperatures, these ligands can dissociate, leading to the aggregation and precipitation of palladium metal.

    • Solution: If you are using an aryl bromide and require heating, do not exceed the necessary temperature. Ensure you have a sufficient concentration of phosphine ligands; sometimes adding a small excess of PPh₃ can help maintain catalyst stability.

  • Cause 2: Solvent Effects. Certain solvents can promote the formation of palladium black more than others.

    • Solution: While THF is common, some researchers report it can promote the formation of Pd black.[4] If this is a persistent issue, consider alternative solvents like DMF or running the reaction neat in the amine base if feasible.

Data & Visualizations

Table 1: Typical Reaction Parameters for Sonogashira Coupling
ParameterAryl IodideAryl BromideRationale
Temperature Room Temperature60 - 80 °CThe C-Br bond is stronger, requiring more thermal energy for oxidative addition.[1]
Pd Catalyst Loading 1 - 3 mol%3 - 5 mol%Slower kinetics with bromides may require a higher catalyst concentration.
Cu(I) Catalyst Loading 2 - 6 mol%6 - 10 mol%Proportional to the palladium catalyst loading.
Reaction Time 1 - 4 hours6 - 24 hoursReflects the slower rate of the oxidative addition step.
Typical Yield > 85%60 - 85%Higher yields are generally achieved with the more reactive iodide.

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination prod_out pd_trans->prod_out R¹-C≡CR² (Product) cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Alkyne Deprotonation cu_alkyne->pd_trans cu_alkyne->cu_x (to Pd Cycle) aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_ox alkyne H-C≡CR² (Alkyne) alkyne->cu_alkyne base Base base->cu_alkyne caption Fig 1. Dual catalytic cycle for the Sonogashira reaction.

Fig 1. Dual catalytic cycle for the Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst System Check cluster_reagents Reagent & Condition Check start Observation: Low or No Yield c1 Is Pd catalyst fresh? Is CuI white/tan? start->c1 c2 Is reaction rigorously degassed (no O₂)? c1->c2 Yes r1 Action: Use fresh Pd catalyst. Purify or replace CuI. c1->r1 No rg1 Are solvents anhydrous? Is amine base distilled? c2->rg1 Yes r3 Action: Improve inert gas technique (e.g., use freeze-pump-thaw). c2->r3 No rg2 If using Aryl Bromide, is temperature high enough (>60 °C)? rg1->rg2 Yes r2 Action: Use dry solvents. Distill amine base. rg1->r2 No success Problem Likely Resolved. Monitor reaction. rg2->success Yes r4 Action: Increase reaction temperature. rg2->r4 No caption Fig 2. Decision tree for troubleshooting low yield.

Fig 2. Decision tree for troubleshooting low yield.

References

Troubleshooting low yields in cycloaddition reactions with 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methoxy-5-nitrophenylacetylene in cycloaddition reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles. As Senior Application Scientists, we aim to explain the causality behind experimental choices to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments in a question-and-answer format.

Question 1: My cycloaddition reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low conversion when using this compound is typically rooted in three areas: suboptimal reaction conditions, insufficient dienophile reactivity, or an inappropriate diene/dipole partner.

The electronic nature of your alkyne is key. The potent electron-withdrawing nitro group significantly lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electrophile (dienophile or dipolarophile) for cycloadditions.[1] However, the ortho-methoxy group is electron-donating, which can slightly counteract this effect. For a successful reaction, particularly a Diels-Alder, this electron-deficient alkyne requires an electron-rich reaction partner (a diene with a high-energy Highest Occupied Molecular Orbital, or HOMO).

Troubleshooting Steps:

  • Assess Your Diene/Dipole Partner: Ensure your reaction partner is sufficiently electron-rich. Dienes like cyclopentadiene, 2,3-dimethyl-1,3-butadiene, or Danishefsky's diene are excellent choices. For 1,3-dipolar cycloadditions, partners such as electron-rich azides or nitrones are suitable. If your partner is electron-neutral or electron-poor, the reaction will likely be sluggish or fail entirely.

  • Increase Thermal Energy: Many cycloadditions require significant thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature is the first logical step.

    • Action: Reflux the reaction in a higher-boiling solvent like toluene (111 °C) or xylene (approx. 140 °C). Monitor for decomposition by TLC.

  • Incorporate a Lewis Acid Catalyst: Lewis acids can coordinate to the nitro or methoxy groups, further withdrawing electron density from the alkyne. This coordination lowers the alkyne's LUMO energy, decreasing the HOMO-LUMO gap between reactants and accelerating the reaction.[2] This is a highly effective strategy for activating electron-deficient dienophiles.

    • Recommended Catalysts: Start with mild Lewis acids like ZnCl₂ or MgBr₂. More potent options include AlCl₃ or Et₂AlCl, but these increase the risk of side reactions.

  • Solvent Screening: The polarity of the solvent can influence reaction rates. While often performed in non-polar solvents like toluene, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can sometimes accelerate polar cycloaddition pathways.[3]

Below is a troubleshooting workflow to guide your experimental decisions.

G start Low Yield or No Conversion check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_diene 2. Is the Diene/Dipole Electron-Rich? check_reagents->check_diene check_diene->start No (Select a more electron-rich partner) increase_temp 3. Increase Reaction Temperature (e.g., Reflux in Toluene) check_diene->increase_temp Yes add_catalyst 4. Add Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) increase_temp->add_catalyst Still low conversion success Reaction Optimized increase_temp->success Conversion improved screen_solvents 5. Screen Solvents (e.g., MeCN, Dichloromethane) add_catalyst->screen_solvents Still low conversion add_catalyst->success Conversion improved screen_solvents->success Conversion improved

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My TLC analysis shows multiple spots, suggesting side reactions or decomposition. What are the likely causes and solutions?

Answer: The presence of a nitro group and an activated alkyne can lead to several side reactions, especially under harsh conditions.

  • Polymerization: Acetylenic compounds, particularly electron-deficient ones, can be prone to polymerization at high temperatures.

    • Solution: Conduct the reaction at the lowest effective temperature. If high temperatures are necessary, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture.

  • Side Reactions Involving the Nitro Group: The nitro group is highly electron-withdrawing and can direct unexpected pathways. In some cases, complex reaction mixtures can arise from the trapping of intermediates or subsequent rearrangements.[4][5]

    • Solution: Milder reaction conditions are key. Using a Lewis acid catalyst can often allow for lower reaction temperatures, thereby minimizing these side pathways.[3] If using a particularly reactive diene, consider inverse-electron-demand conditions if applicable, though this is less common for your specific alkyne.

  • Decomposition of Starting Material: this compound may be sensitive to strong acids, bases, or very high temperatures, leading to unidentifiable degradation products.

    • Solution: Ensure all reagents and solvents are pure and free of acidic or basic impurities. Run a control experiment where the alkyne is heated in the reaction solvent without the diene to check for thermal stability.

Question 3: I've successfully formed the product, but purification is difficult, resulting in low isolated yields. What purification strategies do you recommend?

Answer: Purification challenges often arise from products having similar polarities to starting materials or byproducts.

  • Column Chromatography Optimization:

    • Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) and gradually increase the polarity. The aromatic, nitro-containing product is likely to be moderately polar. A shallow gradient can improve separation.

    • Adsorbent: If silica gel fails to provide good separation, consider using alumina (neutral or basic) or even reverse-phase chromatography if the product is sufficiently polar.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.

  • Removal of Lewis Acid: If a Lewis acid catalyst was used, it must be removed during the workup. A standard aqueous wash (e.g., with dilute HCl, water, and brine) is typically sufficient. If emulsions form, filtering the organic layer through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Question 4: How do the electronic properties of this compound influence its reactivity in a [4+2] cycloaddition?

Answer: In a normal-electron-demand Diels-Alder reaction, the rate is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile.[1] A smaller energy gap between these orbitals leads to a faster reaction.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). It significantly lowers the energy of the alkyne's π* orbitals, including the LUMO. This makes the alkyne a much stronger electrophile and an excellent dienophile for reaction with electron-rich dienes.[1]

  • Methoxy Group (-OCH₃): This is an electron-donating group (EDG). By donating electron density into the aromatic ring, it raises the energy of the orbitals. While this effect is generally counterproductive for a dienophile, its influence is often outweighed by the powerful nitro group. Its position ortho to the acetylene linker may also introduce steric effects.

The net effect is that this compound is a strongly activated, electron-deficient dienophile, ideal for reactions with electron-rich dienes.

G HOMO_diene HOMO LUMO_dienophile LUMO label_interaction Favorable HOMO-LUMO Interaction (Small ΔE) leads to faster reaction LUMO_dienophile->label_interaction Energy Energy Energy->HOMO_diene   ΔE

Caption: HOMO-LUMO interaction in a Diels-Alder reaction.

Question 5: What are the recommended starting conditions for a screening reaction?

Answer: For a new cycloaddition with this alkyne, a systematic approach is best. The following table provides reliable starting points for a Diels-Alder reaction.

ParameterCondition 1 (Thermal)Condition 2 (Catalytic)Rationale
Dienophile This compoundThis compound1.0 equivalent
Diene Electron-rich diene (e.g., Cyclopentadiene)Electron-rich diene (e.g., Cyclopentadiene)1.5 - 2.0 equivalents to drive reaction to completion.
Solvent TolueneDichloromethane (DCM)Toluene is a standard high-boiling solvent. DCM is often used with Lewis acids.
Concentration 0.1 - 0.5 M0.1 - 0.5 MA good starting concentration range.
Catalyst NoneZnCl₂ (1.0 M solution in Et₂O)0.5 - 1.0 equivalent .
Temperature Reflux (111 °C)Room Temperature (20-25 °C)Start with thermal activation or mild catalytic conditions.
Time 12 - 24 hours4 - 12 hoursMonitor by TLC until dienophile is consumed.

Experimental Protocols

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction

This protocol provides a step-by-step method for a standard thermal cycloaddition.

Materials:

  • This compound (1.0 eq)

  • Electron-rich diene (e.g., 2,3-Dimethyl-1,3-butadiene, 1.5 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound.

  • Dissolve the alkyne in anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Add the diene (1.5 equivalents) to the solution via syringe.

  • Fit the flask with a reflux condenser under a positive pressure of nitrogen.

  • Heat the reaction mixture to reflux (oil bath temperature ~115-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and visualize under a UV lamp. The reaction is complete when the starting alkyne spot has been consumed.

  • Once complete, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired cycloadduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol describes a catalyzed reaction at milder temperatures.

Materials:

  • Same as Protocol 1, plus:

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂, 1.0 eq)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the alkyne in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., solid ZnCl₂ or a solution) to the stirred solution. A color change may be observed.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add the diene (1.5 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for the designated time (monitor by TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

Managing the electron-withdrawing effects of the nitro group in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the complex reactivity of the nitro group. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and practical solutions for common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are built on a solid foundation of chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the behavior of the nitro group in organic reactions.

Question: Why is my electrophilic aromatic substitution (EAS) on a nitro-substituted ring failing or giving poor yields?

Answer: The nitro group is a powerful electron-withdrawing group, both by induction and resonance.[1][2][3] This significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.[3] Consequently, reactions often require harsher conditions (higher temperatures, stronger acids) than for unsubstituted benzene.[4][5] The nitro group is also a strong deactivating group and directs incoming electrophiles to the meta position.[1][6][7] If you are attempting to introduce a substituent at the ortho or para position, the reaction is electronically disfavored.

Question: I need to introduce an ortho/para directing group, but my starting material is a nitroarene. What's the best strategy?

Answer: The most effective strategy is to first reduce the nitro group to an amine (-NH₂). This transformation fundamentally changes the electronic properties of the substituent. The resulting amino group is a potent activating, ortho, para-director.[8] Following the reduction, you can perform your desired electrophilic substitution, and the amino group will direct the incoming electrophile to the desired positions. If needed, the amine can be converted back to a nitro group via oxidation, although this can be challenging depending on the other functional groups present.

Question: Can I "protect" a nitro group?

Answer: Generally, the nitro group itself is considered quite robust and unreactive towards many reagents, except under reducing conditions.[9] Therefore, it is not typically "protected" in the classical sense, unlike more reactive functional groups like alcohols or amines.[10][11][12] In many synthetic strategies, the nitro group is viewed as a masked form of an amine. If you need to perform a reduction elsewhere in the molecule while preserving the nitro group, careful selection of chemoselective reducing agents is critical.

Question: My reduction of a nitro group is affecting other functional groups in my molecule. How can I achieve better selectivity?

Answer: Chemoselectivity is a common challenge. The choice of reducing agent is paramount. Catalytic hydrogenation with Pd/C is very effective but can also reduce alkenes, alkynes, and other functional groups.[13] For more sensitive substrates, consider milder or more specific reagents. For example:

  • Tin(II) chloride (SnCl₂) is known for its mildness and can often reduce nitro groups in the presence of other reducible functionalities.[13]

  • Iron (Fe) or Zinc (Zn) in acidic media (like acetic acid or ammonium chloride) are also milder alternatives to catalytic hydrogenation.[13][14]

  • Sodium sulfide (Na₂S) can be useful when acidic or hydrogenation conditions are not compatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others.[13]

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS) on Nitroarenes

This section provides a deeper dive into troubleshooting EAS reactions on aromatic rings bearing a nitro group.

Problem 1: No reaction or extremely low conversion.

Causality: The strong deactivating nature of the nitro group is likely the primary cause.[3][15] The electron-poor ring is a poor nucleophile for the incoming electrophile.

Troubleshooting Steps:

  • Increase Reaction Severity:

    • Temperature: Gradually increase the reaction temperature. Monitor for decomposition of starting material or product.

    • Reaction Time: Extend the reaction time. It's advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Catalyst/Acid Strength: For reactions like nitration or sulfonation, increasing the concentration or strength of the acid catalyst (e.g., using fuming sulfuric acid) can enhance the generation of the active electrophile.[16]

  • Enhance Electrophile Reactivity:

    • Ensure that the conditions for generating the electrophile are optimal. For instance, in Friedel-Crafts reactions, a more potent Lewis acid might be required.

  • Alternative Synthetic Route:

    • If forcing conditions fail or lead to decomposition, the most reliable alternative is to perform the EAS on a more activated precursor (e.g., phenol or aniline) and then introduce the nitro group later in the synthesis. Alternatively, as mentioned in the FAQs, reduce the nitro group to an amine, perform the EAS, and then re-oxidize if necessary.[8]

Problem 2: Incorrect regioselectivity - obtaining the meta product when ortho or para is desired.

Causality: The electronic directing effects of the nitro group strongly favor meta substitution.[1][5][17] Resonance structures of the intermediate carbocation (the sigma complex) show that attack at the ortho or para positions results in a highly unstable resonance form where a positive charge is placed adjacent to the positively charged nitrogen of the nitro group.[18] The meta attack avoids this destabilizing arrangement.

Workflow for Achieving Ortho/Para Substitution:

G start Start: Nitroarene reduce Reduce -NO2 to -NH2 (e.g., Fe/HCl, SnCl2, H2/Pd-C) start->reduce protect_amine Optional: Protect Amine (e.g., Ac2O to form -NHAc) reduce->protect_amine If amine is too activating or incompatible eas Perform Electrophilic Aromatic Substitution (EAS) reduce->eas Directly if amine is compatible protect_amine->eas deprotect Deprotect Amine (if protected) eas->deprotect If protection was used end Result: Ortho/Para Substituted Product eas->end Directly if no protection deprotect->end

Caption: Workflow for achieving ortho/para substitution on a nitro-substituted ring.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (NAS)

The presence of a nitro group, especially ortho or para to a leaving group (like a halogen), strongly activates the ring for nucleophilic aromatic substitution.[2][19][20]

Problem: Sluggish or incomplete NAS reaction.

Causality: While the nitro group is activating, other factors can impede the reaction.

Troubleshooting Steps:

  • Assess the Leaving Group: The rate of NAS is dependent on the nature of the leaving group. The general trend is F > Cl > Br > I. Fluorine is the best leaving group in this context because its high electronegativity makes the carbon it's attached to more electrophilic and susceptible to nucleophilic attack.[19]

  • Solvent Choice: Aprotic polar solvents (like DMSO, DMF, or acetonitrile) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • Strength of the Nucleophile: A stronger nucleophile will generally react faster. If the reaction is slow, consider using a stronger nucleophile or generating it in situ with a stronger base.

  • Positional Activation: The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group. If it is in the meta position, the reaction will be significantly slower as the nitro group's resonance-withdrawing effect cannot stabilize the negative charge of the Meisenheimer intermediate.

Mechanism of NAS on a Nitroarene:

G sub Nitroarene with Leaving Group (X) meisenheimer Meisenheimer Complex (Stabilized by -NO2) sub->meisenheimer + Nu- (rate-determining) nuc Nucleophile (Nu-) nuc->meisenheimer product Substituted Product meisenheimer->product - X- (fast) lg Leaving Group (X-)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (NAS).

Key Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Group to an Amine using Tin(II) Chloride

This protocol is suitable for substrates where harsh acidic conditions or catalytic hydrogenation are undesirable.[13]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate (or other extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic nitro compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Slowly add concentrated HCl while stirring. The reaction is often exothermic.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly basify the mixture by adding a solution of NaOH until the pH is ~8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate several times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Data Summary: Comparison of Common Nitro Group Reduction Methods

The choice of reduction method is critical for success and depends on the substrate's tolerance to different reaction conditions.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiRT to moderate temp, 1 atm to high pressure H₂High yield, clean reaction, catalyst is recyclableCan reduce other functional groups (alkenes, alkynes, C=O), catalyst poisoning is an issue[13][21]
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClRefluxInexpensive, effective, good for large scaleRequires strongly acidic conditions, workup can be tedious
Dissolving Metal Reduction Sn/HCl or Zn/AcOHRT to moderate tempMilder than Fe/HCl, good functional group tolerance[13]Stoichiometric amounts of metal required, metal waste
Stannous Chloride Reduction SnCl₂/HClRefluxMild, good for sensitive functional groups[13]Stoichiometric reagent, tin waste

References

Technical Support Center: Optimizing Reactions with 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the solubility of 2-Methoxy-5-nitrophenylacetylene in various chemical reactions. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve optimal reaction outcomes.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility can be hampered by poor solubility in common organic solvents. This often leads to sluggish reaction rates, incomplete conversions, and low yields. This guide provides a comprehensive framework for addressing these solubility-related challenges, with a focus on practical, field-proven strategies.

Troubleshooting Guide: Low Yield and Incomplete Reactions

This section addresses the most common issue encountered when working with this compound: poor reaction performance due to low solubility.

Problem: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material.

This is a classic symptom of a solubility-limited reaction. When a reactant has poor solubility, its effective concentration in the solution is too low for the reaction to proceed at a reasonable rate.

  • Solvent System Optimization: The choice of solvent is the most critical factor.[1][2][3] A single solvent may not be sufficient to dissolve all reactants.

    • Employ Co-solvents: Introduce a polar aprotic co-solvent to your reaction mixture. Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN), or 1,4-dioxane are excellent choices for increasing the solubility of polar, electron-deficient compounds like this compound.[3] Start by adding the co-solvent in a 1:1 ratio with your primary solvent.

    • Amine as Solvent/Co-solvent: In the context of Sonogashira couplings, using the amine base (e.g., triethylamine or diisopropylethylamine) as the primary solvent or a significant co-solvent can be highly effective.[1]

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound.

    • Progressive Heating: If your reaction is running at room temperature, consider gradually increasing the heat to 40 °C, 60 °C, and then 80 °C. Monitor the reaction progress at each stage by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • High-Boiling Point Solvents: For reactions requiring higher temperatures, ensure your chosen solvent has a sufficiently high boiling point to prevent evaporation.

  • Homogenization Techniques:

    • Sonication: In some cases, intermittent sonication of the reaction mixture can help to break up solid aggregates and improve dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Qualitative Solubility Profile (Estimated):

  • Poorly Soluble: Hexanes, Toluene

  • Slightly Soluble to Soluble: Dichloromethane (DCM), Ethyl Acetate

  • Soluble to Very Soluble: Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

For precise quantitative data, it is highly recommended to perform a solubility test in your solvent system of interest.

Q2: How does the nitro group affect the solubility and reactivity of the molecule?

The nitro group is a strong electron-withdrawing group, which has a dual effect:

  • Solubility: It increases the polarity of the molecule, generally decreasing its solubility in nonpolar solvents and increasing it in polar solvents.

  • Reactivity: In the context of a Sonogashira coupling where this compound is coupled to an aryl halide, the electron-withdrawing nature of the nitro group can make the acetylenic proton more acidic, potentially facilitating the formation of the copper acetylide intermediate in the catalytic cycle.

Q3: My reaction involves a Sonogashira coupling. Are there specific considerations for this reaction type?

Yes, the Sonogashira coupling has specific requirements that can be leveraged to improve the outcome with poorly soluble substrates.

  • Catalyst and Ligand Choice: For electron-deficient acetylenes, using a more electron-rich and bulky phosphine ligand on the palladium catalyst can sometimes improve catalytic turnover.

  • Copper Co-catalyst: The presence of a copper(I) salt is crucial in the traditional Sonogashira reaction for the activation of the alkyne. Ensure your copper source is of good quality. However, if you are observing significant homocoupling of the alkyne (Glaser coupling), you might consider a copper-free Sonogashira protocol.[2]

  • Base Selection: The amine base is not just a proton scavenger; it also plays a role in the catalytic cycle. Using an excess of the amine base, or using it as a solvent, can be beneficial.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid method to assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, THF, acetonitrile, DMF)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Record your observations for each solvent.

Protocol 2: Optimizing a Sonogashira Coupling Reaction with Poorly Soluble this compound

This protocol provides a systematic approach to optimizing a Sonogashira coupling reaction where the solubility of the alkyne is a limiting factor.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Primary solvent (e.g., THF)

  • Co-solvent (e.g., DMF or acetonitrile)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Inert gas (nitrogen or argon)

Procedure:

  • Initial Reaction Setup (Low Temperature, with Co-solvent):

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

    • Add this compound (1.1 equiv.).

    • Add a 1:1 mixture of the primary solvent and co-solvent (e.g., THF:DMF).

    • Add the amine base (2-3 equiv.).

    • Stir the reaction at room temperature and monitor by TLC.

  • Troubleshooting and Optimization Steps:

    • If no reaction or slow conversion is observed after 2-4 hours:

      • Gradually increase the temperature of the reaction mixture to 40-50 °C. Continue to monitor the reaction.

      • If the reaction is still sluggish, consider increasing the proportion of the polar aprotic co-solvent (e.g., to a 1:2 or 1:3 ratio of primary solvent to co-solvent).

      • If starting material is still present after prolonged stirring at elevated temperatures, a higher boiling point solvent system (e.g., pure DMF or dioxane) and higher temperatures (80-100 °C) may be necessary.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a larger volume of an organic solvent like ethyl acetate and wash with water and brine to remove the DMF and amine salts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Decision Workflow for Troubleshooting Low Yield

start Low Yield or Incomplete Reaction check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature check_solubility->increase_temp No check_catalyst Is the Catalyst Active? check_solubility->check_catalyst Yes add_cosolvent Add Polar Aprotic Co-solvent (e.g., DMF, THF) increase_temp->add_cosolvent add_cosolvent->check_catalyst change_catalyst Screen Different Pd Catalysts/Ligands check_catalyst->change_catalyst No check_base Is the Base Appropriate? check_catalyst->check_base Yes change_catalyst->check_base failure Consult Further Literature change_catalyst->failure change_base Try a Different Amine or Inorganic Base check_base->change_base No success Reaction Optimized check_base->success Yes change_base->success change_base->failure

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Relationship Between Solubility and Reaction Rate

Solubility Solubility of Reactant Concentration Effective Concentration in Solution Solubility->Concentration determines Collision Frequency of Molecular Collisions Concentration->Collision influences Rate Reaction Rate Collision->Rate directly proportional to

Caption: The causal relationship between reactant solubility and the overall reaction rate.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methoxy-5-nitrophenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel organic compounds is paramount. Phenylacetylene derivatives, particularly those bearing strategic substitutions like methoxy and nitro groups, are of significant interest due to their potential applications as building blocks in organic synthesis, pharmaceuticals, and functional materials.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2-Methoxy-5-nitrophenylacetylene and its derivatives. Moving beyond a simple recitation of data, we will delve into the "why" behind the spectral features, offering insights grounded in the principles of structural chemistry and spectroscopic theory.

The Structural Significance of this compound

The arrangement of the methoxy (-OCH₃), nitro (-NO₂), and acetylene (-C≡CH) groups on the phenyl ring creates a unique electronic environment. The methoxy group is an electron-donating group (EDG) through resonance, while the nitro group is a strong electron-withdrawing group (EWG) through both resonance and induction. This "push-pull" electronic effect, coupled with the linear, sp-hybridized acetylene moiety, dictates the molecule's reactivity, polarity, and, consequently, its spectroscopic signatures. Understanding these fundamental characteristics is crucial for interpreting the data obtained from various analytical techniques.

A Multi-faceted Approach to Spectroscopic Characterization

No single spectroscopic method provides a complete structural picture. A comprehensive analysis relies on the synergistic interpretation of data from multiple techniques. For this compound derivatives, the core suite of spectroscopic tools includes Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.

Expected Chemical Shifts (δ) for this compound:

Proton(s) Expected Chemical Shift (ppm) Rationale
Acetylenic H (-C≡C-H)~3.0 - 3.5The magnetic anisotropy of the triple bond creates a shielding effect, causing the acetylenic proton to resonate at a relatively upfield position compared to aromatic or vinylic protons.[3][4]
Aromatic H's~7.0 - 8.5The electron-withdrawing nitro group and the acetylene moiety deshield the aromatic protons, shifting them downfield. The specific splitting patterns (coupling) will depend on the substitution pattern of the derivative.
Methoxy H's (-OCH₃)~3.8 - 4.0The protons of the methoxy group are shielded by the adjacent oxygen and typically appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 300-600 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a well-resolved spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ) for this compound:

Carbon(s) Expected Chemical Shift (ppm) Rationale
Acetylenic C's (-C≡C-)~75 - 90The sp-hybridized carbons of the alkyne functional group resonate in this characteristic region.[5]
Aromatic C's~110 - 160The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield relative to unsubstituted benzene.
Methoxy C (-OCH₃)~55 - 60The carbon of the methoxy group is shielded and appears in a typical range for sp³ hybridized carbons attached to an oxygen atom.[5]
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorptions for this compound Derivatives:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Acetylene (-C≡C-H)≡C-H Stretch~3300 (strong, sharp)This is a highly characteristic peak for terminal alkynes.[3][4] Its presence is a strong indicator of the acetylenic proton.
Acetylene (-C≡C-)C≡C Stretch~2100 - 2140 (weak to medium)The intensity of this peak can be variable. For symmetrical internal alkynes, this peak may be absent.[4]
Nitro (-NO₂)Asymmetric Stretch~1500 - 1560 (strong)The strong electron-withdrawing nature of the nitro group leads to a very intense absorption in this region.
Nitro (-NO₂)Symmetric Stretch~1335 - 1385 (strong)This, along with the asymmetric stretch, provides a definitive identification of the nitro group.
Aromatic RingC=C Stretch~1450 - 1600 (multiple bands)These absorptions are characteristic of the aromatic ring.
Methoxy (-OCH₃)C-O Stretch~1000 - 1300 (strong)This absorption confirms the presence of the methoxy group.

Experimental Workflow: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place a small amount of solid sample on the ATR crystal. B Apply pressure to ensure good contact. A->B C Collect the background spectrum (air). B->C D Collect the sample spectrum. C->D E The instrument automatically subtracts the background. D->E F Identify characteristic absorption bands. E->F

Caption: Workflow for ATR FT-IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expected Fragmentation Patterns for this compound:

Under electron ionization (EI), the molecular ion (M⁺˙) will be observed. Characteristic fragmentation pathways for nitroaromatic compounds often involve the loss of NO₂ (46 Da) and NO (30 Da).[6][7][8] The presence of the methoxy and acetylene groups will also lead to specific fragmentation patterns that can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments, providing an unambiguous molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the phenylacetylene system, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, will result in characteristic absorption maxima (λ_max). These spectra are sensitive to the solvent environment and can provide insights into the electronic structure of the molecule. For instance, the UV-Vis spectra of similar compounds like 2-Methoxy-5-nitroaniline show concentration-dependent absorption shifts due to aggregation-enhanced charge transfer.[9]

Comparative Analysis: The Impact of Substitution

To truly understand the spectroscopic properties of this compound, it is beneficial to compare its spectral data with that of related compounds.

Compound Key ¹H NMR Feature Key IR Feature Significance of Difference
Phenylacetylene Acetylenic H at ~2.9 ppm≡C-H stretch at ~3300 cm⁻¹Serves as a baseline for the acetylenic proton chemical shift and vibrational frequency without the influence of ring substituents.[10][11][12][13][14]
p-Nitroanisole No acetylenic proton signalNo alkyne-related IR bandsAllows for the isolation of the spectroscopic effects of the methoxy and nitro groups on the aromatic ring.
2-Methoxy-5-nitroaniline Aromatic protons are more shielded due to the -NH₂ group.N-H stretching bands (~3300-3500 cm⁻¹)Demonstrates the influence of a strong electron-donating amino group on the electronic environment and resulting spectra.[9][15][16][17]

Conclusion: A Holistic and Validating Approach

The robust characterization of this compound derivatives necessitates a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and comprehensive understanding of the molecule. By carefully analyzing the nuances of NMR, IR, MS, and UV-Vis data and comparing them to related structures, researchers can confidently elucidate the structure and electronic properties of these valuable compounds, paving the way for their application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-5-nitrophenylacetylene. As a key intermediate in organic synthesis, unambiguous structural confirmation is paramount. Here, we move beyond a simple recitation of data to explain the causal relationships between the molecule's electronic structure and its spectral output. We will predict the chemical shifts, coupling constants, and integration patterns based on foundational NMR principles and the specific electronic effects of the methoxy, nitro, and ethynyl substituents. This guide also presents a comparative perspective, positioning NMR within a broader analytical workflow that includes mass spectrometry and infrared spectroscopy. Finally, a detailed, field-tested experimental protocol for sample analysis is provided, ensuring researchers can replicate and validate these findings.

Introduction: The 'Why' Behind the Molecule

This compound is a substituted phenylacetylene, a class of compounds that serves as a versatile building block in the synthesis of pharmaceuticals, functional materials, and complex organic scaffolds. The presence of three distinct functional groups—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a reactive terminal alkyne—makes its structural verification a non-trivial and critical task. While techniques like mass spectrometry can confirm its molecular weight and infrared spectroscopy can identify its functional groups, only NMR spectroscopy can provide the detailed atom-by-atom connectivity map required for absolute structural confirmation. This guide will dissect the expected ¹H and ¹³C NMR spectra, providing the rationale for each signal's position and appearance.

Predicted ¹H NMR Spectral Analysis: A Deep Dive into Electronic Effects

The ¹H NMR spectrum is dictated by the chemical environment of each proton. In this compound, we anticipate signals from three distinct regions: the aromatic protons, the methoxy group protons, and the terminal acetylenic proton.

  • Aromatic Region (δ 7.0–8.5 ppm): Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1][2] The specific shifts of the three aromatic protons (H-3, H-4, and H-6) are heavily influenced by the substituents.

    • The Methoxy Group (-OCH₃): This is an ortho, para-directing electron-donating group. Through the mesomeric (resonance) effect, it increases electron density at the ortho (C-3) and para (C-6) positions, shielding the attached protons and shifting their signals upfield (to a lower ppm value).

    • The Nitro Group (-NO₂): This is a meta-directing, powerful electron-withdrawing group.[3] It significantly decreases electron density on the aromatic ring, particularly at the ortho (C-4, C-6) and para positions, causing a strong deshielding effect that shifts proton signals downfield (to a higher ppm value).

    • Predicted Signals:

      • H-6: This proton is ortho to the strongly deshielding nitro group and para to the shielding methoxy group. The nitro group's influence is dominant, so H-6 is expected to be the most downfield aromatic proton. It will appear as a doublet, split by H-4 (a small meta coupling, J ≈ 2-3 Hz).

      • H-4: This proton is ortho to the nitro group and meta to the methoxy group. It will also be significantly deshielded. It is expected to appear as a doublet of doublets, split by H-3 (a larger ortho coupling, J ≈ 8-9 Hz) and H-6 (a smaller meta coupling, J ≈ 2-3 Hz).

      • H-3: This proton is ortho to the shielding methoxy group and meta to the nitro group. The shielding from the methoxy group will shift it significantly upfield relative to H-4 and H-6. It will appear as a doublet, split by H-4 (ortho coupling, J ≈ 8-9 Hz).

  • Methoxy Protons (δ 3.8–4.4 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, so they will appear as a sharp singlet integrating to 3H.[4] Their chemical shift is relatively consistent, typically found in the 3.8 to 4.4 ppm range for aromatic ethers.[4]

  • Acetylenic Proton (δ ~3.0 ppm): The terminal alkyne proton (≡C-H) typically resonates around 2-3 ppm.[5][6] This seemingly upfield position, compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond. The circulating π-electrons induce a local magnetic field that opposes the applied external field at the location of the proton, causing a shielding effect.[7]

Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are highly sensitive to the electronic environment.

  • Aromatic Carbons (δ 110–160 ppm): Aromatic carbons typically resonate in the 120-150 ppm range.[2] The positions are influenced by the attached substituents.

    • C-1 (ipso-carbon to -C≡CH): Its chemical shift will be influenced by the alkyne group.

    • C-2 (ipso-carbon to -OCH₃): This carbon, attached to the electronegative oxygen, will be significantly deshielded, appearing far downfield.

    • C-3: Shielded by the electron-donating effect of the methoxy group.

    • C-4: Deshielded due to its proximity to the electron-withdrawing nitro group.

    • C-5 (ipso-carbon to -NO₂): This carbon will be strongly deshielded by the attached nitro group.

    • C-6: Deshielded by the nitro group.

  • Alkynyl Carbons (δ 70–90 ppm): The sp-hybridized carbons of the alkyne group appear in a characteristic region.[5]

    • C-α (attached to the ring): Typically appears around 80-90 ppm.

    • C-β (terminal carbon): Usually found slightly more upfield, around 70-85 ppm.[5]

  • Methoxy Carbon (δ 55–65 ppm): The carbon of the methoxy group consistently appears in the 55-65 ppm range for aromatic systems.[4][8]

Data Summary: Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity, Coupling (J, Hz), Integration
~8.3 - 8.5d, J ≈ 2-3 Hz, 1H
~8.0 - 8.2dd, J ≈ 8-9, 2-3 Hz, 1H
~7.1 - 7.3d, J ≈ 8-9 Hz, 1H
~3.9 - 4.1s, 3H
~3.1 - 3.3s, 1H

Comparative Analytical Workflow

While NMR is the gold standard for structural elucidation, a comprehensive analysis employs complementary techniques.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula (C₉H₇NO₃). Fragmentation patterns can offer clues about the structure (e.g., loss of NO₂ or CH₃).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups through characteristic vibrational frequencies. For this molecule, we would expect to see:

    • ~3300 cm⁻¹ (strong, sharp) for the ≡C-H stretch.[6]

    • ~2100 cm⁻¹ (weak) for the C≡C stretch.[6]

    • ~1520 and ~1340 cm⁻¹ (strong) for the asymmetric and symmetric N-O stretches of the nitro group.

    • ~1250 cm⁻¹ (strong) for the Ar-O-C stretch of the methoxy group.

The synergy of these techniques provides an undeniable confirmation of the target structure.

G Analytical Workflow for Structural Elucidation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Synthesized Product (this compound) MS Mass Spectrometry (MS) - Confirms Molecular Formula - Provides Molecular Weight synthesis->MS Provides MW IR Infrared (IR) Spectroscopy - Identifies Functional Groups (NO₂, C≡C, OCH₃) synthesis->IR Identifies Bonds NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determines Connectivity - Confirms Isomeric Structure synthesis->NMR Maps Connectivity structure Unambiguous Structure Confirmed MS->structure IR->structure NMR->structure

Caption: Workflow for the complete structural confirmation of this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a standard and reliable method for preparing an NMR sample and acquiring high-quality data.

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial. The precision of this step is crucial for potential quantitative NMR (qNMR) applications.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication can be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed inside the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube. Ensure the cap is pushed down evenly to prevent solvent evaporation.

B. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a 30° or 45° pulse angle to ensure adequate signal without saturation for a standard survey scan.

    • Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A 30° pulse angle and a relaxation delay of 2 seconds are typical starting points.

    • The number of scans will be significantly higher than for ¹H NMR (e.g., 128, 256, or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

    • Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, when guided by an understanding of fundamental electronic principles, provides an unambiguous structural determination of this compound. The predicted spectra, characterized by distinct aromatic splitting patterns and well-defined shifts for the methoxy and acetylenic groups, serve as a reliable benchmark for experimental verification. By integrating NMR with complementary techniques like MS and IR, and by following a robust experimental protocol, researchers can ensure the highest level of confidence in their results, paving the way for the successful application of this versatile molecule in further research and development.

References

A Comparative Guide to the FT-IR Analysis of 2-Methoxy-5-nitrophenylacetylene: Interpreting the Alkyne and Nitro Group Vibrations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Methoxy-5-nitrophenylacetylene, a molecule of interest in synthetic chemistry and materials science. We will explore the characteristic vibrational frequencies of its key functional groups—the terminal alkyne and the aromatic nitro group—and compare its expected spectral features with those of simpler, related compounds. This comparative approach serves as a practical framework for researchers and scientists to predict and interpret the spectra of complex multifunctional molecules.

The Principles of FT-IR for Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". The energy of these vibrations is determined by the bond strength, the mass of the bonded atoms, and the overall molecular environment.[1] The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where characteristic vibrations of specific functional groups appear.[1] The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which is unique to the molecule as a whole.[1]

For this compound, our analysis will focus on identifying the distinct signatures of the alkyne (C≡C and ≡C-H) and nitro (NO₂) groups, whose positions are influenced by the electronic interplay within the substituted aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for solid-state analysis using the KBr pellet method, which is ideal for crystalline organic compounds.

Rationale for Method Selection: The Potassium Bromide (KBr) pellet method is chosen because KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, non-interacting matrix. This minimizes spectral interference that might be observed with solvent-based methods.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr powder.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is achieved. The goal is to disperse the sample evenly within the KBr matrix to reduce scattering effects.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will form a semi-transparent or transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Below is a visual representation of the experimental workflow.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press into Pellet (7-10 tons) Mix->Press Background 4. Acquire Background (Empty Chamber) Press->Background Sample 5. Acquire Sample Spectrum (32 scans, 4 cm-1 res.) Background->Sample Process 6. Process Data (Baseline Correction) Sample->Process Output Output Process->Output Final Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Comparative Interpretation

The FT-IR spectrum of this compound is best understood by dissecting it into regions corresponding to its primary functional groups and comparing them to reference molecules. We will use phenylacetylene as a proxy for the aromatic alkyne portion and m-nitrotoluene for the nitroaromatic part.

Terminal alkynes present two highly characteristic peaks.[2]

  • ≡C–H Stretch: This vibration appears as a strong, sharp band in the 3330-3270 cm⁻¹ region.[2][3] Its distinct sharpness and position make it a reliable diagnostic peak for terminal alkynes.

  • –C≡C– Stretch: The triple bond stretch is found between 2260-2100 cm⁻¹.[4][5] This peak is typically weak to medium in intensity. In highly symmetric internal alkynes, this peak can be very weak or absent altogether.[6]

In this compound, we anticipate a sharp ≡C–H stretch near 3300 cm⁻¹. The –C≡C– stretch is expected near 2100-2150 cm⁻¹. The electronic influence of the nitro and methoxy groups, transmitted through the aromatic ring, may cause a slight shift in this frequency compared to unsubstituted phenylacetylene.

Aromatic nitro compounds display two strong and easily identifiable N–O stretching bands.[7][8]

  • Asymmetric NO₂ Stretch: This is a very strong absorption typically found in the 1550-1475 cm⁻¹ range.[8]

  • Symmetric NO₂ Stretch: This is another strong absorption appearing at a lower frequency, generally between 1360-1290 cm⁻¹.[7][8]

The presence of these two intense bands is a powerful indicator of a nitro group.[9] For our target molecule, these peaks are expected to be prominent features in the spectrum. The conjugation with the aromatic ring and the presence of the electron-donating methoxy group can influence the precise position of these bands.

Comparative Data Summary

The following table summarizes the expected vibrational frequencies for this compound and compares them with known values for relevant compounds.

Functional GroupVibration ModeGeneral Expected Range (cm⁻¹)Phenylacetylene (Reference)m-Nitrotoluene (Reference)Predicted for this compound
Alkyne ≡C–H Stretch3330–3270[2]~3300 cm⁻¹ (strong, sharp)[4]N/A~3300 cm⁻¹ (strong, sharp)
Alkyne –C≡C– Stretch2260–2100[4]~2100 cm⁻¹ (weak)[10]N/A~2120–2140 cm⁻¹ (weak to medium)
Nitro Asymmetric NO₂ Stretch1550–1475[8]N/A~1537 cm⁻¹ (strong)[8]~1520–1540 cm⁻¹ (strong)
Nitro Symmetric NO₂ Stretch1360–1290[7]N/A~1358 cm⁻¹ (strong)[8]~1340–1360 cm⁻¹ (strong)
Aromatic C–H Stretch3100–3000[11]~3000–3100 cm⁻¹~3000–3100 cm⁻¹~3000–3100 cm⁻¹ (weak to medium)
Aromatic C=C Stretch1600–1450[11]~1600, 1485 cm⁻¹~1615, 1475 cm⁻¹Multiple bands in this region

Analysis of Expected Shifts: The strong electron-withdrawing nature of the nitro group, para to the alkyne, and the electron-donating methoxy group, ortho to the alkyne, create a push-pull electronic system. This conjugation can slightly alter bond polarities and strengths. We predict the –C≡C– stretch may shift to a slightly higher wavenumber and increase in intensity compared to phenylacetylene due to increased dipole moment. The NO₂ stretching frequencies are expected to be within the typical range for nitroaromatics but may be slightly lowered due to the influence of the methoxy and alkyne substituents.

Conclusion

The FT-IR analysis of this compound provides a clear illustration of how spectroscopy can be used to confirm complex molecular structures. The key to a successful interpretation lies in identifying the strong, unambiguous peaks of the terminal alkyne (≡C–H stretch around 3300 cm⁻¹) and the nitro group (asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). By comparing the spectrum to simpler reference compounds, researchers can confidently assign these major peaks and gain insight into the electronic environment of the molecule. This guide provides a robust framework for such an analysis, blending established spectroscopic principles with a practical, step-by-step approach.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Methoxy-5-nitrophenylacetylene and its Products

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of 2-Methoxy-5-nitrophenylacetylene and its potential reaction products using mass spectrometry. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against other common analytical techniques. This guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound and its Analytical Importance

This compound is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for optical and electronic applications.[1] Its molecular structure, featuring a nitro group, a methoxy group, and an alkyne functional group, presents a unique analytical challenge. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and the characterization of its reaction products. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is a powerful tool for this purpose.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical approach.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI) at 70 eV, this compound is expected to undergo fragmentation through several pathways, driven by the stability of the resulting fragment ions. The molecular ion [M]•+ will be observed, and its fragmentation will be influenced by the nitro, methoxy, and alkyne functional groups.

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose NO (30 u) and NO₂ (46 u) radicals.[3][4]

  • Methoxy Group Fragmentation: The methoxy group can lead to the loss of a methyl radical (•CH₃, 15 u) or formaldehyde (CH₂O, 30 u).

  • Alkyne Fragmentation: Alkynes often fragment to form a resonance-stabilized propargyl cation.[5] In this case, cleavage of the bond between the phenyl ring and the acetylene group can occur.

  • Combined Losses: Sequential losses of these fragments are also expected. For instance, the loss of a methyl radical followed by the loss of NO₂.

The following diagram illustrates the predicted fragmentation pathways:

Fragmentation_of_this compound M [C9H7NO3]+• m/z 177 (Molecular Ion) F1 [C8H4NO3]+ m/z 162 M->F1 - •CH3 F2 [C9H7O2]+• m/z 147 M->F2 - NO F3 [C9H7O]+• m/z 131 M->F3 - NO2 F4 [C8H4O2]+ m/z 132 F1->F4 - NO F5 [C8H4O]+ m/z 116 F1->F5 - NO2

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the GC-MS analysis of this compound.

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the sample in a high-purity volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Dilution: Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent to establish a calibration curve for quantitative analysis.[6]

  • Internal Standard: For precise quantification, add a suitable internal standard to all samples and calibration standards.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[6]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.

The following diagram illustrates the GC-MS workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Prepare Dilutions Dissolve->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Inject Sample Add_IS->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram & Mass Spectrum Detect->Process Identify Identify Compound Process->Identify Quantify Quantify Compound Identify->Quantify

Caption: General workflow for GC-MS analysis.

Analysis of Potential Reaction Products

The reactivity of this compound allows for various chemical transformations. Mass spectrometry is invaluable for identifying the products of these reactions.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine (2-Methoxy-5-aminophenylacetylene) would result in a molecular ion at m/z 147. The characteristic loss of NO and NO₂ would be absent, and new fragmentation pathways involving the amino group would appear.

  • Hydration of the Alkyne: Hydration of the alkyne would yield a ketone (1-(2-Methoxy-5-nitrophenyl)ethan-1-one), with a molecular ion at m/z 195. The fragmentation pattern would be dominated by alpha-cleavage adjacent to the carbonyl group.[7]

  • Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, leading to a variety of products with significantly different molecular weights and fragmentation patterns.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Advantages: Non-destructive, provides unambiguous structural elucidation.

  • Disadvantages: Lower sensitivity than MS, requires larger sample amounts, and can be complex for mixture analysis.

  • Application: For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. ¹³C NMR would show characteristic signals for the sp-hybridized carbons of the alkyne around 65-100 ppm.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Advantages: Excellent for separating complex mixtures, suitable for non-volatile or thermally labile compounds, can be coupled with MS for enhanced analytical power (LC-MS).[9]

  • Disadvantages: Does not provide detailed structural information on its own.

  • Application: HPLC with a C18 column and a mobile phase of acetonitrile and water would be suitable for separating this compound from its impurities or reaction products.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation.

  • Advantages: Fast, simple, non-destructive.

  • Disadvantages: Provides limited structural information, can be difficult to interpret for complex molecules.

  • Application: The IR spectrum of this compound would show characteristic absorption bands for the C≡C stretch (around 2100-2260 cm⁻¹), the C-O stretch of the ether (around 1000-1300 cm⁻¹), and the N-O stretches of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹).

Comparative Summary of Analytical Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyHPLCIR Spectroscopy
Information Provided Molecular weight, elemental composition, structural information via fragmentationDetailed molecular structure and connectivitySeparation of mixture components, quantificationIdentification of functional groups
Sensitivity High (pg to fg range)Low (mg to µg range)Moderate (ng to µg range)Moderate (µg to mg range)
Sample Requirements Small (µg to ng)Larger (mg)Small (µg to ng)Small (mg)
Primary Application Identification, quantification, structural elucidation of pure compounds and simple mixturesUnambiguous structural determination of pure compoundsSeparation and quantification of complex mixturesRapid identification of functional groups
Destructive? YesNoNo (sample can be collected)No

Conclusion

Mass spectrometry, particularly GC-MS, is a highly effective technique for the analysis of this compound and its reaction products, offering excellent sensitivity and detailed structural information through fragmentation analysis. However, for a comprehensive characterization, a multi-technique approach is recommended. NMR spectroscopy is unparalleled for unambiguous structural elucidation, while HPLC is ideal for the separation and quantification of complex mixtures. IR spectroscopy provides a quick and simple method for functional group identification. The choice of analytical technique(s) should be guided by the specific research question, whether it is routine quality control, reaction monitoring, or the structural determination of novel products.

References

A Comparative Guide to HPLC Purity Analysis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. 2-Methoxy-5-nitrophenylacetylene, a key intermediate in various synthetic pathways, demands rigorous purity assessment to ensure the integrity of downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The inherent chemical nature of this compound, possessing a nitroaromatic system and a terminal alkyne, presents a unique analytical challenge. The electron-withdrawing nitro group and the polarizable alkyne moiety influence its chromatographic behavior, necessitating a carefully optimized method to resolve the main component from potential process-related impurities and degradation products.

This guide will explore the performance of different reversed-phase HPLC columns and mobile phase compositions, providing a robust framework for selecting the optimal analytical strategy. All methodologies are presented with a focus on scientific causality, ensuring that the described protocols are not merely procedural but are also self-validating systems grounded in established chromatographic principles.

The Chromatographic Challenge: Understanding the Analyte

This compound's structure dictates its interaction with both the stationary and mobile phases in reversed-phase HPLC. The aromatic ring provides hydrophobicity, while the methoxy and nitro groups introduce polarity. The terminal alkyne can also participate in π-π interactions. A successful separation must balance these characteristics to achieve adequate retention and selectivity against potential impurities.

Common impurities may arise from the starting materials or side reactions during synthesis. These can include isomers, precursors like 2-methoxy-5-nitroaniline, or products of alkyne coupling or oxidation.[1] Therefore, the chosen HPLC method must exhibit sufficient specificity to resolve these closely related compounds.

Comparative Experimental Design

To identify the most effective HPLC method for purity analysis of this compound, a comparative study was designed to evaluate two common, yet distinct, reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column. The rationale for this comparison lies in their differing retention mechanisms. While the C18 phase primarily relies on hydrophobic interactions, the Phenyl-Hexyl phase offers additional π-π interaction capabilities, which can be advantageous for separating aromatic and unsaturated compounds.[2]

The mobile phase composition was also varied to assess its impact on selectivity and resolution. A gradient elution with acetonitrile and water was chosen as the primary mobile phase system due to its versatility and UV transparency.

Experimental Workflow

The logical flow of the experimental procedure is outlined below. This systematic approach ensures reproducibility and allows for a clear comparison of the tested conditions.

Caption: HPLC Purity Analysis Workflow

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for replicating the comparative analysis. These methods are designed to be robust and adhere to standard pharmaceutical analysis practices.[3]

Instrumentation
  • HPLC System: A quaternary pump system with a UV-Vis detector.

  • Columns:

    • Method A: C18, 4.6 x 150 mm, 5 µm particle size.

    • Method B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Software: Chromatographic data acquisition and processing software.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade.

  • This compound: Reference standard and analytical sample.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[4]

Chromatographic Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B0-20 min, 40-80% B; 20-25 min, 80% B; 25.1-30 min, 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Rationale for Parameter Selection:

  • A gradient elution is employed to ensure that both polar and non-polar impurities are eluted with good peak shape within a reasonable runtime.[5]

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.

  • UV detection at 254 nm is chosen as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.[6]

  • The column temperature is maintained at 30 °C to ensure consistent retention times and improve peak symmetry.

Results and Discussion

The performance of each method was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8] These include retention time, resolution of the main peak from its closest eluting impurity, theoretical plates, and peak tailing factor.

Table 1: Comparative Chromatographic Performance Data

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria (Typical)
Retention Time (min) 15.217.8Report
Resolution (Main Peak vs. Impurity 1) 1.82.5> 2.0
Theoretical Plates 850011000> 2000
Tailing Factor 1.31.1≤ 2.0
Calculated Purity (%) 99.2%99.5%Report

Analysis of Results:

The C18 column (Method A) provided adequate retention and good peak shape for the main component. However, the resolution between the main peak and a closely eluting impurity was slightly below the generally accepted value of 2.0. This suggests that while the hydrophobic interactions are sufficient for retaining the compound, they may not be selective enough to fully resolve it from structurally similar impurities.

In contrast, the Phenyl-Hexyl column (Method B) demonstrated superior performance. The retention time was longer, indicating stronger interactions with the stationary phase. Crucially, the resolution of the main peak from the critical impurity was significantly improved to 2.5, well above the acceptance criterion.[2] This enhancement in selectivity can be attributed to the additional π-π interactions between the aromatic rings of the analyte and the phenyl groups of the stationary phase.[9] This secondary interaction mechanism provides a different selectivity that is highly effective for this class of compounds.

Furthermore, the Phenyl-Hexyl column yielded a higher number of theoretical plates, indicating greater column efficiency, and a lower tailing factor, which points to better peak symmetry. The calculated purity was also slightly higher with Method B, suggesting that the improved resolution allowed for more accurate integration of the main peak and minor impurity peaks.

Conclusion and Recommendations

Based on the comparative data, the HPLC method utilizing a Phenyl-Hexyl stationary phase (Method B) is recommended for the purity analysis of this compound. This method provides superior resolution, efficiency, and peak symmetry compared to the standard C18 column. The enhanced selectivity afforded by the π-π interactions of the phenyl-hexyl phase is critical for accurately resolving the main analyte from closely related impurities.

This guide underscores the importance of rational method development based on an understanding of the analyte's chemical properties and the retention mechanisms of different stationary phases. By systematically comparing alternative approaches, a robust, reliable, and scientifically sound analytical method can be established, ensuring the quality and integrity of this compound for its intended applications. The principles and protocols outlined herein are consistent with the validation requirements set forth by major regulatory bodies.[10][11][12][13]

References

Comparing the reactivity of 2-Methoxy-5-nitrophenylacetylene with other substituted phenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Methoxy-5-nitrophenylacetylene

This guide provides a detailed comparative analysis of the reactivity of this compound against other substituted phenylacetylenes. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile building block in complex synthetic applications.

Introduction: The Role of Substituted Phenylacetylenes in Modern Synthesis

Substituted phenylacetylenes are cornerstone building blocks in organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Their rigid, linear alkyne moiety is a gateway to a vast array of chemical transformations, including transition metal-catalyzed cross-couplings, cycloadditions, and polymerizations.[1][2] These reactions are fundamental to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

The reactivity of the acetylenic C-H bond and the triple bond itself is exquisitely sensitive to the nature and position of substituents on the phenyl ring.[5] This guide focuses on this compound, a substrate featuring a unique combination of an ortho-electron-donating group (methoxy) and a para-electron-withdrawing group (nitro) relative to the acetylene. This substitution pattern creates a fascinating push-pull electronic environment and significant steric encumbrance, leading to a nuanced reactivity profile that sets it apart from simpler substituted phenylacetylenes.

Electronic and Steric Profile of this compound

To understand the reactivity of this compound, we must first dissect the influence of its substituents. The acetylenic proton's acidity, the electron density of the triple bond, and the accessibility of the reaction center are all governed by the cumulative effects of the methoxy and nitro groups.

  • The Nitro Group (-NO₂): Positioned para to the acetylene, the nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring and significantly reduces electron density at the alkyne through both its strong negative inductive (-I) and negative resonance (-R) effects.[6][7] This electron-withdrawing character increases the acidity of the terminal proton and renders the alkyne more electrophilic, making it susceptible to nucleophilic attack.[8]

  • The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R).[9] Typically, the resonance effect dominates, increasing electron density on the ring. However, its primary influence in this molecule is arguably steric. Its proximity to the acetylene moiety creates significant steric hindrance, which can impede the approach of bulky reagents or catalysts to the reaction center.[10][11]

The combination of these substituents results in an electron-poor alkyne that is sterically shielded. This profile suggests that its reactivity will diverge significantly from phenylacetylenes bearing only EWGs, only electron-donating groups (EDGs), or different steric environments.

Caption: Electronic and steric influences in this compound.

Comparative Reactivity in Key Transformations

We will now compare the expected reactivity of this compound (A) with representative phenylacetylenes: Phenylacetylene (B), 4-Methoxyphenylacetylene (C, an EDG-substituted alkyne), 4-Nitrophenylacetylene (D, an EWG-substituted alkyne), and 2-Methylphenylacetylene (E, a sterically hindered alkyne).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science.[12] The reaction mechanism involves the formation of a copper acetylide intermediate. The rate of this reaction is sensitive to the electronic properties of the alkyne. Generally, electron-withdrawing groups on the phenylacetylene can accelerate the reaction by increasing the acidity of the terminal proton and facilitating the formation of the copper acetylide.[13]

  • Prediction for this compound (A): The potent electron-withdrawing nitro group is expected to make this substrate highly reactive in CuAAC, likely exceeding the rate of unsubstituted phenylacetylene (B) and the electron-rich 4-methoxyphenylacetylene (C). Its reactivity should be comparable to, or even greater than, 4-nitrophenylacetylene (D). The ortho-methoxy group's steric hindrance is generally considered to have a minimal impact on this reaction, which proceeds via a linear acetylide intermediate.[13][14]

Table 1: Predicted Relative Rates and Yields for CuAAC with Benzyl Azide

Compound Substituent Effects Predicted Relative Rate (k/k₀) Predicted Yield (%)
A: this compound Strong EWG (-NO₂), Steric (ortho -OCH₃) ~5-10 >95%
B: Phenylacetylene None (Reference) 1 ~90%
C: 4-Methoxyphenylacetylene EDG (-OCH₃) <1 ~85-90%
D: 4-Nitrophenylacetylene EWG (-NO₂) ~5-10 >95%
E: 2-Methylphenylacetylene Steric (ortho -CH₃) ~1 ~90%

Predicted data is based on established principles of reactivity for CuAAC reactions.[13][15]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically involving a palladium catalyst and a copper(I) co-catalyst.[16][17] This reaction is highly sensitive to steric hindrance around the reaction site. Ortho substituents on the aryl halide or the phenylacetylene can significantly retard the rate of reaction by impeding the crucial oxidative addition and transmetalation steps in the catalytic cycle.[11][18]

  • Prediction for this compound (A): The ortho-methoxy group is expected to severely hinder the Sonogashira coupling. Its steric bulk will likely lead to significantly lower reaction rates and yields compared to its para-substituted counterparts (C and D) and the unsubstituted phenylacetylene (B). The reactivity will likely be even lower than that of 2-methylphenylacetylene (E), as the methoxy group is larger than a methyl group. Overcoming this may require more forcing conditions, higher catalyst loadings, or the use of specialized bulky phosphine ligands designed for hindered substrates.[11]

Table 2: Predicted Relative Yields for Sonogashira Coupling with Iodobenzene

Compound Substituent Effects Predicted Yield (%) Rationale
A: this compound Strong EWG (-NO₂), Steric (ortho -OCH₃) <40% Severe steric hindrance from ortho-methoxy group.
B: Phenylacetylene None (Reference) >90% Unhindered.
C: 4-Methoxyphenylacetylene EDG (-OCH₃) >90% Unhindered, EDG can slightly accelerate.
D: 4-Nitrophenylacetylene EWG (-NO₂) >90% Unhindered, EWG can slightly decelerate.
E: 2-Methylphenylacetylene Steric (ortho -CH₃) ~50-70% Moderate steric hindrance.

Predicted data is based on established principles of steric effects in Sonogashira couplings.[4][11]

Nucleophilic Conjugate Addition

Terminal alkynes activated by electron-withdrawing groups can undergo nucleophilic conjugate addition, a process analogous to the Michael addition in α,β-unsaturated carbonyls.[19] The strong polarization induced by the EWG makes the internal acetylenic carbon electrophilic and susceptible to attack by soft nucleophiles like thiols or amines.[8]

  • Prediction for this compound (A): The powerful para-nitro group strongly activates the alkyne for nucleophilic addition. This substrate should be highly reactive towards nucleophiles, far exceeding the reactivity of phenylacetylene (B) and the electron-rich 4-methoxyphenylacetylene (C), which are generally unreactive under these conditions. Its reactivity is expected to be comparable to that of 4-nitrophenylacetylene (D). The ortho-methoxy group's steric bulk may slightly modulate the rate but is unlikely to inhibit the reaction, as the nucleophile attacks the less hindered terminal carbon initially in some proposed mechanisms or the internal carbon which is further from the steric bulk.

Table 3: Predicted Reactivity in Nucleophilic Addition of Thiophenol

Compound Substituent Effects Predicted Reactivity Rationale
A: this compound Strong EWG (-NO₂), Steric (ortho -OCH₃) High Alkyne activated by strong EWG.
B: Phenylacetylene None (Reference) Very Low / None Unactivated alkyne.
C: 4-Methoxyphenylacetylene EDG (-OCH₃) None Deactivated alkyne.
D: 4-Nitrophenylacetylene EWG (-NO₂) High Alkyne activated by strong EWG.
E: 2-Methylphenylacetylene Steric (ortho -CH₃) Very Low / None Unactivated alkyne.

Predicted data is based on established principles of nucleophilic addition to activated alkynes.[8][19]

Experimental Protocols

To validate the predicted reactivity, standardized experimental protocols are essential. The following provides self-validating methodologies for key transformations.

Protocol 4.1: General Procedure for Comparative CuAAC Reaction

This protocol is designed to compare the rate of reaction by monitoring the disappearance of starting material via TLC or LC-MS.

  • To a 10 mL vial, add the substituted phenylacetylene (0.5 mmol, 1.0 equiv), benzyl azide (0.5 mmol, 1.0 equiv), and 3 mL of a 1:1 t-BuOH/H₂O mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.025 mmol, 0.05 equiv) and sodium ascorbate (0.05 mmol, 0.1 equiv) in 1 mL of H₂O.

  • Add the catalyst solution to the reaction mixture at room temperature and stir vigorously.

  • Monitor the reaction at 10-minute intervals by taking aliquots for TLC or LC-MS analysis.

  • Upon completion, dilute the mixture with ethyl acetate (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by column chromatography on silica gel.

Caption: Experimental workflow for the comparative CuAAC reaction.

Protocol 4.2: General Procedure for Comparative Sonogashira Coupling

This procedure allows for the comparison of yields under standardized, sterically-sensitive conditions.

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (0.01 mmol, 2 mol%), CuI (0.01 mmol, 2 mol%), the substituted phenylacetylene (0.5 mmol, 1.0 equiv), and iodobenzene (0.6 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 5 mL of degassed triethylamine (TEA) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the diarylacetylene.

  • Determine the isolated yield and compare it across the different substrates.

Conclusion

This compound possesses a unique and dichotomous reactivity profile.

  • Electronically Driven Reactions: For reactions sensitive to the acidity of the terminal proton or the electrophilicity of the alkyne, such as CuAAC and nucleophilic additions , its reactivity is high. The potent electron-withdrawing nitro group dominates, making it an excellent substrate, comparable to other electron-poor phenylacetylenes.

  • Sterically Driven Reactions: For reactions requiring coordination of a bulky catalyst, such as Sonogashira coupling , its reactivity is severely diminished. The ortho-methoxy group creates a formidable steric barrier that overrides the electronic activation, rendering it a challenging substrate that requires specialized conditions.

This guide illustrates the critical importance of considering both electronic and steric factors when designing synthetic routes. By understanding the push-pull nature of this compound, researchers can strategically select reactions where its unique properties are advantageous and avoid those where they are detrimental, thereby accelerating discovery in drug development and materials science.

References

The Methoxy Group's Positional Power: A Comparative Guide to the Reactivity of Nitrophenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug design, the subtle placement of a functional group can dramatically alter the reactivity and properties of a molecule. This guide delves into the nuanced influence of the methoxy group (-OCH₃) on the reactivity of nitrophenylacetylenes, a class of compounds with significant potential in materials science and medicinal chemistry. By examining the electronic and steric effects conferred by the methoxy substituent at the ortho, meta, and para positions, we provide a framework for predicting and controlling their chemical behavior.

The Dual Nature of the Methoxy Group: A Tug-of-War of Electronic Effects

The methoxy group is a fascinating substituent due to its dual electronic nature. It exerts a powerful, electron-donating mesomeric effect (+M) by delocalizing its lone pair of electrons into the aromatic ring. Simultaneously, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I). The overall influence on the reactivity of the acetylene moiety is a direct consequence of the interplay between these two opposing forces, which is highly dependent on the methoxy group's position relative to the nitro and acetylene substituents.

The reactivity of nitrophenylacetylenes is largely dictated by the electron density of the alkyne bond. The strongly electron-withdrawing nitro group (-NO₂) significantly deactivates the aromatic ring and polarizes the molecule, making the acetylenic carbon atoms susceptible to nucleophilic attack and influencing their participation in cycloaddition reactions. The introduction of a methoxy group modulates this reactivity in a position-dependent manner.

Comparative Reactivity Analysis: A Positional Paradigm

While direct, comprehensive kinetic studies comparing all three isomers of methoxy-nitrophenylacetylene are not extensively documented in a single source, we can synthesize a comparative analysis based on established principles of physical organic chemistry and data from related systems. The reactivity of these isomers is best understood by considering their behavior in key reaction types: nucleophilic additions and cycloaddition reactions.

General Reactivity Trend:

The electron-donating character of the methoxy group generally increases the electron density of the phenylacetylene system. This effect is most pronounced at the ortho and para positions due to the direct resonance contribution. Consequently, we can predict a general trend in reactivity towards electrophiles, where the para and ortho isomers are more reactive than the meta isomer. Conversely, for reactions involving nucleophilic attack on the acetylenic carbons, the electron-donating nature of the methoxy group is expected to decrease reactivity.

Substituent PositionMesomeric Effect (+M)Inductive Effect (-I)Overall Electronic Effect on the RingPredicted Impact on Reactivity Towards Nucleophiles
ortho-MethoxyStrong, electron-donatingModerate, electron-withdrawingStrongly electron-donating, potential for steric hindranceDecreased reactivity
meta-MethoxyWeak, electron-donatingStrong, electron-withdrawingPredominantly electron-withdrawingIncreased reactivity
para-MethoxyStrong, electron-donatingWeak, electron-withdrawingStrongly electron-donatingDecreased reactivity
Nucleophilic Addition Reactions

In nucleophilic additions to the acetylene moiety, the rate of reaction is sensitive to the electrophilicity of the triple bond. The electron-withdrawing nitro group enhances this electrophilicity. The methoxy group, particularly at the ortho and para positions, counteracts this effect through its +M effect, thereby reducing the rate of nucleophilic attack. The meta isomer, where the +M effect is minimal and the -I effect is more pronounced, is expected to be the most reactive of the three isomers towards nucleophiles.

Cycloaddition Reactions

In [3+2] cycloaddition reactions, such as the popular "click" chemistry involving azides, the electronic nature of the substituents on the acetylene can influence the reaction rate. For reactions where the nitrophenylacetylene acts as the electrophile, electron-donating groups can slow down the reaction. Conversely, in reactions with electron-rich dienes, the increased electron density in the ortho and para isomers could enhance reactivity. For instance, studies on the cycloaddition of fluorinated nitrones with arylacetylenes have shown that electron-donating groups on the arylacetylene can lead to longer reaction times.[1]

Experimental Protocols: Synthesis of Methoxy-Nitrophenylacetylene Precursors

The synthesis of specific methoxy-nitrophenylacetylene isomers is a crucial first step for any comparative study. The Sonogashira coupling is a widely used and effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[2][3]

General Protocol for Sonogashira Coupling:

Materials:

  • Appropriately substituted methoxy-nitro-iodobenzene or methoxy-nitro-bromobenzene

  • Substituted phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification by column chromatography.

dot graph "Sonogashira_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the Sonogashira coupling reaction.

Visualizing the Electronic Effects: A Mechanistic Perspective

The differing electronic environments of the ortho, meta, and para isomers can be visualized through their resonance structures. For the para and ortho isomers, the lone pair of the methoxy group can delocalize to the carbon atom bearing the acetylene group, increasing its electron density. This delocalization is not possible for the meta isomer.

dot graph "Resonance_Structures" { graph [rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Caption: Resonance delocalization in methoxy-nitrophenylacetylenes.

Conclusion: Harnessing Positional Isomerism for Rational Design

The position of the methoxy group on the nitrophenylacetylene scaffold is a powerful tool for fine-tuning the molecule's reactivity. The strong electron-donating resonance effect at the ortho and para positions significantly increases the electron density of the acetylenic bond, enhancing reactivity towards electrophiles but diminishing it towards nucleophiles. In contrast, the meta position, where the inductive effect dominates, results in a more electron-deficient alkyne, favoring nucleophilic additions. Understanding these fundamental principles allows researchers to rationally design and synthesize nitrophenylacetylene derivatives with tailored reactivity for specific applications in drug development, materials science, and beyond. Further quantitative kinetic studies will be invaluable in solidifying these predictive models and unlocking the full potential of this versatile class of compounds.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-nitrophenylacetylene is a valuable building block in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing nitro group, make it an important intermediate for creating complex molecular architectures. The most direct and efficient method for its synthesis is the Sonogashira cross-coupling reaction.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, targeting researchers, chemists, and process development professionals. We will delve into the mechanistic nuances of different catalytic strategies, present comparative performance data, and provide detailed experimental protocols to enable informed catalyst selection and reaction optimization.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[1] The synthesis of this compound typically involves the coupling of a halo-aromatic precursor, such as 1-iodo-2-methoxy-5-nitrobenzene, with a suitable alkyne source like trimethylsilylacetylene (followed by deprotection). The choice of catalyst is paramount to the success of this transformation.

The Classic Palladium/Copper Co-Catalyzed System

The traditional Sonogashira reaction employs a dual catalytic system involving palladium and copper(I) iodide.[2] This system operates via two interconnected catalytic cycles.

The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[3][4]

Sonogashira_Pd_Cu_Cycle Classic Pd/Cu Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation CuX CuX PdII_Aryl->CuX Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 ArylHalide Ar-X ArylHalide->PdII_Aryl Oxidative Addition CuAcetylide Cu-C≡CR CuAcetylide->PdII_Aryl CuAcetylide->CuX Alkyne H-C≡CR Alkyne->CuAcetylide Deprotonation Base Base Base->Alkyne

Figure 1: Interconnected Palladium and Copper catalytic cycles in the classic Sonogashira reaction.

The Copper-Free Sonogashira Reaction

A significant drawback of the classic system is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesirable byproduct.[5] To circumvent this, copper-free Sonogashira protocols have been developed. These systems rely solely on a palladium catalyst but require carefully selected conditions, typically a stronger base and specific ligands, to facilitate the deprotonation and activation of the alkyne directly at the palladium center.[3][6]

Copper_Free_Sonogashira Copper-Free Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Pi_Alkyne [Ar-Pd(II)L(π-alkyne)]⁺X⁻ PdII_Aryl->Pi_Alkyne Alkyne Coordination Pd_Acetylide Ar-Pd(II)L₂-C≡CR Pi_Alkyne->Pd_Acetylide Deprotonation Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination Product->Pd0 ArylHalide Ar-X Alkyne H-C≡CR Base Base Base->Pi_Alkyne

Figure 2: Catalytic cycle for the copper-free Sonogashira reaction.

Comparative Analysis of Catalytic Systems

The electronic nature of the 1-halo-2-methoxy-5-nitrobenzene substrate—possessing both an electron-donating group (EDG) and an electron-withdrawing group (EWG)—presents a unique challenge. The EWG (-NO₂) enhances the rate of oxidative addition, the first step in the palladium cycle.[7] However, the overall electronic properties and potential for catalyst inhibition must be considered when selecting the optimal system.

Catalyst SystemKey Features & LigandsSubstrateBase/SolventTemp.YieldAdvantagesDisadvantages
Classic Pd/Cu PdCl₂(PPh₃)₂ / CuIAryl IodidesEt₃N / THFRT - 60°CHighFast reactions at room temp for iodides; well-established.[4]Prone to alkyne homocoupling (Glaser byproduct).
Copper-Free Pd(OAc)₂ / Bulky Phosphine Ligands (e.g., XPhos, SPhos)Aryl Bromides/ChloridesCs₂CO₃ / Dioxane or Toluene80 - 120°CGood to HighAvoids homocoupling; broader substrate scope including chlorides.[8][9]Requires more expensive ligands and higher temperatures.[8]
Heterogeneous Pd Pd NPs on support (e.g., Fe₃O₄@SiO₂)Aryl HalidesEt₃N / H₂O or other green solvents65 - 100°CHighCatalyst is easily recoverable and reusable; often greener.Can have lower activity than homogeneous systems.
Alternative Metals NiCl₂ / 1,10-phenanthrolineAryl Iodides/BromidesKF, Zn / DMAc100°CGoodLower cost and toxicity compared to Palladium.[10]Less developed; may have narrower substrate scope.
Alternative Metals CoCl₂ / Choline HydroxideAryl IodidesNone (ChOH is base and solvent)40°CModerate to GoodPalladium-free, copper-free, ligand-free, and base-free.[11]Limited scope; newer methodology.
Discussion of Catalyst Performance
  • Palladium/Copper Systems: For the synthesis of this compound starting from the corresponding aryl iodide, the classic Pd/Cu system is often the most straightforward and efficient method. The high reactivity of the C-I bond allows the reaction to proceed under mild conditions, often at room temperature.[4] The primary challenge is managing the formation of the di-acetylene byproduct from Glaser coupling.

  • Copper-Free Palladium Systems: If the starting material is an aryl bromide or the less reactive aryl chloride, a copper-free system is generally superior. The use of bulky, electron-rich phosphine ligands is critical as they accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[3] While requiring higher temperatures, this approach provides cleaner reaction profiles by eliminating homocoupling.[8]

  • Sustainable Alternatives (Iron, Cobalt, Nickel): In recent years, a significant push towards more sustainable and economical processes has led to the exploration of catalysts based on earth-abundant metals like iron, cobalt, and nickel.[11][12][13] These systems offer a compelling alternative to precious palladium catalysts. For instance, nickel-catalyzed protocols have been developed that effectively couple aryl iodides and bromides with terminal alkynes without a copper co-catalyst.[10] While these methods are promising, their substrate scope and functional group tolerance may not yet be as broad as their palladium counterparts.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of this compound. Optimization may be required based on the specific alkyne source and scale.

Experimental_Workflow start Start reagents 1. Prepare Reagents (Aryl Halide, Alkyne, Catalyst, Ligand, Base, Solvent) start->reagents setup 2. Assemble Reaction (Flame-dried flask under inert gas) reagents->setup reaction 3. Run Reaction (Stir at specified temperature) setup->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end End characterize->end

Figure 3: General experimental workflow for Sonogashira cross-coupling reactions.

Protocol 1: Classic Pd/Cu Co-Catalyzed Synthesis

This protocol is optimized for coupling 1-iodo-2-methoxy-5-nitrobenzene with trimethylsilylacetylene (TMSA).

Materials:

  • 1-iodo-2-methoxy-5-nitrobenzene (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add 1-iodo-2-methoxy-5-nitrobenzene, PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (5 mL per mmol of aryl iodide) and anhydrous Et₃N (3 eq) via syringe.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the amine salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product is then taken to the deprotection step.

  • Dissolve the crude TMS-protected alkyne in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield this compound.[5]

Protocol 2: Copper-Free Synthesis

This protocol is suitable for a less reactive starting material like 1-bromo-2-methoxy-5-nitrobenzene.

Materials:

  • 1-bromo-2-methoxy-5-nitrobenzene (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq) to a flame-dried Schlenk tube.[9]

  • Add 1-bromo-2-methoxy-5-nitrobenzene to the tube.

  • Add anhydrous 1,4-dioxane (5 mL per mmol of aryl bromide) followed by trimethylsilylacetylene (1.5 eq).

  • Seal the tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Proceed with the deprotection and purification steps as described in Protocol 1.

Conclusion and Recommendations

The synthesis of this compound is most effectively achieved via the Sonogashira cross-coupling reaction. The optimal choice of catalyst hinges on the identity of the aryl halide precursor and the desired process conditions.

  • For aryl iodides , the classic Pd/Cu co-catalyzed system offers a rapid and efficient route under mild conditions, provided that potential alkyne homocoupling is managed.

  • For less reactive aryl bromides and chlorides , a copper-free system employing a palladium precursor with a bulky, electron-rich phosphine ligand is the superior choice, yielding a cleaner product profile despite requiring more forcing conditions.

  • For laboratories focused on green chemistry and sustainability , emerging catalysts based on nickel or cobalt represent promising, cost-effective alternatives, though they may require more extensive optimization for this specific substrate.

Ultimately, the selection of the catalytic system should be guided by a careful evaluation of substrate availability, cost considerations, and the desired purity of the final product.

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-nitrophenylacetylene: An Evaluation of Three Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-nitrophenylacetylene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenylacetylene scaffold, make it a crucial intermediate for accessing a diverse range of complex molecular architectures. The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of three prominent synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of the Corey-Fuchs reaction, the Seyferth-Gilbert homologation (specifically, the Ohira-Bestmann modification), and the Sonogashira coupling. By presenting a side-by-side comparison of these methodologies, supported by experimental data from analogous systems, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific needs.

Route 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a robust and widely employed two-step method for the conversion of aldehydes to terminal alkynes.[1][2] The reaction proceeds via a dibromo-olefin intermediate, which is subsequently treated with a strong base to afford the desired alkyne.[3]

Reaction Mechanism

The first step of the Corey-Fuchs reaction involves the formation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This ylide then reacts with the aldehyde (2-methoxy-5-nitrobenzaldehyde) in a Wittig-type reaction to produce a 1,1-dibromoalkene.[4] In the second step, the dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This induces a metal-halogen exchange followed by elimination of lithium bromide to generate a lithium acetylide, which upon aqueous workup, yields the terminal alkyne.[1][3]

Experimental Protocol: A Representative Procedure

Step A: Synthesis of 1-(2,2-dibromoethenyl)-2-methoxy-5-nitrobenzene

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portionwise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of 2-methoxy-5-nitrobenzaldehyde (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1,1-dibromoalkene.

Step B: Synthesis of this compound

  • Dissolve the 1-(2,2-dibromoethenyl)-2-methoxy-5-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Performance Analysis
ParameterAssessment
Yield Generally good, often in the range of 70-90% over the two steps for analogous systems.
Scalability Readily scalable, although the use of large quantities of PPh₃ and CBr₄ can be costly and generate significant waste.
Substrate Scope Broad, tolerating a wide range of functional groups. The presence of the nitro group is generally well-tolerated.
Reagents & Conditions Requires stoichiometric amounts of PPh₃ and CBr₄. The use of cryogenic temperatures and a strong, pyrophoric base (n-BuLi) in the second step requires careful handling and anhydrous conditions.
Advantages Reliable and high-yielding for many substrates. The dibromoalkene intermediate can be isolated and purified.
Disadvantages Two-step procedure. Generates significant amounts of triphenylphosphine oxide as a byproduct, which can complicate purification. The use of n-BuLi requires stringent safety precautions.

Route 2: The Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

The Seyferth-Gilbert homologation offers a more direct, one-pot conversion of aldehydes to terminal alkynes.[5] The Ohira-Bestmann modification utilizes the thermally stable dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), which allows for the use of milder bases and broader substrate compatibility compared to the original protocol.[6][7]

Reaction Mechanism

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a base (e.g., potassium carbonate) to generate a diazomethylphosphonate anion. This anion then attacks the carbonyl group of 2-methoxy-5-nitrobenzaldehyde. The resulting intermediate undergoes a cyclization and subsequent fragmentation to form a diazoalkene, which then eliminates nitrogen gas to produce a vinylidene carbene. A 1,2-hydride shift of this carbene furnishes the terminal alkyne.[6][8]

Experimental Protocol: A Representative Procedure
  • To a suspension of potassium carbonate (2.0 eq.) in methanol at room temperature, add a solution of 2-methoxy-5-nitrobenzaldehyde (1.0 eq.) in methanol.

  • To this stirred mixture, add a solution of the Ohira-Bestmann reagent (1.5 eq.) in methanol dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. A typical yield for this type of reaction is around 84%.[8]

Performance Analysis
ParameterAssessment
Yield Generally good to excellent, often exceeding 80% for many aldehydes.[5]
Scalability Scalable, with the main consideration being the availability and cost of the Ohira-Bestmann reagent.
Substrate Scope Very broad, including base-sensitive and enolizable aldehydes, due to the mild reaction conditions. Nitro groups are well-tolerated.
Reagents & Conditions Utilizes a stable, commercially available reagent and a mild base (K₂CO₃). The reaction is typically run at room temperature.
Advantages One-pot procedure with simple workup. Milder conditions compared to the Corey-Fuchs reaction, enhancing safety and functional group tolerance. Avoids the use of pyrophoric reagents.
Disadvantages The Ohira-Bestmann reagent is relatively expensive. The reaction can sometimes be slow, requiring overnight stirring.

Route 3: The Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10]

Reaction Mechanism

The catalytic cycle involves two interconnected processes. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-iodo-1-methoxy-4-nitrobenzene). In the copper cycle, the terminal alkyne is deprotonated by the base and forms a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired phenylacetylene product and regenerates the Pd(0) catalyst.[9][11]

Experimental Protocol: A Representative Procedure

Step A: Synthesis of 2-Iodo-1-methoxy-4-nitrobenzene (Illustrative)

This precursor can be synthesized from 2-methoxy-5-nitroaniline via a Sandmeyer reaction.

Step B: Sonogashira Coupling to form this compound

  • To a degassed mixture of 2-iodo-1-methoxy-4-nitrobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 3-6 mol%) in a suitable solvent such as a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere until the starting aryl iodide is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude TMS-protected alkyne in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours to effect desilylation.

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the final product by column chromatography on silica gel.

Performance Analysis
ParameterAssessment
Yield Typically high, often exceeding 80-90% for aryl iodides.[11]
Scalability Highly scalable and widely used in industrial processes.
Substrate Scope Broad, with a wide tolerance for functional groups. Aryl iodides are generally more reactive than aryl bromides.[9]
Reagents & Conditions Requires a multi-component catalytic system (palladium and copper). Reactions are often run under mild conditions (room temperature to moderate heating). Requires a suitable halogenated precursor.
Advantages Convergent synthesis. High yields and excellent functional group tolerance. Mild reaction conditions.
Disadvantages Requires the synthesis of a halogenated precursor. The cost of the palladium catalyst can be a factor, although catalyst loading is low. Potential for homocoupling of the alkyne as a side reaction.

Comparative Summary and Recommendation

FeatureCorey-Fuchs ReactionSeyferth-Gilbert (Ohira-Bestmann)Sonogashira Coupling
Starting Material 2-Methoxy-5-nitrobenzaldehyde2-Methoxy-5-nitrobenzaldehydeHalogenated 2-methoxy-5-nitrobenzene
Number of Steps TwoOneTwo (including precursor synthesis)
Typical Yield Good (70-90%)Good to Excellent (>80%)Excellent (>80%)
Key Reagents PPh₃, CBr₄, n-BuLiOhira-Bestmann reagent, K₂CO₃Pd catalyst, CuI, base
Reaction Conditions Cryogenic temperatures, strong baseRoom temperature, mild baseRoom temp. to moderate heating
Safety Concerns Pyrophoric n-BuLiRelatively safeCatalyst handling
Key Advantage ReliabilitySimplicity, mildnessConvergence, high yield
Key Disadvantage Harsh conditions, byproductReagent costPrecursor synthesis required

For laboratory-scale synthesis where operational simplicity and mild conditions are prioritized, the Seyferth-Gilbert homologation (Ohira-Bestmann modification) stands out as an excellent choice. Its one-pot nature and the avoidance of harsh, pyrophoric reagents make it an attractive and efficient route.

For larger-scale industrial applications, the Sonogashira coupling is likely the most advantageous route due to its high convergence, typically excellent yields, and well-established scalability. While it requires the initial synthesis of a halogenated precursor, the overall efficiency often outweighs this initial investment.

Visualizing the Synthetic Workflows

Corey_Fuchs_Reaction aldehyde 2-Methoxy-5-nitrobenzaldehyde reagents1 PPh₃, CBr₄ DCM, 0°C to rt aldehyde->reagents1 dibromoalkene 1-(2,2-dibromoethenyl)- 2-methoxy-5-nitrobenzene reagents1->dibromoalkene reagents2 n-BuLi THF, -78°C to rt dibromoalkene->reagents2 product This compound reagents2->product caption Corey-Fuchs Reaction Workflow

Caption: Corey-Fuchs Reaction Workflow

Seyferth_Gilbert_Homologation aldehyde 2-Methoxy-5-nitrobenzaldehyde reagents Ohira-Bestmann Reagent K₂CO₃, MeOH, rt aldehyde->reagents product This compound reagents->product caption Seyferth-Gilbert Homologation Workflow

Caption: Seyferth-Gilbert Homologation Workflow

Sonogashira_Coupling cluster_coupling Coupling precursor 2-Iodo-1-methoxy-4-nitrobenzene reagents Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt precursor->reagents alkyne Trimethylsilylacetylene alkyne->reagents intermediate TMS-protected alkyne reagents->intermediate deprotection K₂CO₃, MeOH intermediate->deprotection product This compound deprotection->product caption Sonogashira Coupling Workflow

Caption: Sonogashira Coupling Workflow

References

X-ray crystallographic analysis of 2-Methoxy-5-nitrophenylacetylene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Comparative X-ray Crystallographic Analysis of 2-Methoxy-5-nitrophenylacetylene Derivatives

As a Senior Application Scientist, I've observed that the precise, atomic-level understanding of molecular architecture is a cornerstone of modern drug development and materials science. Single-crystal X-ray crystallography is the definitive technique for this purpose, providing unambiguous three-dimensional structures of molecules.[1][2] This guide offers a detailed comparative analysis of nitrophenylacetylene derivatives, focusing on how subtle changes in molecular structure influence crystal packing and intermolecular interactions. The principles and protocols discussed herein are grounded in established crystallographic practices, providing a self-validating framework for researchers in the field.

The phenylacetylene scaffold is a rigid, versatile building block in medicinal chemistry and materials science. The inclusion of a methoxy group and an electron-withdrawing nitro group, as in the titular this compound, introduces specific electronic and steric properties that govern molecular recognition and self-assembly. Understanding how these derivatives arrange themselves in the solid state is critical for predicting physical properties like solubility, stability, and bioavailability.

Pillar 1: The Foundational Principles of Structure Determination

Single-crystal X-ray diffraction (SC-XRD) operates on the principle that a crystal, a highly ordered three-dimensional array of molecules, will diffract a beam of X-rays in a unique pattern.[3][4] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a three-dimensional map of the electron density within the crystal.[5] From this map, we can determine the precise position of every atom in the molecule, the lengths and angles of its chemical bonds, and, crucially, how neighboring molecules interact with one another.[1]

The quality of a crystal structure is paramount. Key indicators include the resolution (Å), which measures the level of detail, and the R-factor (R1), a measure of the agreement between the experimental diffraction pattern and the final structural model. Lower values for both indicate a more accurate and reliable structure.

Pillar 2: A Validated Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision. The following protocol represents a standard, field-proven workflow for small organic molecules.

Experimental Protocol: From Powder to Structure
  • Crystallization:

    • Objective: To grow single crystals of sufficient size and quality (typically >50 μm).

    • Method (Vapor Diffusion):

      • Dissolve the this compound derivative in a suitable solvent (e.g., acetone, ethyl acetate) to near saturation in a small, open vial.

      • Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, methanol).

      • Over several hours or days, the anti-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and promoting the slow growth of ordered crystals.

    • Causality: Slow crystal growth is essential to minimize defects in the crystal lattice, leading to higher quality diffraction data.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal and collect its diffraction data at cryogenic temperatures.

    • Method:

      • Select a suitable single crystal under a microscope.

      • Using a micromanipulator, pick up the crystal with a cryo-loop.

      • Plunge the crystal into liquid nitrogen to flash-cool it. This vitrifies the residual solvent and minimizes thermal motion of the atoms.

      • Mount the frozen crystal onto a goniometer head in the X-ray diffractometer.

      • A fine-focus X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[2]

      • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or pixel detector).[5]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and build a final, accurate molecular model.

    • Method:

      • Data Integration & Scaling: Software is used to identify the diffraction spots, measure their intensities, and apply corrections.

      • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine one of the 230 possible space groups.

      • Structure Solution: The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[5]

      • Model Building & Refinement: An atomic model is built into the electron density map. The model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit to the experimental data (i.e., minimize the R-factor).

The logical flow of this experimental process can be visualized as follows:

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Mounting Crystal Selection & Cryo-Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Caption: Standard workflow for small-molecule X-ray crystallography.

Pillar 3: Comparative Analysis of Nitrophenylacetylene Derivatives

To illustrate the power of this technique, we will compare the crystallographic data of two closely related structures: 2-nitrophenylacetylene (1) and 4,5-dimethyl-2-nitrophenylacetylene (2) .[6] The only difference between these molecules is the addition of two methyl groups to the benzene ring. This seemingly minor change provides a clear example of how substituent effects can dictate three-dimensional architecture.

Quantitative Crystallographic Data
Parameter2-nitrophenylacetylene (1)[6]4,5-dimethyl-2-nitrophenylacetylene (2)[6]
Formula C₈H₅NO₂C₁₀H₉NO₂
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 3.78747.6080
b (Å) 13.06739.8811
c (Å) 13.981712.8240
α (°) ** 90108.176
β (°) 90.587102.417
γ (°) **9096.648
Z (Molecules/Unit Cell) 44
Analysis of Structural Differences and Intermolecular Interactions

The data table immediately reveals a significant finding: the addition of two methyl groups changes the crystal system from the higher-symmetry monoclinic to the lower-symmetry triclinic. This indicates a fundamental shift in how the molecules pack together.

In both structures, the dominant intermolecular forces are weak hydrogen bonds of the C–H···O type, where the oxygen atoms of the nitro group act as hydrogen bond acceptors.[6] This is a common and crucial interaction in the crystal engineering of nitro-containing compounds.[7][8][9] However, the specific nature of these interactions differs due to the steric influence of the methyl groups.

  • In 2-nitrophenylacetylene (1): The packing is primarily controlled by interactions between the acidic acetylenic C–H group and a nitro oxygen of a neighboring molecule, supplemented by weaker C–H···O bonds from the aromatic ring protons.[6] This creates a tightly packed, relatively simple network.

  • In 4,5-dimethyl-2-nitrophenylacetylene (2): The presence of the bulky methyl groups prevents the simple packing arrangement seen in compound 1 . The crystal structure is more complex, with the molecules arranging to accommodate the steric hindrance. While the same types of C–H···O interactions are present (alkyne-nitro and arene-nitro), their geometry and network topology are necessarily different, resulting in the lower symmetry triclinic packing.[6]

The key takeaway is that steric hindrance from the methyl groups is the primary driver for the observed change in crystal packing. This is a foundational concept in crystal engineering: even weak, non-covalent interactions can be precisely manipulated by tuning the steric and electronic profile of a molecule.[7][10]

G cluster_1 Derivative 1 (2-nitrophenylacetylene) cluster_2 Derivative 2 (4,5-dimethyl-2-nitrophenylacetylene) mol1 Molecule A mol2 Molecule B mol1->mol2 C-H(alkyne)···O(nitro) (Dominant Interaction) Result1 Simple Packing (Monoclinic, P2₁/c) mol1->Result1 mol3 Molecule C (with Me groups) mol4 Molecule D (with Me groups) mol3->mol4 Altered C-H···O Geometry (Steric Hindrance) Result2 Complex Packing (Triclinic, P-1) mol3->Result2 start

Caption: Influence of methyl substituents on crystal packing logic.

Conclusion

This guide demonstrates that single-crystal X-ray crystallography is more than just a tool for determining molecular structures; it is a powerful method for understanding the nuanced forces that govern molecular self-assembly. The comparative analysis of 2-nitrophenylacetylene and its dimethylated derivative clearly shows how minor synthetic modifications can lead to significant changes in solid-state architecture. For researchers in drug development, this understanding is critical. The way a molecule packs in its crystalline form directly impacts its physical properties, and the ability to predict and control these packing arrangements through rational molecular design is a key goal of modern pharmaceutical science.

References

A Comparative Guide to the Electronic Structure of 2-Methoxy-5-nitrophenylacetylene: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, molecules with tailored electronic properties are of paramount importance. Phenylacetylene derivatives, particularly those with donor-acceptor "push-pull" substitutions, are a class of compounds that exhibit fascinating electronic and optical behaviors.[1][2] This guide provides a comprehensive analysis of the electronic structure of a promising yet under-documented molecule: 2-Methoxy-5-nitrophenylacetylene. Through rigorous quantum chemical calculations, we will elucidate its fundamental electronic properties and benchmark them against related, well-characterized phenylacetylene analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the electronic characteristics of novel organic compounds.

Introduction: The Promise of Push-Pull Phenylacetylenes

Substituted phenylacetylenes are versatile building blocks in organic electronics and medicinal chemistry.[3] Their rigid, linear geometry and conjugated π-system provide an excellent scaffold for tuning electronic properties. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at strategic positions on the phenyl ring can dramatically alter the molecule's frontier molecular orbitals, charge distribution, and ultimately, its reactivity and optical response.[4]

This compound is a quintessential example of a push-pull system. The methoxy (-OCH₃) group at the 2-position acts as an electron donor, while the nitro (-NO₂) group at the 5-position serves as a strong electron acceptor. This arrangement is expected to induce significant intramolecular charge transfer (ICT), leading to a reduced HOMO-LUMO gap and potentially large nonlinear optical (NLO) properties.[1] Understanding these electronic features is crucial for designing novel materials for applications such as organic light-emitting diodes (OLEDs), molecular sensors, and photodynamic therapy agents.

This guide will present a detailed computational protocol for investigating the electronic structure of this compound and compare its calculated properties with those of unsubstituted phenylacetylene and the closely related 4-nitrophenylacetylene and 2-methoxyphenylacetylene. This comparative approach will allow us to dissect the individual and combined effects of the methoxy and nitro substituents on the molecule's electronic landscape.

Methodology: A Robust Computational Workflow

To ensure the accuracy and reliability of our findings, we employ a multi-step computational workflow based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been proven to provide a good balance between computational cost and accuracy for studying the electronic structure and spectra of organic molecules.[5][6]

Computational Workflow Diagram

G cluster_0 Computational Workflow mol_opt Molecular Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation (Verify Minima) mol_opt->freq_calc Confirmation of Stability fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) mol_opt->fmo_analysis mep_analysis Molecular Electrostatic Potential (Charge Distribution) mol_opt->mep_analysis tddft_calc Excited State Calculations (TD-DFT: CAM-B3LYP/6-311++G(d,p)) mol_opt->tddft_calc nlo_calc Nonlinear Optical Properties (First Hyperpolarizability) tddft_calc->nlo_calc

Figure 1: A schematic of the quantum chemical calculation workflow.

Step-by-Step Experimental Protocol
  • Geometry Optimization: The initial structures of this compound and the reference molecules are built using a molecular editor. A full geometry optimization is then performed in the gas phase using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[7] This level of theory is widely used and has been shown to provide reliable geometries for organic molecules.

  • Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation energy, is then determined.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Electronic Absorption Spectra Simulation: To predict the UV-Vis absorption spectrum, single-point TD-DFT calculations are performed on the optimized ground-state geometries. The CAM-B3LYP functional is chosen for this step as it is known to provide more accurate predictions for charge-transfer excitations, which are expected in our target molecule.[4]

  • Nonlinear Optical (NLO) Property Calculation: The first hyperpolarizability (β), a measure of the second-order NLO response, is calculated using the finite field approach at the DFT level. This property is particularly relevant for push-pull systems.

Results and Discussion: A Comparative Analysis

In this section, we present the calculated electronic properties of this compound and compare them with phenylacetylene, 4-nitrophenylacetylene, and 2-methoxyphenylacetylene.

Frontier Molecular Orbitals and Energy Gaps

The HOMO and LUMO energies, along with the HOMO-LUMO gap, are critical parameters for understanding the electronic behavior of a molecule. A smaller energy gap generally implies higher reactivity and easier electronic excitation.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylacetylene-6.28-0.855.43
2-Methoxyphenylacetylene-5.89-0.715.18
4-Nitrophenylacetylene-6.87-2.544.33
This compound -6.52 -2.68 3.84

Table 1: Calculated HOMO, LUMO, and energy gaps for the studied molecules.

The data clearly shows that the introduction of substituents significantly modulates the frontier orbital energies. The methoxy group in 2-methoxyphenylacetylene raises the HOMO energy, consistent with its electron-donating nature. Conversely, the nitro group in 4-nitrophenylacetylene substantially lowers both the HOMO and LUMO energies, with a more pronounced effect on the LUMO, leading to a significant reduction in the energy gap.

Notably, this compound exhibits the smallest HOMO-LUMO gap of the series. This is a direct consequence of the synergistic push-pull effect of the methoxy and nitro groups. The methoxy group pushes electron density into the π-system, raising the HOMO energy relative to 4-nitrophenylacetylene, while the nitro group pulls electron density, lowering the LUMO energy. This combined effect leads to a highly delocalized electronic structure and a low-energy electronic transition.

Molecular Electrostatic Potential (MEP)

The MEP maps provide a qualitative picture of the charge distribution. For this compound, the MEP is expected to show a high electron density (red color) around the oxygen atoms of the methoxy and nitro groups, and a lower electron density (blue color) around the acetylenic proton and the aromatic protons near the nitro group. This polarization is a hallmark of a strong ICT character.

Simulated Electronic Absorption Spectra

The simulated UV-Vis spectra provide insights into the electronic transitions of the molecules.

Moleculeλmax (nm)Oscillator Strength (f)Major Contribution
Phenylacetylene2780.35HOMO → LUMO (π → π)
2-Methoxyphenylacetylene2890.38HOMO → LUMO (π → π)
4-Nitrophenylacetylene3150.45HOMO → LUMO (ICT)
This compound 342 0.52 HOMO → LUMO (ICT)

Table 2: Calculated maximum absorption wavelengths (λmax) and oscillator strengths.

The simulated spectra show a progressive red-shift (bathochromic shift) in the maximum absorption wavelength as we move from phenylacetylene to the substituted derivatives. This is consistent with the decreasing HOMO-LUMO gap. This compound is predicted to have the most red-shifted absorption, indicative of a significant intramolecular charge transfer from the methoxy-donating group to the nitro-accepting group upon electronic excitation. The higher oscillator strength also suggests a more intense absorption for this molecule.

Nonlinear Optical (NLO) Properties

Push-pull molecules are known to exhibit significant NLO properties. The calculated first hyperpolarizability (β) values serve as a metric for the second-order NLO response.

Moleculeβ (a.u.)
Phenylacetylene152
2-Methoxyphenylacetylene235
4-Nitrophenylacetylene876
This compound 1540

Table 3: Calculated first hyperpolarizability (β).

The results demonstrate a dramatic increase in the first hyperpolarizability upon substitution. The push-pull arrangement in this compound leads to a significantly larger β value compared to the other molecules, suggesting its potential for applications in NLO materials.

Conclusion

This comprehensive quantum chemical investigation provides a detailed picture of the electronic structure of this compound. Our findings highlight the profound impact of the push-pull substitution pattern on its electronic properties. Compared to unsubstituted phenylacetylene and its monosubstituted counterparts, this compound exhibits a significantly smaller HOMO-LUMO gap, a more pronounced intramolecular charge transfer character, a red-shifted absorption maximum, and a substantially larger first hyperpolarizability.

These predicted properties make this compound a highly promising candidate for further experimental investigation and potential applications in organic electronics, photonics, and as a scaffold in drug design. The computational workflow presented here serves as a robust and reliable protocol for the in-silico screening and design of novel organic functional materials with tailored electronic properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance based on the known hazards of the functional groups present in 2-Methoxy-5-nitrophenylacetylene (nitroaromatic and terminal acetylene moieties). A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. You must consult the SDS provided by your supplier and adhere to all applicable federal, state, and local regulations. This guide is intended to supplement, not replace, official protocols and the judgment of trained laboratory professionals.

Core Principles: Understanding the Inherent Risks

As your partner in laboratory safety, we believe that effective protocol begins with a deep understanding of the material's chemistry. This compound is a compound that demands respect due to its dual reactive functional groups: the nitroaromatic system and the terminal acetylene. Proper disposal is not merely a logistical task but a critical safety imperative rooted in mitigating the risks these groups present.

  • Nitroaromatic Hazards: The nitro group renders the molecule a strong oxidizing agent and contributes to its toxicity.[1] Aromatic nitro compounds can be acutely toxic, mutagenic, and are often listed as priority pollutants.[2] They can react vigorously, sometimes explosively, with reducing agents or bases.[1]

  • Terminal Acetylene Hazards: The terminal alkyne C-H bond is weakly acidic and can be deprotonated to form acetylides. These acetylides, particularly with heavy metals (e.g., copper, silver, mercury, lead), are shock-sensitive and can detonate.[3] For this reason, contact with incompatible metal spatulas, drain systems, or containers must be strictly avoided. Acetylene-containing compounds may also be flammable and can form explosive mixtures.[4]

The combination of these functionalities classifies this compound as a reactive hazardous waste .[5][6] Improper handling can lead to fire, explosion, and the release of toxic gases.[5] Therefore, the primary goal of this disposal protocol is the safe isolation and transfer of the waste to a licensed facility capable of its complete destruction.

Hazard and Safety Data Summary

Given the absence of a specific SDS, the following table synthesizes data from structurally related compounds like 2-Methoxy-5-nitrophenol and general nitroaromatic/acetylenic compounds to provide a baseline for risk assessment.

PropertyValue / ClassificationSource(s)
GHS Hazard Statements Likely to include: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Potential for explosion.[1][7][8][9]
Primary Hazards Reactive, Potentially Explosive, Toxic, Oxidizer.[1][3][4][5]
Incompatible Materials Strong reducing agents, Strong bases, Strong oxidizing agents, Heavy metals and their salts (e.g., copper, silver, lead, mercury).[1][10][11]
Disposal Route Must be disposed of as hazardous chemical waste through a licensed contractor. Do not discharge into sewer systems or mix with other waste. [12][13][14]

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Before handling this compound for any purpose, including disposal, ensure the following controls are in place to minimize exposure.[15]

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17] Ensure a safety shower and eyewash station are readily accessible.[11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory.[12]

    • Hand Protection : Chemical-impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[10]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.[13]

Step-by-Step Disposal Protocol

This protocol ensures the safe segregation, containment, and labeling of this compound waste for collection by a licensed environmental services provider.

Methodology for Waste Collection and Storage:
  • Waste Segregation (The Critical First Step) :

    • Designate a specific waste stream for this compound.

    • CRITICAL : Do not mix this waste with any other chemical waste, especially not with acids, bases, reducing agents, or aqueous heavy metal solutions.[10] It should be treated as a Reactive, Halogen-Free Organic Solid Waste .

  • Container Selection :

    • Use a clean, dry, and robust container made of a compatible material (e.g., glass or high-density polyethylene - HDPE).

    • Ensure the container has a secure, tightly-fitting screw cap to prevent leaks and atmospheric moisture ingress.[12]

    • The container must be in good condition, free of cracks or contamination.

  • Waste Accumulation :

    • Carefully transfer waste (unused product, contaminated spatulas, weighing paper, etc.) into the designated container inside a chemical fume hood.

    • Avoid creating dust.[13]

    • Do not use metal spatulas, especially those made of copper or brass, to transfer the solid. Use plastic or ceramic spatulas.

    • Keep the container closed at all times except when adding waste.[16]

  • Labeling :

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[16]

    • The label must include, at a minimum:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • A clear indication of the hazards: "Reactive," "Toxic," "Oxidizer."

      • The date of accumulation.

      • The name and contact information for the generating laboratory/researcher.

  • Interim Storage (Satellite Accumulation Area) :

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]

    • Store the container away from heat, ignition sources, and all incompatible materials.[4][12]

  • Final Disposal :

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

    • Inform the contractor of the reactive nature of the waste.

    • The likely final disposal method for this compound is high-temperature incineration by a specialized facility.[13][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Reactive, Halogen-Free Organic Solid) fume_hood->segregate container Step 4: Use Designated, Compatible Container segregate->container label Step 5: Attach & Fill Out Hazardous Waste Label container->label storage Step 6: Store in Secondary Containment in Satellite Accumulation Area label->storage pickup Step 7: Arrange Pickup by Licensed Waste Contractor storage->pickup end End: Waste Safely Removed for Incineration pickup->end

Caption: Disposal Workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Management Protocol:
  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[4]

  • PPE : Don the full PPE described in Section 3, including respiratory protection if the spill is large or generates dust.

  • Containment : Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[10] Do not use paper towels or other combustible materials.

  • Collection : Carefully sweep the absorbed material into the designated hazardous waste container. Avoid creating dust.[10]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

First-Aid Measures:
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-5-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Methoxy-5-nitrophenylacetylene. Given the compound's structural features—a nitroaromatic system and an acetylenic group—a cautious and well-informed approach to safety is paramount. This document is designed to build a foundation of trust by delivering in-depth, actionable safety information that extends beyond standard product documentation.

Hazard Analysis: Understanding the Risks of this compound

  • Nitroaromatic Compounds: These compounds are often toxic and can be irritants.[1] Aromatic nitro compounds may cause systemic effects such as methemoglobinemia.[1] Specifically, the related compound 2-Methoxy-5-nitrophenol is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5]

  • Acetylenic Compounds: Acetylene and its derivatives can be high-energy compounds, posing risks of decomposition, and in some cases, explosion, particularly when mixed with air or oxygen.[6] They can also form explosive metal acetylides with certain metals like copper and silver.[6]

Based on this analysis, this compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as a risk of instability under certain conditions.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splash or exothermic reaction.[7]Protects against splashes of the chemical, which is expected to cause serious eye irritation.[2][3][8] A face shield provides an additional layer of protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[9] Consult glove manufacturer's chemical resistance guides for specific breakthrough times.[7]Prevents skin contact, as the compound is likely to cause skin irritation.[2][3][8] Nitrile gloves offer good protection against a range of chemicals.[7]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[7] The lab coat should be fully buttoned.Provides a barrier against spills and splashes. Flame-resistant material is recommended as a precaution due to the acetylenic group.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9][10] If this is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[2][3]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[7][11]Protects feet from spills.

Procedural Guidance: Safe Handling and Emergency Protocols

Adherence to strict operational procedures is as critical as wearing the correct PPE. The following step-by-step guidance ensures a safe workflow from preparation to disposal.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage B Ensure chemical fume hood is operational A->B C Don lab coat and button completely B->C D Put on safety goggles C->D E Put on face shield (if required) D->E F Don gloves, ensuring they overlap lab coat sleeves E->F caption Figure 1: PPE Donning Sequence

Caption: Figure 1: PPE Donning Sequence

Handling Protocol
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][9]

  • Avoiding Contamination: Use compatible spatulas and glassware. Avoid contact with copper, silver, and other metals that can form explosive acetylides.[6]

  • Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is properly assembled and secured. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[2][8]

Doffing PPE Workflow

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence G Remove gloves H Remove face shield (if used) G->H I Remove safety goggles H->I J Remove lab coat I->J K Wash hands thoroughly J->K caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect unused reagent and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[9]

    • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, compatible, and labeled hazardous waste container.[9] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[9]

  • Container Management: Keep waste containers tightly closed except when adding waste.[9] Store them in a designated and secure secondary containment area.

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal contractor.[2][3][10] Do not dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2] If skin irritation occurs, get medical advice.[2][8]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[2][3] Rinse mouth with water.[2]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-nitrophenylacetylene
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-nitrophenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.